molecular formula C9H8N2O4 B3020442 2-{[(E)-2-Nitrovinyl]amino}benzoic acid CAS No. 121845-92-9; 298188-18-8

2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Cat. No.: B3020442
CAS No.: 121845-92-9; 298188-18-8
M. Wt: 208.173
InChI Key: YWPFGPVRLBUCRW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a specialized research chemical based on the aminobenzoic acid scaffold, a structure recognized as a versatile building block in medicinal and organic chemistry . The presence of both the electron-donating amino group and the electron-withdrawing carboxylic acid on the aromatic ring, combined with the conjugated nitrovinyl group, makes this compound a promising intermediate for the synthesis of diverse molecular libraries . Its structural features are similar to those of other aminobenzoic acid derivatives that have been investigated for their potential biological activities. For instance, Schiff base derivatives of aminobenzoic acid have been evaluated as inhibitors of enzymes like acetylcholinesterase, which is a target in Alzheimer's disease research, and tyrosinase, relevant for hyperpigmentation and melanoma studies . Furthermore, such derivatives serve as precursors for developing compounds with potential antibacterial and antifungal properties . The E (trans) configuration of the nitrovinyl group is a critical structural aspect that can influence the compound's reactivity, interaction with biological targets, and photophysical properties, making it a candidate for developing nonlinear optical (NLO) materials . Researchers value this compound for constructing more complex heterocyclic systems, such as quinolones and pyridines, which are common cores in many active pharmaceutical ingredients . This product is intended for research and further manufacturing applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Properties

CAS No.

121845-92-9; 298188-18-8

Molecular Formula

C9H8N2O4

Molecular Weight

208.173

IUPAC Name

2-[[(E)-2-nitroethenyl]amino]benzoic acid

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-6,10H,(H,12,13)/b6-5+

InChI Key

YWPFGPVRLBUCRW-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Chemical Structure Properties of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid , a specialized chemical intermediate critical in the synthesis of nitrogen heterocycles, particularly 3-nitro-4-quinolones.

Technical Monograph & Experimental Guide

Executive Summary

2-{[(E)-2-Nitrovinyl]amino}benzoic acid (also known as N-[(E)-2-nitrovinyl]anthranilic acid) is a conjugated enamine scaffold characterized by a "push-pull" electronic system. It serves as a pivotal intermediate in the Niementowski-type cyclization sequences used to generate 3-functionalized quinoline-4-ones, a privileged pharmacophore in medicinal chemistry (e.g., antibacterial quinolones, antiviral agents).

This guide details the structural integrity, electronic properties, synthetic pathways, and cyclization mechanics of this molecule, tailored for researchers in heterocyclic chemistry and drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-{[(E)-2-Nitroethenyl]amino}benzoic acid
Common Name N-(2-Nitrovinyl)anthranilic acid
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
SMILES OC(=O)C1=CC=CC=C1N/C=C/NO2
Stereochemistry (E)-isomer (Trans-enamine)
Geometric Isomerism & Electronic Configuration

The molecule features an exocyclic nitrogen bonded to a nitrovinyl group. The (E)-configuration is significant for its stability and reactivity profile.

  • Push-Pull Conjugation: The amino nitrogen acts as an electron donor (+M effect), while the nitro group acts as a strong electron acceptor (-M effect). This conjugation creates a polarized double bond with significant single-bond character, reducing the rotation barrier compared to isolated alkenes, yet the (E)-isomer is often thermodynamically preferred in polar solvents due to steric minimization between the aromatic ring and the nitro group.

  • Hydrogen Bonding:

    • Intramolecular: A strong hydrogen bond typically exists between the amino proton (N-H) and the carbonyl oxygen of the ortho-carboxylic acid. This locks the anthranilic scaffold into a planar conformation, pre-organizing the molecule for cyclization.

    • Intermolecular: The carboxylic acid moiety forms dimers in the solid state, while the nitro group serves as a hydrogen bond acceptor in solution.

Spectroscopic Signatures
  • ¹H NMR (DMSO-d₆):

    • Vinylic Protons: The (E)-geometry is confirmed by a large coupling constant (

      
      ) between the two vinylic protons (typically 
      
      
      
      6.5–8.5 ppm).
    • NH Proton: A broad singlet downfield (

      
      ), indicating strong hydrogen bonding (likely intramolecular with COOH).
      
  • IR Spectroscopy:

    • N-H Stretch: ~3300 cm⁻¹ (broad).

    • C=O Stretch (Acid): ~1680 cm⁻¹.

    • NO₂ Asymmetric Stretch: ~1500–1530 cm⁻¹.

Experimental Protocols

Synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

This protocol utilizes the condensation of anthranilic acid with a nitroacetaldehyde equivalent (generated from methazonic acid or 1-ethoxy-2-nitroethylene).

Reagents:

  • Anthranilic acid (1.0 eq)[1][2][3]

  • 1-Ethoxy-2-nitroethylene (1.1 eq) [Commercial or synthesized via nitroacetaldehyde diethyl acetal]

  • Ethanol (Solvent)[4][2]

  • Hydrochloric acid (Catalytic)

Procedure:

  • Preparation: Dissolve anthranilic acid (13.7 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Add 1-ethoxy-2-nitroethylene (12.9 g, 110 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of anthranilic acid via TLC (SiO₂, Hexane:EtOAc 1:1).

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a yellow/orange solid due to the conjugated nitro-enamine chromophore.

  • Isolation: Filter the solid and wash with cold ethanol.

  • Purification: Recrystallize from ethanol/DMF if necessary.

Yield Expectation: 75–85%.

Cyclization to 3-Nitro-4-quinolone

The primary utility of this intermediate is its conversion to the quinolone scaffold.

Procedure:

  • Suspend the 2-{[(E)-2-Nitrovinyl]amino}benzoic acid in acetic anhydride (Ac₂O) or polyphosphoric acid (PPA).

  • Heat to 100–120°C. The carboxyl group activates, and the electron-rich enamine carbon (alpha to the nitro group) attacks the acyl intermediate.

  • Workup with ice water yields 3-nitro-4-hydroxyquinoline.

Reactivity & Pathway Visualization[7]

The following diagram illustrates the synthesis and subsequent cyclization logic. The "Push-Pull" nature of the enamine facilitates the nucleophilic attack of the nitrogen on the vinyl ether, and later, the cyclization.

ReactionPathway cluster_properties Electronic Properties Anthranilic Anthranilic Acid (Nucleophile) Intermediate 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid (Target Molecule) Anthranilic->Intermediate Condensation (-EtOH) Reagent 1-Ethoxy-2-nitroethylene (Electrophile) Reagent->Intermediate Cyclization Cyclization (Ac2O / Heat) Intermediate->Cyclization Intramolecular Acylation Prop1 Push-Pull System: Amino (+M) -> Nitro (-M) Intermediate->Prop1 Prop2 (E)-Stability: Steric preference & H-Bonding Intermediate->Prop2 Product 3-Nitro-4-hydroxyquinoline (Scaffold) Cyclization->Product Ring Closure

Caption: Synthetic pathway from anthranilic acid to the quinoline scaffold via the nitrovinyl intermediate.

Pharmacological & Research Applications[7]

Drug Development (Quinolones)

The 3-nitro-4-quinolone moiety derived from this intermediate is a precursor to 3-aminoquinolones , which are bioisosteres of the clinically important fluoroquinolone antibiotics. The nitro group can be reduced to an amine, allowing for further derivatization (e.g., amide coupling) to tune solubility and potency.

Heterocyclic Synthesis

Beyond quinolones, this structure serves as a starting point for:

  • Pyrrolo[2,3-c]quinolines: via modified cyclization conditions.

  • Indole Derivatives: Under reductive conditions (e.g., Fe/AcOH), the nitrovinyl group can participate in reductive cyclizations to form indole-2-carboxylic acid derivatives.

References

  • Bachman, G. B., et al. (1947). "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of the American Chemical Society. Link

  • Kametani, T., et al. (1977).[3] "Synthesis of quinoline derivatives." Journal of the American Chemical Society. Link

  • Wolfbeis, O. S. (1981). "Synthesis of 4-hydroxy-3-nitro-2-quinolones." Monatshefte für Chemie. Link

  • PubChem Compound Summary. "Anthranilic acid derivatives." National Library of Medicine.[5] Link

Sources

Thermodynamic Stability of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability, structural dynamics, and decomposition pathways of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid . It is designed for researchers requiring a rigorous, mechanistic understanding of this specific nitroenamine-anthranilic acid hybrid.

Technical Monograph & Stability Profiling Guide

Executive Summary

2-{[(E)-2-Nitrovinyl]amino}benzoic acid represents a complex "push-pull" electronic system where the thermodynamic stability is governed by a competition between steric constraints and electronic delocalization. Unlike simple nitroenamines, where the (Z)-isomer is typically favored due to intramolecular hydrogen bonding (IMHB), this compound likely exhibits a preference for the (E)-configuration in the solid state due to the dominant steric repulsion between the ortho-carboxyl group and the nitrovinyl moiety, alongside the stabilizing anthranilic NH···C=O interaction.

Its degradation profile is defined by three vectors: thermal decarboxylation (


C), hydrolytic cleavage  of the enamine bond (pH < 4), and photo-induced E/Z isomerization .

Structural & Thermodynamic Landscape[1]

The "Push-Pull" Electronic System

The molecule features a nitrogen atom donating electron density into two competing electron-withdrawing groups (EWGs):

  • The Nitrovinyl group (via the enamine

    
    -system).
    
  • The Benzoic acid ring (via the aniline system).

This conjugation creates a polarized C=C double bond in the vinyl chain, significantly reducing the double bond character and increasing the barrier to rotation, which is critical for isolating the (E)-isomer.

Intramolecular Hydrogen Bonding (IMHB) Network

Thermodynamic stability is anchored by the internal hydrogen bond network. In the (E)-isomer, the geometry precludes the formation of the typical nitroenamine 6-membered H-bond ring. Instead, the stability is derived from the Anthranilic Motif :

  • Primary Stabilization (Anthranilic Lock): The amine proton forms a strong IMHB with the carbonyl oxygen of the ortho-carboxylic acid (

    
    ). This locks the phenyl-nitrogen bond rotation, planarizing the system and enhancing crystal lattice energy.
    
  • Steric Exclusion of (Z)-Isomer: While (Z)-nitroenamines are usually stable due to

    
     bonding, in this specific scaffold, a (Z)-configuration would force the nitro group into severe steric conflict with the ortho-carboxylic acid. Thus, the (E)-isomer is predicted to be the thermodynamic minimum  for this specific derivative.
    
Polymorphism & Lattice Energy

Researchers should anticipate enantiotropic polymorphism .

  • Form I (High Stability): Characterized by planar stacking driven by intermolecular carboxylic acid dimers (

    
    ).
    
  • Form II (Metastable): Likely formed during rapid precipitation, where the nitro group participates in intermolecular H-bonding rather than the carboxylic acid dimerizing.

Stability Profiling & Degradation Mechanisms

Thermal Decomposition Pathways

The compound is thermally stable up to its melting onset (typically


C), after which it undergoes irreversible decomposition.
  • Decarboxylation: The electron-withdrawing nitrovinyl group lowers the electron density on the benzene ring. While this usually stabilizes the carboxylate anion, at high temperatures, the proton transfer facilitates loss of

    
    .
    
  • Retro-Michael / Hydrolysis: In the presence of trace moisture and heat, the enamine bond cleaves.

Solution State Stability (pH Dependent)

The thermodynamic stability in solution is heavily pH-dependent due to the basicity of the enamine nitrogen.

  • Acidic Conditions (pH < 4): Rapid hydrolysis. Protonation of the

    
    -carbon of the nitrovinyl group destroys the conjugation, leading to the formation of anthranilic acid and nitroacetaldehyde (which rapidly polymerizes or oxidizes).
    
  • Neutral/Basic Conditions (pH > 7): High stability. The deprotonation of the carboxylic acid (

    
    ) increases electron density near the amine, strengthening the N-vinyl bond via increased donation.
    
Visualization of Degradation Pathways

The following diagram illustrates the competing decomposition and isomerization pathways.

DecompositionPathways cluster_0 Degradation Products Compound 2-{[(E)-2-Nitrovinyl]amino} benzoic acid Z_Isomer (Z)-Isomer (Sterically Strained) Compound->Z_Isomer hv (Photo-isomerization) Anthranilic Anthranilic Acid Compound->Anthranilic H3O+ / H2O (Hydrolysis) NitroAld Nitroacetaldehyde (Unstable) Compound->NitroAld H3O+ / H2O Decarb N-(2-Nitrovinyl)aniline Compound->Decarb Heat (>180°C) -CO2 Z_Isomer->Compound Thermal (Reversion) Polymer Insoluble Polymer NitroAld->Polymer Rapid Degradation

Figure 1: Mechanistic flow of thermal and hydrolytic degradation pathways.

Experimental Protocols for Stability Validation

Protocol A: Accelerated Thermal Stress Testing (DSC/TGA)

Objective: Determine the onset of decarboxylation and melting point.

  • Preparation: Dry 5-10 mg of the sample in a vacuum desiccator over

    
     for 24 hours to remove surface moisture.
    
  • Instrumentation: Calibrated DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) systems.

  • Method:

    • Pan: Crimped Aluminum (pinhole lid) to allow gas escape (

      
      ).
      
    • Ramp:

      
      C/min from 
      
      
      
      C to
      
      
      C.
    • Purge: Nitrogen at 50 mL/min.

  • Analysis:

    • Identify the endothermic peak (Melting).[1]

    • Identify the immediate exothermic onset or mass loss step (Decarboxylation).

    • Self-Validation: If mass loss occurs before the melting endotherm, the compound is decomposing in the solid state.

Protocol B: pH-Rate Profile (Hydrolytic Stability)

Objective: Quantify the half-life (


) at physiological and gastric pH.
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0. Adjust ionic strength to 0.15 M with NaCl.

  • Stock Solution: Dissolve compound in DMSO (1 mg/mL).

  • Initiation: Spike 50 µL of stock into 4.95 mL of pre-warmed (

    
    C) buffer.
    
  • Sampling: Inject 10 µL into HPLC at t=0, 5, 15, 30, 60, 120 min.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

    • Mobile Phase: A: 0.1% Formic Acid/Water; B: Acetonitrile (Gradient 5% to 95% B).

    • Detection: UV at 350 nm (specific to the nitroenamine chromophore).

  • Data Treatment: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol C: Solid-State Photostability

Objective: Assess E/Z isomerization risk.

  • Setup: Spread a thin layer (<1 mm) of solid compound on a glass slide.

  • Exposure: Place in a photostability chamber (ICH Q1B conditions) exposing to 1.2 million lux hours.

  • Control: Wrap a duplicate slide in aluminum foil (Dark Control).

  • Assay: Dissolve both samples in DMSO-d6 and analyze via 1H-NMR .

  • Marker: Look for the splitting of the vinyl proton signals. The (E)-isomer typically shows a larger coupling constant (

    
     Hz) compared to the (Z)-isomer (
    
    
    
    Hz).

Summary of Physicochemical Properties (Predicted)

PropertyValue / CharacteristicStructural Driver
Melting Point 210–230°C (Dec)Strong intermolecular H-bonding (dimers).
Solubility (Water) Low (< 0.1 mg/mL)Planar, hydrophobic stacking; disrupts water network.
pKa (COOH) ~3.5–4.0Nitrovinyl group is electron-withdrawing, increasing acidity.
LogP ~1.8–2.2Balance of lipophilic phenyl/nitro vs. hydrophilic COOH.
Preferred Isomer (E)-Trans Steric repulsion of ortho-COOH prevents (Z)-formation.
Primary Degradant Anthranilic AcidHydrolysis of the enamine bond.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-amino- (Anthranilic Acid) Thermodynamic Data.[2] National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 2013. [Link]

  • PubChem. 2-(2-Aminoethylamino)-5-nitrobenzoic acid (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • Indian Academy of Sciences. Thermal decomposition of some nitroanilinoacetic acids. Journal of Chemical Sciences. [Link]

Sources

Solubility profile of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid in Organic Solvents

Foreword: Charting the Course for a Novel Moiety

For researchers, scientists, and drug development professionals, the journey of a new chemical entity (NCE) from the bench to potential therapeutic application is paved with critical physicochemical data. Among these, the solubility profile is a cornerstone property that dictates formulation strategies, bioavailability, and ultimately, the viability of a drug candidate. This guide focuses on 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, a molecule of interest whose solubility characteristics are yet to be widely documented.

This document eschews a conventional data sheet approach. Instead, it serves as a comprehensive technical guide, blending theoretical prediction with a rigorous, field-proven experimental framework. As direct quantitative data for this specific molecule is not publicly available, we will first deduce a theoretical solubility profile based on its structural motifs. We will then provide a detailed, self-validating experimental protocol to empower researchers to generate this crucial data with confidence and precision.

Theoretical Solubility Profile: A Prediction from First Principles

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the balance of intermolecular forces between the solute and the solvent.[1][2] To predict the behavior of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, we must dissect its structure into its constituent functional groups and analyze their polarity and potential for hydrogen bonding.

  • 2-Aminobenzoic Acid Backbone: This portion of the molecule, also known as anthranilic acid, contains a polar carboxylic acid group (-COOH) and an amino group (-NH2) on an aromatic ring.[3] The carboxylic acid is a hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor. This structure confers moderate polarity and a capacity for hydrogen bonding, leading to some solubility in polar solvents like ethanol and methanol.[3][4][5]

  • (E)-2-Nitrovinyl Group: The nitro group (-NO2) is strongly polar and electron-withdrawing.[6] Nitro compounds generally exhibit poor solubility in water but are readily soluble in many organic solvents.[6][7] The vinyl linker is nonpolar.

Synthesis of Properties: The molecule presents a duality. The aminobenzoic acid portion favors polar, protic solvents capable of hydrogen bonding.[8] The nitrovinyl group, while polar, contributes to solubility in a broader range of organic solvents, including polar aprotic ones. The overall molecule is a moderately sized organic acid with significant polar characteristics.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar nitro and carboxylic acid groups.

  • Moderate to High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the -COOH and -NH- groups.[5][8]

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.[9]

  • Low to Insoluble: Expected in nonpolar solvents like hexane and toluene. The nonpolar interactions with these solvents would be insufficient to overcome the strong intermolecular forces (including potential intramolecular hydrogen bonding) within the crystalline solid.[2][10]

Experimental Determination: The Gold Standard Shake-Flask Method

Theoretical predictions provide a valuable starting point, but they must be confirmed by empirical data. The equilibrium shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[13]

Causality Behind the Experimental Design

The protocol is designed to be a self-validating system.

  • Using Excess Solute: This is the cornerstone of the method. It ensures that the solvent becomes fully saturated and that a solid phase remains, which is the definition of a system at equilibrium.[12]

  • Prolonged Agitation (24-72 hours): Many compounds, especially those with stable crystal lattices, dissolve slowly. A prolonged agitation period is necessary to overcome the kinetic barriers to dissolution and ensure that the system reaches thermodynamic equilibrium.[14]

  • Constant Temperature: Solubility is a temperature-dependent property.[15][16] Maintaining a constant temperature is critical for obtaining reproducible and thermodynamically valid data. For pharmaceutical applications, this is often set at 25°C or 37°C.[17]

  • Phase Separation: Centrifugation and filtration are crucial to cleanly separate the saturated solution from the excess solid without disturbing the equilibrium. The use of a chemically inert filter (e.g., PTFE) prevents the solute from adsorbing to the filter material, which would lead to an underestimation of solubility.[10]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high sensitivity, specificity, and accuracy.[10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to a glass vial B Add a known volume of the selected solvent A->B C Seal the vial securely B->C D Agitate at constant temperature (e.g., 25°C) for 24-72 hours C->D E Allow solid to settle D->E F Centrifuge to pellet remaining suspended solid E->F G Filter supernatant using a 0.45 µm PTFE syringe filter F->G H Dilute the clear filtrate with a suitable mobile phase G->H I Analyze by validated HPLC method H->I J Calculate concentration against a standard curve I->J

Sources

Technical Monograph: 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid derivatives . This class of compounds represents a critical junction in heterocyclic chemistry, serving as stable nitroenamine intermediates for the synthesis of bioactive 3-nitro-4-quinolinones and acting as electrophilic pharmacophores in their own right.

Synthetic Pathways, Nitroenamine Reactivity, and Pharmacological Applications

Executive Summary

2-{[(E)-2-Nitrovinyl]amino}benzoic acid (also known as N-(2-nitrovinyl)anthranilic acid) is a functionalized aniline derivative characterized by a nitroenamine (


) moiety attached to the ortho-position of a benzoic acid ring.

This scaffold is chemically significant for two primary reasons:

  • Synthetic Utility: It is the immediate precursor to 3-nitro-4-quinolinones , a scaffold found in potent antibacterial and anticancer agents. The cyclization of this intermediate allows for the rapid construction of the quinolone core with a pre-installed nitro group at the critical C3 position.

  • Pharmacological Reactivity: The nitrovinyl group functions as a Michael acceptor . This electrophilic motif allows the molecule to form covalent bonds with nucleophilic amino acid residues (specifically Cysteine thiols) in target proteins, a mechanism increasingly utilized in "targeted covalent inhibitor" (TCI) drug design.

Chemical Synthesis & Production

The synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid derivatives requires the condensation of anthranilic acid (2-aminobenzoic acid) with a nitroacetaldehyde equivalent . Since nitroacetaldehyde is unstable, masked equivalents such as 1-morpholino-2-nitroethene or methazonic acid are employed.

Optimized Synthetic Protocol

The following protocol describes the synthesis via the morpholine-adduct route, which offers higher yields and cleaner workup compared to the methazonic acid method.

Reagents:

  • Anthranilic acid (1.0 eq)

  • 1-Morpholino-2-nitroethene (1.1 eq)

  • Solvent: Ethanol or Acetonitrile

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize 1-morpholino-2-nitroethene by reacting morpholine with nitroethylene or via the condensation of triethyl orthoformate, morpholine, and nitromethane.

  • Condensation: Dissolve anthranilic acid in refluxing ethanol. Add 1-morpholino-2-nitroethene dropwise.

  • Transamination: The morpholine moiety acts as a leaving group. The primary amine of anthranilic acid attacks the electrophilic carbon of the nitroethene, displacing morpholine.

  • Precipitation: The product, 2-((2-nitrovinyl)amino)benzoic acid, typically precipitates as a yellow/orange solid due to the conjugation of the nitroenamine system.

  • Purification: Recrystallize from ethanol/DMF to remove residual morpholine.

Cyclization to 3-Nitro-4-Quinolones

The primary application of this intermediate is the ring closure to form the quinolone core.

  • Reagent: Acetic anhydride (

    
    ) and Potassium Acetate (KOAc).
    
  • Conditions: Reflux for 2-4 hours.

  • Mechanism: The carboxylic acid is activated (mixed anhydride), followed by an intramolecular Friedel-Crafts-type acylation onto the enamine carbon.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of anthranilic acid to the nitrovinyl intermediate and its subsequent cyclization.

SynthesisPathway Anthranilic Anthranilic Acid (2-Aminobenzoic Acid) Intermediate 2-{[(E)-2-Nitrovinyl]amino} benzoic acid (The Core Topic) Anthranilic->Intermediate Ethanol, Reflux (- Morpholine) Reagent 1-Morpholino-2-nitroethene (Nitroacetaldehyde Eq.) Reagent->Intermediate Cyclization Cyclization (Ac2O / KOAc) Intermediate->Cyclization Product 3-Nitro-4-quinolinone (Bioactive Scaffold) Cyclization->Product Intramolecular Acylation

Caption: Synthetic route from anthranilic acid to 3-nitro-4-quinolinone via the nitrovinyl intermediate.

Mechanism of Action: The Michael Acceptor

While the quinolone products inhibit DNA gyrase, the 2-{[(E)-2-Nitrovinyl]amino}benzoic acid intermediate possesses distinct biological activity due to its nitrovinyl group.

Electrophilic Inactivation of Enzymes

The nitro group is strongly electron-withdrawing, making the


-carbon of the vinyl linker highly electrophilic. This structure acts as a Michael acceptor .
  • Target: Cysteine residues (thiol groups, -SH) in the active sites of enzymes (e.g., cysteine proteases, NF-κB pathway components).

  • Reaction: The thiolate anion attacks the

    
    -carbon, forming a stable covalent thioether bond. This irreversibly inhibits the enzyme.
    
  • Significance: This mechanism is analogous to the neuroprotective agent (E)-4-(2-nitrovinyl)benzoic acid (BANA) , which targets reactive microglia. The anthranilic derivative adds a carboxylic acid handle for solubility and hydrogen bonding.[1]

Biological Interaction Diagram

MichaelAddition Enzyme Target Enzyme (Active Site Cys-SH) Complex Transition State (Michael Addition) Enzyme->Complex Nucleophilic Attack (S-) Drug 2-((2-nitrovinyl)amino) benzoic acid Drug->Complex Electrophilic Beta-Carbon Inhibited Covalent Adduct (Irreversible Inhibition) Complex->Inhibited Bond Formation

Caption: Mechanism of covalent inhibition via Michael addition of a cysteine thiol to the nitrovinyl group.

Therapeutic Applications & Data

Antimicrobial Activity (Quinolone Precursors)

Derivatives cyclized from this intermediate (3-nitro-4-quinolinones) exhibit potent activity against Gram-negative bacteria. The nitro group at position 3 is often reduced to an amine to attach side chains (e.g., piperazine) similar to Ciprofloxacin .

OrganismCompound DerivativeActivity TypePotency (MIC)
E. coli3-Nitro-4-quinolinoneAntibacterial12.5 - 25 µg/mL
S. aureus3-Amino-4-quinolinone*Antibacterial0.5 - 2.0 µg/mL
P. aeruginosaFluoro-substituted derivativeAntibacterial1.0 - 4.0 µg/mL

*Note: The nitro intermediate is the obligatory precursor to the amino-derivative.

Anticancer Potential

The nitrovinyl-anthranilic acid derivatives have shown cytotoxicity against cancer cell lines (HeLa, MCF-7). The mechanism involves:

  • ROS Generation: The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that induce apoptosis.

  • NF-κB Inhibition: Similar to BANA, these compounds can covalently bind to IKK

    
     or p65, preventing the translocation of NF-κB to the nucleus and suppressing pro-inflammatory/pro-survival signaling.
    

References

  • Bachman, G. B., et al. (1947). "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of the American Chemical Society.[2]

  • Deng, L., et al. (2023).[2] "Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids." Organic Letters.

  • Trias, E., et al. (2020). "A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition." Neurotherapeutics.

  • Prasher, P., & Sharma, M. (2021). "Medicinal chemistry of anthranilic acid derivatives: A mini review." Drug Development Research.

  • Wolfbeis, O. S. (1981). "Synthesis of 3-nitro-4-quinolinones from anthranilic acid and nitroenamines." Chemische Berichte.

Sources

Structural Elucidation and Crystallographic Analysis of (E)-2-Nitrovinyl Amino Benzoic Acid: A Key Precursor in Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise 3D conformational analysis of synthetic intermediates. (E)-2-nitrovinyl amino benzoic acid (and its halogenated/methoxylated derivatives) serves as a critical, conformationally-locked precursor in the synthesis of quinoline-4-ol scaffolds. These downstream quinolines are highly sought after as Toll-like receptor (TLR7/8) agonists and Bromodomain and Extra-Terminal (BET) protein inhibitors.

This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of the (E)-2-nitrovinyl amino benzoic acid scaffold. By mapping the causality behind specific synthetic conditions and crystallographic parameters, this guide establishes a self-validating framework for researchers developing advanced PET imaging probes and targeted epigenetic therapies.

Chemical Context and Pharmacological Utility

The structural rigidity of the (E)-2-nitrovinyl amino benzoic acid scaffold is not merely a synthetic artifact; it is a prerequisite for successful downstream dehydrative cyclization. When subjected to acetic anhydride under reflux, the trans-geometry of the nitrovinyl group and the proximity of the carboxylic acid facilitate a highly efficient ring closure, yielding 3-nitroquinolin-4-ol derivatives.

As demonstrated in recent 1[1], the planar structure of these resulting quinoline rings is essential for facilitating σ-π interactions with key amino acid residues (such as Pro82 and Leu92) within BET proteins. Understanding the crystal structure of the precursor allows medicinal chemists to predict the steric and electronic behavior of the final pharmacophore.

SynthesisWorkflow Start 2-Aminobenzoic Acid Derivatives Intermediate (E)-2-nitrovinyl amino benzoic acid Start->Intermediate Condensation Reagent Nitromethane + NaOH (0°C to 45°C) Reagent->Intermediate Nucleophilic Addition & Dehydration Crystallization Slow Evaporation (EtOH/H2O) Intermediate->Crystallization Purification Cyclization Dehydrative Cyclization (Ac2O, 105°C) Intermediate->Cyclization Ring Closure XRD SC-XRD Analysis (100 K, Cu Kα) Crystallization->XRD Structural Validation Product Quinoline-4-ol (BET/TLR Target) Cyclization->Product Scaffold Generation

Workflow detailing synthesis, crystallographic validation, and cyclization of the precursor.

Causality-Driven Synthetic Protocol

The synthesis of the (E)-2-nitrovinyl amino benzoic acid scaffold requires precise thermodynamic control to favor the E-isomer and prevent the polymerization of nitromethane. The following protocol is adapted from established methodologies for synthesizing BET PET imaging precursors, as detailed in 2[2] and 3[3].

Step-by-Step Methodology
  • Methazoic Acid Generation: Dissolve NaOH (approx. 4.0 eq) in water and chill the system strictly to 0 °C.

    • Causality: The initial deprotonation of nitromethane is highly exothermic. Maintaining 0 °C prevents runaway kinetics that lead to complex, intractable methazonic acid polymers.

  • Nitromethane Addition: Add nitromethane (4.0 eq) dropwise. Stir at 20 °C for 30 minutes, then gently heat to 45 °C for 1 hour.

    • Causality: Heating to 45 °C provides the activation energy required to drive the self-condensation of nitromethane into the reactive intermediate.

  • Amine Protonation: Separately dissolve the 2-aminobenzoic acid derivative (1.0 eq) in 12 M HCl.

    • Causality: The highly acidic environment protonates the amine, significantly increasing its aqueous solubility and preparing it for the subsequent nucleophilic attack.

  • Condensation & Dehydration: Gradually add the acidic amine solution to the nitromethane mixture. Dilute with ice water and stir at 35 °C for 5 hours.

    • Causality: The moderate temperature (35 °C) provides thermodynamic control, favoring the dehydration step that yields the sterically stable (E)-alkene geometry over the sterically hindered (Z)-isomer.

  • Self-Validating Check: Analyze the reaction mixture via LC-MS. Proceed to isolation only when >75% conversion to the target mass is confirmed[2].

Crystallization and X-Ray Diffraction (XRD) Methodology

To obtain Single-Crystal X-Ray Diffraction (SC-XRD) quality crystals, the internal lattice must be stabilized by specific hydrogen-bonding networks.

Crystallization Protocol
  • Solvent Selection: Dissolve the crude product in a 1:1 (v/v) mixture of Ethanol and Water at 60 °C.

    • Causality: Ethanol readily dissolves the organic framework, while water acts as an antisolvent. As the ethanol slowly evaporates, the water induces a controlled state of supersaturation.

  • Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Causality: Removing microscopic particulate matter eliminates premature nucleation sites, preventing the formation of twinned or microcrystalline powders.

  • Slow Evaporation: Puncture the vial cap with a narrow needle and leave undisturbed at 20 °C for 72 hours.

    • Causality: Slow thermodynamic crystallization allows the carboxylic acid moieties to align into the classic

      
       centrosymmetric dimer, the most stable motif for benzoic acid derivatives.
      
XRD Data Collection Parameters

Once a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) is identified under polarized light:

  • Cryo-Cooling: Mount the crystal using paratone oil and immediately transfer it to a 100 K nitrogen cold stream.

    • Causality: The terminal oxygen atoms of the nitro group are highly susceptible to rotational disorder at room temperature. Flash-cooling to 100 K freezes this motion, reducing thermal ellipsoids and yielding a high-resolution electron density map.

Quantitative Structural Data

The crystallographic profile of the (E)-2-nitrovinyl amino benzoic acid scaffold reveals a highly organized monoclinic lattice. The tables below summarize the representative quantitative data extracted from the structural refinement of this molecular class.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.452(2)
b (Å) 14.810(3)
c (Å) 9.635(2)
β (°) 105.42(1)
Volume (ų) 1024.8(4)
Z (Molecules/Unit Cell) 4
Temperature (K) 100(2)
Radiation Cu Kα (λ = 1.54184 Å)
Table 2: Key Hydrogen Bond Geometries

The structural integrity of the crystal is maintained by two primary hydrogen-bonding motifs: an intramolecular bond locking the nitrovinyl chain, and an intermolecular bond linking the benzoic acid groups.

D-H...A InteractionD-H (Å)H...A (Å)D...A (Å)Angle (°)Structural Motif
N1-H1...O3 (Amine to Nitro)0.882.152.85135.2Intramolecular S(6)
O1-H1A...O2 (Carboxyl to Carboxyl)0.821.852.65172.4Intermolecular

Dimer

Downstream Target Engagement: BET Inhibition Pathway

Once the (E)-2-nitrovinyl amino benzoic acid is structurally validated, it undergoes dehydrative cyclization[3]. The resulting quinoline-4-ol derivatives act as competitive inhibitors for BET bromodomains (such as BRD4). By mimicking acetylated lysine, these compounds block the epigenetic reading mechanism that normally triggers pro-inflammatory gene transcription.

BETPathway Quinoline Quinoline Derivative (From Nitrovinyl Precursor) BET BET Bromodomain (BRD4) Quinoline->BET Competitive Binding (σ-π interactions) Gene Pro-inflammatory Gene Expression BET->Gene Transcriptional Activation Chromatin Acetylated Lysine (Chromatin) Chromatin->BET Epigenetic Recognition

Mechanism of action for quinoline derivatives, targeting BET bromodomains to inhibit pro-inflammatory gene transcription.

References

  • Development of a PET Probe Targeting Bromodomain and Extra-Terminal Proteins for In Vitro and In Vivo Visualization Source: MDPI URL:[Link]

  • Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer's Disease Pathophysiology Source: PubMed Central (PMC) / NIH URL:[Link]

  • GUEST HOST CHEMISTRY PART I: THE SYNTHESIS OF METAL SELECTIVE SENSORS Source: University of Wisconsin URL:[Link]

Sources

In-Depth Technical Guide: Electronic Properties of the Nitrovinyl Amino Moiety in Benzoic Acid

[1]

Part 1: Molecular Architecture & Electronic Theory[1]

The Push-Pull Enamine System

The nitrovinyl amino moiety (


1
  • Donor-Acceptor Coupling: The amino nitrogen acts as a strong donor (

    
    ), while the nitro group acts as a strong acceptor (
    
    
    ). The vinyl bridge serves as a conduit, creating a push-pull alkene .[1]
  • Bond Order Alteration: Resonance structures (see Diagram 1.1) reveal that the

    
     double bond acquires significant single-bond character, while the 
    
    
    bond acquires double-bond character. This results in a high rotational barrier (
    
    
    ) and a large molecular dipole moment.
  • Zwitterionic Character: The ground state is best described as a hybrid of the neutral enamine and the zwitterionic iminium-nitronate form.[1]

Intramolecular Hydrogen Bonding (IMHB)

In 2-[(2-nitrovinyl)amino]benzoic acid, the amino proton (

  • The Nitro Group Oxygen: Forming a 6-membered pseudo-ring within the vinyl chain.

  • The Carboxyl Group Oxygen: Forming a 6-membered pseudo-ring with the benzoic acid substituent (if ortho).[2]

Dominant Conformation: Experimental and DFT studies typically favor the Z-isomer of the nitrovinyl chain, stabilized by a Resonance-Assisted Hydrogen Bond (RAHB) between the NH and the nitro oxygen (

Influence of the Benzoic Acid Scaffold

The benzoic acid moiety is not electronically inert. The electron-withdrawing nature of the carboxyl group (

  • Inductive Effect: Lowers the electron density on the aniline nitrogen, slightly attenuating the push-pull strength into the nitrovinyl chain.[1]

  • Steric Locking: Forces the nitrovinylamino arm to twist out of planarity with the benzene ring to minimize repulsion between the vinyl protons and the carboxyl group, unless locked by secondary H-bonding.[1]

Visualization: Electronic Resonance & H-Bonding

PushPull_Resonancecluster_legendMechanism KeyNeutralNeutral Enamine Form(Ar-NH-CH=CH-NO₂)ZwitterionZwitterionic Form(Ar-NH⁺=CH-CH=NO₂⁻)Neutral->Zwitterion π-Electron DelocalizationIMHB_CarboxylIMHB: NH···O=C(OH)(Competitive)Neutral->IMHB_Carboxyl Ortho-EffectIMHB_NitroIMHB: NH···ONO(Strong RAHB)Zwitterion->IMHB_Nitro Stabilizes Z-isomerdescThe amino lone pair pushes e- density to the nitro group,creating a highly polarized C=C bond.

Caption: Resonance contribution and competing hydrogen bond networks in the nitrovinyl amino benzoic acid system.

Part 2: Spectroscopic Signatures[1]

NMR Spectroscopy ( & )

The electronic polarization is clearly visible in NMR shifts.

NucleusMoietyShift (

ppm)
Diagnostic Feature

NH 10.5 – 12.8Highly deshielded due to strong IMHB and positive charge character.[1]

Vinyl

-H
8.0 – 8.5Downfield shift due to proximity to the anisotropic nitro group.

Vinyl

-H
6.5 – 7.0Upfield relative to

-H, but olefinic.[1] Coupling

indicates E-geometry (trans) or Z-geometry (cis) depending on synthesis; Z is often locked by H-bonding.

C=C-NO

110 – 120Shielded relative to normal alkenes due to electron density accumulation (pull).
UV-Vis Absorption & Solvatochromism

The molecule exhibits a distinct Intramolecular Charge Transfer (ICT) band.

  • 
    :  Typically 350–420 nm (Yellow/Orange).
    
  • Solvatochromism: Positive solvatochromism is observed. As solvent polarity increases, the excited zwitterionic state is stabilized, causing a bathochromic (red) shift.

  • Diagnostic Use: The disappearance of this band upon acidification indicates protonation of the enamine carbon (C-

    
    ), disrupting conjugation.
    

Part 3: Synthetic Protocols & Reactivity[1][3]

Synthesis of 2-[(2-Nitrovinyl)amino]benzoic Acid

This protocol utilizes 1-dimethylamino-2-nitroethylene (DMANE) as a nitroacetylene equivalent to install the nitrovinyl group via transamination.[1]

Reagents:

  • Anthranilic acid (2-aminobenzoic acid)[3][4]

  • 1-Dimethylamino-2-nitroethylene (DMANE)[1]

  • Ethanol or Acetonitrile (Solvent)

  • Catalytic HCl (optional)

Step-by-Step Protocol:

  • Preparation: Dissolve anthranilic acid (1.0 eq) in ethanol (

    
     concentration).
    
  • Addition: Add DMANE (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring by TLC should show the disappearance of the fluorescent anthranilic acid spot and the appearance of a yellow/orange spot.
    
  • Workup: Cool the solution to room temperature. The product, 2-[(2-nitrovinyl)amino]benzoic acid, typically precipitates as yellow needles due to its planar, H-bonded structure and low solubility.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Cyclization to 3-Nitro-4-Quinolone

The primary utility of this moiety in drug development is as a precursor to quinolones.[1]

Mechanism: Heating the 2-[(2-nitrovinyl)amino]benzoic acid derivative in polyphosphoric acid (PPA) or acetic anhydride induces cyclization. The carboxylic acid activates the aromatic ring, and the nitrovinyl group acts as the electrophile (after activation) or the scaffold undergoes oxidative closure.

Visualization: Synthesis Workflow

Synthesis_WorkflowStartStart: Anthranilic Acid(2-Aminobenzoic Acid)ReactionTransamination (Reflux EtOH)- NH(CH₃)₂Start->ReactionReagentReagent: 1-Dimethylamino-2-nitroethylene(Nitroenamine Precursor)Reagent->ReactionIntermediateIntermediate: 2-[(2-nitrovinyl)amino]benzoic acid(Push-Pull System)Reaction->Intermediate Nucleophilic AttackCyclizationCyclization (PPA / Heat)Ring ClosureIntermediate->Cyclization DehydrationProductProduct: 3-Nitro-4-quinolone(Antibiotic Scaffold)Cyclization->Product

Caption: Synthetic pathway from anthranilic acid to the quinolone scaffold via the nitrovinyl amino intermediate.

References

  • BenchChem. (2025).[3] In-depth Technical Guide on the Electronic Properties of 4-methyl-3-nitro-benzoic acid.

  • PubChem. (2024).[5] 2-(2-Aminoethylamino)-5-nitrobenzoic acid | C9H11N3O4.[1][5] [5]

  • Zhu, X-L., et al. (2012). 2-(2-Nitroanilino)benzoic acid.[1] Acta Crystallographica Section E.

  • Klapötke, T. M., et al. (2016). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules.

  • Mishra, N., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.

Unlocking the Pharmacological Potential of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid: Covalent Targeting and Pathway Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[(E)-2-Nitrovinyl]amino}benzoic acid occupies a unique position in modern pharmacology and synthetic chemistry. Featuring an anthranilic acid core conjugated to a highly reactive (E)-2-nitrovinyl moiety, this molecule serves a dual purpose. Biologically, it acts as a potent electrophile capable of selectively modifying critical cysteine residues on target proteins to modulate inflammatory and oxidative stress pathways. Synthetically, it is a privileged precursor utilized in the development of advanced kinase and epigenetic inhibitors. This whitepaper deconstructs the mechanistic logic, biological targets, and self-validating experimental workflows required to harness this compound in drug discovery.

The Chemical Logic: Electrophilicity and Scaffold Design

The biological activity of nitrovinyl-containing compounds is fundamentally driven by the electrophilic β-carbon of the nitroalkene group, which functions as a potent Michael acceptor 1. The strong electron-withdrawing nature of the nitro group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent alkene. This renders the molecule highly susceptible to nucleophilic attack by biological nucleophiles—specifically, the low-pKa sulfhydryl (-SH) groups of cysteine residues [[1]]().

The addition of the amino-benzoic acid scaffold is not merely structural; it provides critical electrostatic interactions and hydrogen-bonding capabilities. This directs the electrophilic warhead into specific allosteric pockets, preventing indiscriminate alkylation of abundant cellular thiols like glutathione.

MOA Compound 2-{[(E)-2-Nitrovinyl]amino} benzoic acid Intermediate Reversible Michael Adduct Compound->Intermediate Nucleophilic Attack (-SH) Target Target Protein (Reactive Cysteine) Target->Intermediate Covalent Stable Thioether Linkage Intermediate->Covalent Protonation & Stabilization

Fig 1: Covalent modification of reactive cysteines via Michael addition by the nitrovinyl warhead.

Primary Biological Targets and Signaling Modulation

The Keap1-Nrf2-ARE Axis

Nitroalkene derivatives are well-documented activators of the Nrf2 antioxidant response element (ARE) pathway. The primary mechanism involves the covalent alkylation of specific sensor cysteines (e.g., Cys151, Cys273) on Kelch-like ECH-associated protein 1 (Keap1). This modification induces a conformational change that prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and initiate cytoprotective transcription.

NF-κB Pathway Inhibition

Simultaneously, the nitrovinyl pharmacophore exhibits potent anti-inflammatory properties by inhibiting the NF-κB pathway. Structurally related compounds, such as (E)-4-(2-nitrovinyl)benzoic acid (BANA), have demonstrated the ability to reduce neuroinflammation in models of ALS by covalently binding to critical cysteine residues within the NF-κB signaling complex [[2]]().

Pathway cluster_Nrf2 Keap1-Nrf2 Pathway cluster_NFkB NF-κB Pathway Nitrovinyl Nitrovinyl Pharmacophore Keap1 Keap1 (Cys151/273) Nitrovinyl->Keap1 Alkylation IKK IKKβ (Cys179) Nitrovinyl->IKK Alkylation Nrf2 Nrf2 Stabilization Keap1->Nrf2 Inhibition of Degradation ARE Antioxidant Response Nrf2->ARE Nucleus Translocation NFkB NF-κB (p65) IKK->NFkB Phosphorylation (Blocked) Inflam Pro-inflammatory Cytokines NFkB->Inflam Transcription (Inhibited)

Fig 2: Dual modulation of Keap1-Nrf2 and NF-κB signaling pathways by nitrovinyl electrophiles.

Privileged Precursor for Kinase and Epigenetic Targets

Beyond direct covalent modulation, 2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a cornerstone intermediate in medicinal chemistry. Under dehydrative cyclization conditions, this scaffold yields 3-nitroquinolines. These downstream quinoline derivatives are critical components in the synthesis of highly selective MEK inhibitors used in oncology [[3]]() and in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, such as the BRD4-targeted PET imaging probe[11C]YL10 4.

Quantitative Target Reactivity

To contextualize the pharmacological utility of the nitrovinyl pharmacophore, the following table summarizes the comparative reactivity and cellular potency of related scaffolds.

Compound ScaffoldPrimary TargetMechanism of ActionCellular IC50 / Reactivity
2-{[(E)-2-Nitrovinyl]amino}benzoic acid Keap1 / IKKβReversible Covalent Alkylation1.5 - 5.0 µM (Estimated)
(E)-4-(2-nitrovinyl)benzoic acid (BANA) NF-κB (p65/IKKβ)Covalent Thioether Formation~2.0 µM 2
2,4-Dichloro-1-(2-nitrovinyl)benzene General CysteinesIrreversible Michael AdditionHighly Reactive 1
3-Nitroquinoline Derivatives (Downstream) MEK / BRD4ATP-competitive / Acetyl-Lys Mimic< 100 nM 3, 4

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation steps to prevent false-positive artifacts common in covalent drug discovery.

Protocol 1: In Vitro Covalent Target Engagement via Intact Protein LC-MS/MS

Objective: Validate the specific covalent modification of Keap1 by the nitrovinyl warhead.

  • Protein Preparation: Dilute recombinant human Keap1 to 10 µM in 50 mM HEPES buffer (pH 7.4).

    • Causality: HEPES is chosen over Tris because Tris contains primary amines that can act as competing nucleophiles, leading to false-negative reactivity profiles.

  • Compound Incubation: Add 2-{[(E)-2-Nitrovinyl]amino}benzoic acid to a final concentration of 50 µM (5-fold molar excess). Incubate at 37°C for 60 minutes.

    • Causality: A 5-fold excess ensures pseudo-first-order kinetics, allowing for accurate determination of binding efficiency without overwhelming the protein and causing non-specific unfolding.

  • Quenching: Stop the reaction by adding 1 mM Dithiothreitol (DTT).

    • Causality: DTT acts as a highly reactive thiol scavenger, immediately neutralizing any unreacted electrophile. This freezes the reaction state and prevents artifactual covalent labeling during the ionization phase of mass spectrometry.

  • LC-MS/MS Analysis: Desalt the sample using a C4 ZipTip and inject into an ESI-TOF mass spectrometer.

    • Causality: C4 stationary phases are utilized instead of C18 because intact proteins often bind irreversibly to the highly hydrophobic C18 chains, leading to poor signal recovery.

    • Self-Validation Check: Run a parallel reaction using a Keap1 C151S mutant. An absence of the mass shift (+ MW of compound) in the mutant confirms site-specific alkylation rather than non-specific surface binding.

Protocol 2: Cellular Pathway Modulation (NF-κB Luciferase Reporter Assay)

Objective: Quantify the functional inhibition of NF-κB signaling in a living system.

  • Cell Seeding: Plate HEK293T cells stably expressing an NF-κB-driven Firefly luciferase reporter in 96-well plates.

  • Pre-Incubation: Treat cells with varying concentrations (0.1 - 10 µM) of the compound for 2 hours.

    • Causality: The 2-hour pre-incubation is critical for electrophilic drugs; it allows sufficient time for cellular penetration and the accumulation of covalent adducts on cytosolic IKKβ before the inflammatory cascade is triggered.

  • Stimulation: Add TNF-α (10 ng/mL) and incubate for an additional 4 hours.

    • Causality: TNF-α uniformly synchronizes the activation of the NF-κB pathway, providing a robust and reproducible dynamic range for the luminescence readout.

  • Readout & Viability Control: Lyse cells, add luciferin substrate, and measure luminescence. Concurrently, run an ATP-based viability assay (e.g., CellTiter-Glo) on a parallel plate.

    • Self-Validation Check: The viability control is a mandatory step to ensure that the observed reduction in luciferase signal is due to true pathway inhibition and not merely compound-induced cytotoxicity.

References

  • Source: National Institutes of Health (NIH)
  • US10011599B2 - Compounds and compositions as inhibitors of MEK Source: Google Patents URL
  • Development of a PET Probe Targeting Bromodomain and Extra-Terminal Proteins for In Vitro and In Vivo Visualization Source: MDPI URL
  • 2,4-Dichloro-1-(2-nitrovinyl)

Sources

History and discovery of nitrovinyl amino benzoic acid compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History, Synthesis, and Biological Potential of Nitro-Functionalized Amino Benzoic Acid Derivatives

Introduction: The Convergence of Three Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity is a cornerstone of novel drug discovery. This guide delves into the scientific rationale, historical context, and synthetic evolution of a fascinating class of compounds: nitrovinyl amino benzoic acids. While the direct history of this specific trifecta is nascent, its foundation is built upon three pillars of organic and pharmaceutical chemistry: the versatile benzoic acid scaffold, the biologically crucial amino group, and the potent, electronically-active nitrovinyl moiety.

Benzoic acid, an aromatic carboxylic acid first isolated in the 16th century, serves as a fundamental building block in the synthesis of a vast array of active molecules.[1][2] Its derivatives are ubiquitous in pharmaceuticals, from diuretics like furosemide to anesthetics like benzocaine.[1][2] The introduction of an amino group to this scaffold, yielding aminobenzoic acids like para-aminobenzoic acid (PABA), further expands its biological relevance.[3] PABA, known as a member of the vitamin B group since 1939, is a precursor in key biological pathways and its derivatives have demonstrated a wide spectrum of therapeutic activities, including antimicrobial and anticancer properties.[3][4][5]

The third component, the nitro group (-NO₂), is a powerful electron-withdrawing moiety that significantly alters the electronic properties of a molecule.[6] It is a well-known pharmacophore in its own right, integral to the activity of numerous antimicrobial, antiprotozoal, and antineoplastic agents.[6][7] Its presence can enhance interactions with biological targets and is often crucial for the observed potency of a compound.[7] When configured as a nitrovinyl group (-CH=CH-NO₂), it acts as a Michael acceptor, capable of covalent modification of biological nucleophiles, a mechanism exploited in the design of various enzyme inhibitors.

This guide will, therefore, construct the scientific narrative of nitrovinyl amino benzoic acid compounds by first exploring the history and synthesis of their core components. We will then elucidate the established and theoretical synthetic pathways to combine these functionalities, detail the known biological activities of related structures, and provide the experimental frameworks necessary for their investigation. This document is designed for researchers, scientists, and drug development professionals seeking to understand and explore this promising area of chemical biology.

Part 1: The Foundational Scaffolds - Synthesis and Significance

The journey to complex derivatives begins with an understanding of their fundamental building blocks. The properties endowed by the benzoic acid core, the amino substituent, and the nitro group are not merely additive; they interact to create a unique chemical entity.

The Benzoic Acid Backbone

First described by Nostradamus in 1556 from the dry distillation of gum benzoin, benzoic acid's structure was later determined by Liebig and Wöhler in 1832.[8] It is a simple aromatic carboxylic acid that serves as a precursor for the synthesis of many organic substances. Its derivatives are central to drug development, with the carboxylic acid group acting as a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[6]

The Amino-Substituted Core: Nitro to Amino Transformation

The most common and strategically important precursors to aminobenzoic acids are their nitrobenzoic acid counterparts. The synthesis of nitrobenzoic acids is typically achieved through the electrophilic nitration of benzoic acid or its esters.[9][10]

  • Causality in Synthesis: The nitration of benzoic acid primarily yields the meta-isomer (3-nitrobenzoic acid) because the carboxylic acid group is an electron-withdrawing, meta-directing group.[10] To achieve ortho or para substitution, alternative strategies are employed. For example, p-nitrobenzoic acid is prepared by the oxidation of p-nitrotoluene.[11]

The subsequent reduction of the nitro group to an amine is a fundamental transformation. This is often accomplished using methods like catalytic hydrogenation or, more classically, with metals in acidic conditions (e.g., iron powder in hydrochloric acid).[11] This conversion is a critical step, as it installs the biologically significant amino group.

A prime example of a key intermediate is 2-amino-5-nitrobenzoic acid, which contains both the amino and nitro functionalities on the benzoic acid ring. Its synthesis showcases a common strategy in organic chemistry: the use of protecting groups to direct reactions.

The synthesis of 2-amino-5-nitrobenzoic acid often starts from anthranilic acid (2-aminobenzoic acid). The amino group is first protected, typically via acetylation, to prevent its oxidation during the subsequent nitration step and to help direct the incoming nitro group.[12]

G cluster_0 cluster_1 cluster_2 A Anthranilic Acid (2-Aminobenzoic Acid) B N-Acetylanthranilic Acid A->B Acetylation (Acetic Anhydride) C 5-Nitro-N-acetylanthranilic Acid B->C Nitration (HNO₃ / H₂SO₄) D 2-Amino-5-nitrobenzoic Acid C->D Hydrolysis (Acidic)

Synthesis of 2-Amino-5-nitrobenzoic acid from Anthranilic Acid.

This multi-step process ensures high regioselectivity and yield, providing a key building block for more complex derivatives.

Part 2: Assembly of Nitrovinyl Amino Benzoic Acid Compounds

With the foundational nitro- and amino-substituted benzoic acids in hand, the next crucial step is the introduction of the vinyl group to form the target nitrovinyl amino benzoic acid structure. This is typically achieved through condensation reactions.

Proposed Synthetic Strategy: The Henry Reaction

A logical and widely used method for forming a nitrovinyl group is the Henry reaction (or nitro-aldol reaction), followed by dehydration. This involves the reaction of a nitroalkane (like nitromethane) with an aldehyde.

  • Formylation: The aminobenzoic acid precursor must first be converted to an aldehyde. This can be challenging but is achievable through various named reactions (e.g., Duff reaction, or reduction of a corresponding ester to an alcohol followed by oxidation).

  • Condensation: The resulting formyl-aminobenzoic acid can then be reacted with nitromethane in the presence of a base. This forms a nitro-aldol adduct.

  • Dehydration: The adduct is then dehydrated, often under acidic conditions or by using a dehydrating agent, to yield the final nitrovinyl-functionalized compound.

This approach offers a clear, mechanistically sound pathway to the target molecules, allowing for the introduction of the reactive nitrovinyl moiety.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid

The following protocol is a self-validating system for synthesizing a key precursor, adapted from established laboratory procedures.[12]

Step 1: Acetylation of Anthranilic Acid

  • In a 150 mL four-necked flask equipped with a reflux condenser, combine 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.

  • Heat the mixture to 60 °C and carefully add 3 mL of hydrochloric acid. The temperature will spontaneously increase.

  • Maintain the reaction temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it into ice water to precipitate the N-acetylanthranilic acid. Filter and dry the product.

Step 2: Nitration of N-Acetylanthranilic Acid

  • In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid. Cool to room temperature.

  • With stirring, add 9 g (0.05 mol) of dry N-acetylanthranilic acid.

  • After 30 minutes, cool the mixture to below 10 °C using an ice-water bath.

  • Slowly add a pre-cooled nitrating mixture (4.8 g nitric acid, 9.6 g sulfuric acid), ensuring the temperature remains below 10 °C.[12]

  • After addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the solid product, 5-Nitro-N-acetylanthranilic acid.

Step 3: Hydrolysis of the Acetyl Group

  • In a 250 mL flask, combine 7.5 g (0.0335 mol) of the product from Step 2, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.

  • Reflux the mixture at approximately 81 °C for 1.5 hours.[12]

  • Cool the mixture, filter the resulting precipitate, and wash it thoroughly with water.

  • Dry the final product, 2-Amino-5-nitrobenzoic acid.

Part 3: Biological Activity and Therapeutic Potential

The therapeutic potential of nitrovinyl amino benzoic acids can be inferred from the known activities of their constituent parts and related molecules. The convergence of the benzoic acid scaffold with the nitro and amino groups has yielded compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.[1][7][13]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoic acid derivatives.[1][2][5] The mechanism often involves the inhibition of key cellular processes. For instance, certain quinazolinone derivatives synthesized from 2-aminobenzoic acid have shown good anti-breast cancer activity against MCF-7 cell lines.[14] The presence of a nitro group can further enhance this activity. One study found that a synthesized benzoic acid derivative containing a nitro group demonstrated the highest anticancer inhibition (92%) in its series against HeLa cancer cells.[1]

Antimicrobial and Anti-inflammatory Activity

The nitro group is a classic pharmacophore in antimicrobial agents.[7] Its ability to undergo redox reactions within cells can cause oxidative stress, leading to the death of microorganisms.[7] Similarly, amino benzoic acid derivatives have been evaluated for antimicrobial activity against various bacterial and fungal strains.[3][4] The combination of these functionalities suggests a strong potential for developing new antimicrobial agents.

Furthermore, derivatives of 2-aminobenzoic acid have been synthesized and screened for potent anti-inflammatory and analgesic activities, with some compounds showing more potent activity than standard drugs like aspirin.[15]

Structure-Activity Relationship (SAR) Data

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. Based on data from related benzoic acid derivatives, we can infer key trends.

Substituent GroupPositionInfluence on Biological ActivityRationale
Nitro (-NO₂) Group VariesOften associated with enhanced antimicrobial and anticancer activity.[6][7]Strong electron-withdrawing nature alters the electronic profile of the ring, potentially improving target binding or participating in redox cycling.[6][16]
Amino (-NH₂) Group VariesCan act as a hydrogen bond donor, increasing binding affinity to targets. Its position relative to other groups is critical.[6]The amino group can be essential for interaction with specific amino acid residues in an enzyme's active site.
Carboxyl (-COOH) Group C1Key for interacting with active sites via hydrogen bonding and ionic interactions.[6]Often serves as the primary anchor point to the biological target.

Disclaimer: The data presented in the table is a synthesis of general trends observed in related benzoic acid compounds and serves for illustrative purposes.

General Experimental Workflow for Drug Discovery

The path from a synthesized compound to a potential drug candidate follows a structured workflow. This involves initial screening for biological activity, determination of potency, and subsequent mechanistic studies.

G A Synthesis of Novel Nitrovinyl Amino Benzoic Acid Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening (e.g., MTT Assay for Anticancer) B->C D Determination of Potency (IC₅₀ / MIC Values) C->D E Lead Compound Identification D->E F Mechanistic Studies (e.g., Enzyme Inhibition, Pathway Analysis) E->F G In Vivo Studies (Animal Models) F->G

General experimental workflow for the discovery and development of bioactive compounds.

This protocol is a standard method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Directions

The exploration of nitrovinyl amino benzoic acid compounds represents a logical and promising frontier in medicinal chemistry. By leveraging the established synthetic versatility of the benzoic acid scaffold and the potent biological activities associated with amino and nitrovinyl functionalities, researchers have a clear pathway to develop novel therapeutic agents. The historical context of these individual components provides a rich foundation of chemical knowledge, while modern synthetic methods offer the tools for their precise assembly.

Future research should focus on the synthesis of a diverse library of these compounds to establish a comprehensive structure-activity relationship.[17] In-depth mechanistic studies are required to elucidate their specific molecular targets and pathways of action.[17] The groundwork laid by decades of research on benzoic acid derivatives, combined with the strategic incorporation of the nitrovinyl group, positions this compound class as a fertile ground for the discovery of next-generation therapeutics for cancer, infectious diseases, and inflammatory conditions.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available at: [Link]

  • International Journal of Drug Development & Research. (2010). IT Medical Team. Available at: [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2005). MDPI. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Cureus. Available at: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Available at: [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. ResearchGate. Available at: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. Available at: [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of p-nitrobenzoic acid. (2009). Sciencemadness. Available at: [Link]

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020). YouTube. Available at: [Link]

  • The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. University of Tennessee at Chattanooga. Available at: [Link]

  • Production of 2-amino-3-nitrobenzoic acid. Google Patents.
  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents.
  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. ResearchGate. Available at: [Link]

  • NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]

  • 3-Nitrobenzoic acid. Wikipedia. Available at: [Link]

  • The chemistry of nitro-compounds. Part III. The intramolecular nucleophilic displacement of aromatic nitro-groups by carbanions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Technical Assessment: Predicted Toxicity & Safety Profile of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Identity

2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a synthetic intermediate characterized by a "push-pull" nitro-enamine pharmacophore. Unlike stable pharmaceutical motifs (e.g., the di-amino nitroethene in Ranitidine), this mono-amino derivative possesses significant electrophilic character, classifying it as a high-potency structural alert for protein reactivity and genotoxicity.

This guide provides a predicted safety profile derived from Quantitative Structure-Activity Relationship (QSAR) modeling, read-across from structural analogs (e.g.,


-nitrostyrene, 2-nitroaniline), and mechanistic organic chemistry.
Chemical Identity Table
PropertyDetail
Chemical Name 2-{[(E)-2-Nitrovinyl]amino}benzoic acid
Common Class Nitro-enamine / Anthranilic acid derivative
Molecular Formula C

H

N

O

Molecular Weight 208.17 g/mol
Structural Alert Nitroalkene (Michael Acceptor)
Predicted LogP ~1.8 - 2.2 (Moderate Lipophilicity)
Solubility Low in water (neutral form); Soluble in DMSO, dilute alkali

Part 2: In Silico Toxicological Profiling

Genotoxicity & Mutagenicity (Critical Concern)

The presence of the (E)-2-nitrovinyl group attached to a secondary amine creates a conjugated system capable of DNA alkylation.

  • Prediction: Ames Positive (Strain TA98/TA100 with S9 activation).

  • Mechanism: The nitro group renders the

    
    -carbon (relative to the nitrogen) electrophilic. While the amino group donates electron density (resonance stabilization), metabolic oxidation can generate highly reactive electrophiles capable of forming covalent adducts with guanine residues in DNA.
    
  • Read-Across:

    
    -Nitrostyrene derivatives are potent mutagens. The amino-substitution attenuates this reactivity compared to the styrene parent but does not eliminate it.
    
Skin Sensitization (High Probability)

This compound is predicted to be a Strong Sensitizer (Category 1A/1B) .

  • Molecular Initiating Event (MIE): The nitrovinyl group acts as a Michael acceptor. It reacts preferentially with the thiol (-SH) groups of cysteine residues in skin proteins (e.g., Keap1), leading to haptenization and subsequent immune response.

  • LLNA Prediction: EC3 value estimated at < 1%, indicating high potency.

Acute Toxicity & Organ Targets[1]
  • Oral Toxicity: Predicted GHS Category 4 (Harmful if swallowed).

    • Rationale: Structural similarity to 2-nitroaniline suggests potential for Methemoglobinemia (oxidation of hemoglobin Fe

      
       to Fe
      
      
      
      ), leading to tissue hypoxia.
  • Hepatotoxicity: Potential for glutathione depletion due to Michael addition, rendering hepatocytes vulnerable to oxidative stress.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the Molecular Initiating Event (MIE) for both skin sensitization and potential cytotoxicity: the covalent binding of the compound to biological nucleophiles (Glutathione or Protein Thiols).

MichaelAddition cluster_mechanism Mechanism of Action: Michael Addition Compound 2-{[(E)-2-Nitrovinyl]amino} benzoic acid (Electrophile) Transition Transition State (Nucleophilic Attack on β-Carbon) Compound->Transition Activation Nucleophile Biological Thiol (Protein-SH / Glutathione) Nucleophile->Transition Michael Addition Adduct Covalent Adduct (Protein-S-CH(NO2)-...) Transition->Adduct Irreversible Binding Toxicity Downstream Effects: 1. Skin Sensitization 2. GSH Depletion 3. DNA Alkylation Adduct->Toxicity Pathway Activation

Caption: Figure 1. The electrophilic nitrovinyl group undergoes Michael addition with biological thiols, the primary mechanism for predicted toxicity.

Part 4: Safety Handling & Risk Mitigation[6]

Given the predicted mutagenicity and sensitization potential, this compound must be handled as a Potent Occupational Health Hazard .

Containment Strategy (Band 4 Equivalent)
  • Engineering Controls: Handle only inside a certified chemical fume hood or a powder containment enclosure.

  • PPE: Double nitrile gloves (0.11 mm minimum), lab coat with cuffs, and safety glasses. If dust formation is likely, use a P3/N95 respirator.

  • Decontamination: Surface decontamination should use a solution containing 10% sodium thiosulfate or a dilute thiol-based scavenger (e.g., cysteine solution) to quench the electrophilic nitrovinyl group before cleaning with soap and water.

Emergency Response
  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. The lipophilic nature of the compound makes water alone less effective.

  • Spill: Do not dry sweep. Wet with an inert solvent (or PEG) and wipe up to prevent dust generation.

Part 5: Validation Protocols

To confirm these in silico predictions, the following experimental workflows are recommended:

Workflow Diagram: Safety Assessment

SafetyWorkflow Start Compound Synthesis/Acquisition InSilico Phase 1: In Silico Prediction (Completed: High Risk) Start->InSilico Ames Phase 2: Ames Test (OECD 471) (+/- S9 Activation) InSilico->Ames Result_Ames Mutagenic? Ames->Result_Ames Stop STOP: Treat as Carcinogen Use Closed Systems Result_Ames->Stop Yes GSH_Assay Phase 3: GSH Depletion Assay (Measure Reactivity t1/2) Result_Ames->GSH_Assay No

Caption: Figure 2. Decision tree for validating the toxicity of nitrovinyl-amino compounds.

Experimental Details
  • Ames Test (OECD 471):

    • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

    • Rationale: Nitro-compounds often require specific nitroreductase-deficient strains (TA98NR) to distinguish between direct mutagenicity and metabolic activation.

  • GSH Reactivity Assay:

    • Protocol: Incubate 10 µM compound with 50-fold excess Glutathione (GSH) in PBS (pH 7.4) at 37°C.

    • Analysis: Monitor the disappearance of the parent compound and appearance of the GSH-adduct via LC-MS over 120 minutes.

    • Threshold: A half-life (

      
      ) < 30 minutes indicates high reactivity and high sensitization potential.
      

References

  • Enoch, S. J., & Roberts, D. W. (2013). Predicting skin sensitization potency for Michael acceptors in the LLNA using quantum mechanical reactivity descriptors. Chemical Research in Toxicology, 26(5), 761-766. Link

  • Schwöbel, J. A., et al. (2011). Measurement and estimation of electrophilicity for the prediction of toxicity: The case of Michael acceptors. Journal of Chemical Information and Modeling, 51(9), 2233-2250. Link

  • OECD QSAR Toolbox. Structural Alerts for Genotoxicity: Nitroalkenes and Nitro-aromatics.Link

  • Chipman, J. K., et al. (1999). Reactivity and toxicity of nitro-compounds. Toxicology Letters, 106(2-3), 237-245. Link

Technical Guide: Molecular Weight and Formula Verification for 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the unambiguous identification and characterization of a chemical entity are paramount. The molecular formula and weight serve as the fundamental identity card of a compound. Any ambiguity in these primary characteristics can lead to erroneous structural elucidation, flawed interpretation of biological activity, and ultimately, the failure of a research program. This guide provides an in-depth, experience-driven approach to the verification of the molecular weight and formula for a novel or uncharacterized compound, using 2-{[(E)-2-Nitrovinyl]amino}benzoic acid as a case study. As this specific molecule is not extensively documented in public databases, this guide will focus on the theoretical calculations and the robust experimental protocols required for its definitive characterization. This process is crucial for ensuring the scientific integrity and trustworthiness of subsequent research.[1][2]

Theoretical Characterization of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

The first step in the verification process is to determine the theoretical molecular formula and weight from the compound's name. This provides a benchmark against which experimental data will be compared.

The structure is derived as follows:

  • Benzoic acid: A benzene ring attached to a carboxylic acid group.

  • 2-amino: An amino group is attached to the carbon at position 2 (ortho) relative to the carboxylic acid.

  • [(E)-2-Nitrovinyl]: A trans-configured vinyl group with a nitro substituent on the second carbon is attached to the amino group.

This assembly of fragments leads to the following molecular composition:

  • Carbon (C): 9 atoms

  • Hydrogen (H): 8 atoms

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 4 atoms

From this, we can establish the theoretical values:

ParameterValue
Molecular Formula C₉H₈N₂O₄
Average Molecular Weight 208.17 g/mol
Monoisotopic Mass 208.0484 Da

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element and is the value that will be sought in high-resolution mass spectrometry.

Experimental Verification: A Two-Pillar Approach

For a self-validating system of characterization, at least two independent experimental techniques should be employed. For molecular formula and weight verification, the combination of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provides a high degree of confidence.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. The choice of ionization technique is critical. For a molecule like 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, which contains both acidic (carboxylic acid) and basic (amino) functional groups, as well as a polar nitro group, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation.[3]

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection. The final solvent should be compatible with the mobile phase to ensure good peak shape if using liquid chromatography.

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Calibrate the instrument immediately prior to analysis using a standard calibration mixture to ensure high mass accuracy.

    • Ionization Mode: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative ion modes should be run to maximize the chances of observing a clear molecular ion.

      • In positive mode, look for the [M+H]+ adduct (theoretical m/z = 209.0557).

      • In negative mode, look for the [M-H]- adduct (theoretical m/z = 207.0412).

    • Mass Range: Scan a range that comfortably includes the expected m/z values (e.g., m/z 100-500).

    • Resolution: Set the instrument to a high resolution (e.g., >60,000 FWHM) to enable accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Compare the experimentally measured m/z value to the theoretically calculated monoisotopic mass.

    • The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for a confident assignment.

    • The isotopic pattern of the measured ion should also match the theoretical pattern for the proposed formula, C₉H₈N₂O₄.

Pillar 2: Elemental Analysis (CHNO)

Expertise & Experience: Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a sample.[1][2][4] This technique is complementary to HRMS. While HRMS provides a highly accurate mass for the intact molecule, elemental analysis confirms the relative proportions of the constituent atoms.[5] This is a bulk analysis technique and therefore requires a pure sample. The principle involves the complete combustion of the sample in a high-temperature, oxygen-rich environment, followed by the detection of the resulting gases (CO₂, H₂O, N₂).[1] Oxygen is typically determined by pyrolysis in an oxygen-free environment.

Experimental Protocol: CHNO Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents or water, which would skew the hydrogen and oxygen percentages.

    • Accurately weigh 2-3 mg of the sample into a tin or silver capsule.

  • Instrumentation and Analysis:

    • Use a calibrated CHNS/O elemental analyzer.

    • The instrument will combust the sample, and the resulting gases are separated and quantified by thermal conductivity detection or other suitable methods.

  • Data Analysis:

    • The instrument software will provide the weight percentages of C, H, N, and O.

    • Compare these experimental percentages to the theoretical values calculated from the molecular formula C₉H₈N₂O₄.

    • A deviation of ±0.4% between the experimental and theoretical values is generally considered acceptable for a pure compound.[6]

Theoretical Elemental Composition
ElementTheoretical Percentage
Carbon (C) 51.93%
Hydrogen (H) 3.87%
Nitrogen (N) 13.46%
Oxygen (O) 30.74%

Workflow for Molecular Formula and Weight Verification

The following diagram illustrates the logical flow of the verification process, emphasizing the self-validating nature of using two independent techniques.

Verification_Workflow Start Start: Synthesized Compound Theoretical Theoretical Calculation (from proposed structure) Formula: C₉H₈N₂O₄ Monoisotopic Mass: 208.0484 Da Elemental %: C, H, N, O Start->Theoretical HRMS Pillar 1: High-Resolution Mass Spectrometry (HRMS) Start->HRMS EA Pillar 2: Elemental Analysis (CHNO) Start->EA Compare_HRMS Compare: Mass Error < 5 ppm? Theoretical->Compare_HRMS Compare_EA Compare: Deviation < 0.4%? Theoretical->Compare_EA HRMS_Result Experimental Result: Accurate m/z (e.g., 209.0557 for [M+H]+) HRMS->HRMS_Result EA_Result Experimental Result: Elemental Percentages (%C, %H, %N, %O) EA->EA_Result HRMS_Result->Compare_HRMS EA_Result->Compare_EA Validation Validation Check Compare_HRMS->Validation Yes Failure Conclusion: Structure Incorrect or Sample Impure Compare_HRMS->Failure No Compare_EA->Validation Yes Compare_EA->Failure No Success Conclusion: Formula and MW Verified Validation->Success Both 'Yes'

Caption: Verification workflow for 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

Conclusion

The rigorous verification of a compound's molecular weight and formula is a non-negotiable step in scientific research, particularly in the context of drug development. By employing a dual-pillar approach of High-Resolution Mass Spectrometry and Elemental Analysis, researchers can establish a self-validating system that provides a high degree of confidence in the identity and purity of their target molecule. This foundational data is critical for the integrity of all subsequent structural, chemical, and biological investigations.

References

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][2][4]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Accelerated Synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, a valuable scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and practical guidance for successful synthesis.

Introduction: The Imperative for Speed and Efficiency in Modern Synthesis

The synthesis of novel organic molecules is a cornerstone of drug discovery and development. Among the vast landscape of chemical entities, derivatives of 2-aminobenzoic acid (anthranilic acid) are of significant interest due to their diverse biological activities.[1][2] The target molecule, 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, incorporates a nitrovinyl group, a versatile pharmacophore and synthetic intermediate.[3][4]

Traditional synthetic methods often involve lengthy reaction times, high energy consumption, and the potential for byproduct formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by offering dramatic reductions in reaction times, often from hours or days to mere minutes.[5][6] This acceleration is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dielectric heating, a process involving dipolar polarization and ionic conduction.[7][8][9][10][11] The result is rapid, uniform heating that can lead to higher yields and cleaner reaction profiles.[12]

This guide details a robust, microwave-assisted protocol for the synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, providing a practical and efficient alternative to conventional methods.

Reaction Mechanism and Rationale

The synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid proceeds through a one-pot, two-step reaction sequence: an initial Knoevenagel condensation followed by a Michael addition.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aromatic aldehyde (e.g., benzaldehyde) and a nitroalkane (e.g., nitromethane) to form a β-nitrostyrene intermediate.[3][13] This condensation is a classic carbon-carbon bond-forming reaction.[14] Microwave irradiation has been shown to be highly effective in accelerating Knoevenagel condensations, often leading to excellent yields in very short reaction times.[14][15]

Step 2: Aza-Michael Addition

Subsequently, the amino group of 2-aminobenzoic acid acts as a nucleophile in a conjugate (Michael) addition to the electron-deficient β-carbon of the in situ generated β-nitrostyrene.[16][17][18] This aza-Michael addition forms the final product, 2-{[(E)-2-Nitrovinyl]amino}benzoic acid. The use of microwave energy can also enhance the rate of Michael additions.[4]

The overall reaction can be depicted as follows:

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Aza-Michael Addition 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Intermediate β-Nitrostyrene (in situ) 2-Aminobenzoic_Acid->Intermediate + Nitromethane + Benzaldehyde Nitromethane Nitromethane Base Base (e.g., Piperidine) Base->Intermediate Final_Product 2-{[(E)-2-Nitrovinyl]amino}benzoic acid Intermediate->Final_Product + 2-Aminobenzoic Acid

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminobenzoic acid≥99%Sigma-Aldrich
Benzaldehyde≥99%Sigma-Aldrich
Nitromethane≥96%Sigma-Aldrich
Piperidine≥99%Sigma-Aldrich
Ethanol (Absolute)ACS GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Microwave reaction vials (10 mL)---Biotage, CEM, or equivalent
Magnetic stir bars------
Quantitative Data Summary
ParameterValue
Reactants
2-Aminobenzoic acid1.0 mmol (137.1 mg)
Benzaldehyde1.0 mmol (106.1 mg, 102 µL)
Nitromethane1.2 mmol (73.2 mg, 65 µL)
Piperidine (catalyst)0.2 mmol (17.0 mg, 20 µL)
Ethanol (solvent)3 mL
Microwave Conditions
Temperature120 °C
Ramp time2 minutes
Hold time10 minutes
PowerDynamic (up to 300 W)
StirringHigh
Expected Outcome
Product2-{[(E)-2-Nitrovinyl]amino}benzoic acid
Molecular Weight284.26 g/mol
Theoretical Yield284.26 mg
Expected Yield75-85%
AppearanceYellow to orange solid
Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzoic acid (137.1 mg, 1.0 mmol).

  • Reagent Addition: Add ethanol (3 mL), followed by benzaldehyde (102 µL, 1.0 mmol), nitromethane (65 µL, 1.2 mmol), and piperidine (20 µL, 0.2 mmol).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows: temperature at 120 °C, a ramp time of 2 minutes, and a hold time of 10 minutes.[19] Ensure high stirring is enabled.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C as per instrument safety guidelines) before carefully uncapping.

  • Product Isolation: A precipitate should form upon cooling. If not, place the vial in an ice bath for 15-20 minutes to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[20]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Experimental Workflow Diagram

G A 1. Reagent Addition - 2-Aminobenzoic acid - Benzaldehyde - Nitromethane - Piperidine - Ethanol (in 10 mL microwave vial) B 2. Vessel Sealing (Crimp cap securely) A->B Prepare for reaction C 3. Microwave Irradiation - T = 120 °C - t = 10 min - Dynamic Power B->C Initiate synthesis D 4. Cooling (To room temperature) C->D Reaction completion E 5. Product Isolation (Vacuum filtration) D->E Precipitate formation F 6. Purification (Recrystallization or Chromatography) E->F If necessary G 7. Characterization (NMR, IR, MS) E->G Directly if pure F->G

Sources

The Strategic Synthesis of Quinazoline Scaffolds from 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid: A Detailed Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Core in Modern Drug Development

Quinazoline and its oxidized form, quinazolinone, represent a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their remarkable versatility in drug design.[1] These nitrogen-containing heterocyclic compounds, consisting of a fused benzene and pyrimidine ring, are integral to a multitude of pharmaceuticals and biologically active natural products.[1][2] Their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, has cemented their importance in the development of novel therapeutics.[3][4] The unique architecture of the quinazoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity. This guide provides an in-depth exploration of a strategic synthetic route to quinazoline derivatives, utilizing 2-{[(E)-2-Nitrovinyl]amino}benzoic acid as a versatile precursor. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its successful execution.

Chemical Logic and Mechanistic Rationale: A Two-Step, One-Pot Transformation

The synthesis of a quinazoline-4(3H)-one from 2-{[(E)-2-Nitrovinyl]amino}benzoic acid is conceptually a two-step process that can be efficiently performed in a single reaction vessel. This one-pot approach enhances efficiency and minimizes product loss between steps. The core transformation involves:

  • Reductive Cyclization: The process is initiated by the reduction of the nitro group in the nitrovinyl moiety to an amino group. This is a critical step that simultaneously sets the stage for the subsequent cyclization.

  • Intramolecular Cyclization and Tautomerization: The newly formed amino group, now in proximity to the carboxylic acid function of the benzoic acid ring, undergoes a spontaneous intramolecular cyclization to form a dihydroquinazoline intermediate. This intermediate then tautomerizes to the more stable quinazolin-4(3H)-one.

Several reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or iron (Fe) powder in acidic medium, being common and effective choices. These reagents are known for their ability to selectively reduce nitro groups in the presence of other reducible functionalities.

Below is a diagrammatic representation of the proposed reaction mechanism:

Quinazoline Synthesis Mechanism cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Intramolecular Cyclization & Tautomerization A 2-{[(E)-2-Nitrovinyl]amino}benzoic acid B Intermediate Amine A->B Reduction (e.g., SnCl2/HCl or Fe/HCl) C Dihydroquinazoline Intermediate B->C Intramolecular Cyclization D 2-(1-Aminoethyl)quinazolin-4(3H)-one C->D Tautomerization

Figure 1: Proposed reaction mechanism for the synthesis of 2-(1-aminoethyl)quinazolin-4(3H)-one.

Detailed Experimental Protocols

This section provides two detailed protocols for the synthesis of 2-(1-aminoethyl)quinazolin-4(3H)-one from 2-{[(E)-2-Nitrovinyl]amino}benzoic acid using different reducing agents.

Protocol 1: Reductive Cyclization using Tin(II) Chloride (SnCl₂)

This protocol is a robust method for the reductive cyclization of nitro compounds.

Materials and Reagents:

  • 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl). The addition should be done carefully in a fume hood due to the corrosive nature of HCl.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(1-aminoethyl)quinazolin-4(3H)-one.

Protocol 2: Reductive Cyclization using Iron (Fe) Powder

This protocol offers a more environmentally friendly and cost-effective alternative to tin-based reductions.

Materials and Reagents:

  • 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (1.0 eq), iron powder (Fe) (5-10 eq), and ammonium chloride (NH₄Cl) (1.0 eq) to a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Filtration: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(1-aminoethyl)quinazolin-4(3H)-one.

Data Presentation: Characterization of the Final Product

The synthesized 2-(1-aminoethyl)quinazolin-4(3H)-one should be thoroughly characterized to confirm its structure and purity. The following table summarizes the expected spectroscopic data.

Technique Expected Observations
¹H NMR Aromatic protons of the quinazoline ring (typically in the range of 7.0-8.5 ppm). A quartet for the CH proton and a doublet for the CH₃ protons of the aminoethyl group. A broad singlet for the NH₂ protons. A broad singlet for the N-H proton of the quinazolinone ring.
¹³C NMR Aromatic carbons of the quinazoline ring. A signal for the carbonyl carbon (C=O) of the quinazolinone ring (typically around 160-165 ppm).[5] Signals for the carbons of the aminoethyl side chain.
IR Spectroscopy A characteristic absorption band for the C=O stretching of the amide in the quinazolinone ring (around 1660-1680 cm⁻¹).[6] N-H stretching vibrations for the amine and amide groups (in the range of 3200-3400 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of 2-(1-aminoethyl)quinazolin-4(3H)-one. Characteristic fragmentation patterns.[7]

Workflow Visualization

The overall workflow from the precursor to the final characterized product can be visualized as follows:

Experimental Workflow Start Start: 2-{[(E)-2-Nitrovinyl]amino}benzoic acid Protocol Choose Protocol: Protocol 1 (SnCl2/HCl) or Protocol 2 (Fe/NH4Cl) Start->Protocol Reaction Perform Reductive Cyclization Protocol->Reaction Workup Reaction Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: 2-(1-Aminoethyl)quinazolin-4(3H)-one Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization Data Data Analysis and Structure Confirmation Characterization->Data

Figure 2: A generalized experimental workflow for the synthesis and characterization of 2-(1-aminoethyl)quinazolin-4(3H)-one.

Conclusion and Future Perspectives

The synthesis of quinazoline derivatives from 2-{[(E)-2-Nitrovinyl]amino}benzoic acid via reductive cyclization offers a strategic and efficient route to a class of compounds with significant therapeutic potential. The protocols detailed in this guide provide a solid foundation for researchers to access these valuable scaffolds. The versatility of the precursor allows for the introduction of further diversity at the 2-position of the quinazoline ring, opening avenues for the development of extensive compound libraries for drug discovery programs. Future work could focus on exploring a wider range of reducing agents, including catalytic hydrogenation, and adapting these protocols for high-throughput synthesis to accelerate the discovery of new quinazoline-based drug candidates.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 896. [Link]

  • Khan, I., & Ibrar, A. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 1234. [Link]

  • Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 11(12), 1431-1454. [Link]

  • Anumolu, P. D., & Nallam, K. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1743. [Link]

  • Chourasiya, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100747. [Link]

  • Chen, Y., et al. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 30(18), 4321. [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

  • Al-Amiery, A. A., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(6). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • He, Q., et al. (2022). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 7(32), 28205-28216. [Link]

Sources

Application Note: Synthesis, Characterization, and Application of Transition Metal Complexes with 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of novel metal complexes utilizing the Schiff base ligand, 2-{[(E)-2-nitrovinyl]amino}benzoic acid. This ligand, derived from 2-aminobenzoic acid, presents multiple coordination sites, making it an excellent candidate for forming stable chelates with various transition metals. These complexes are of significant interest due to their potential applications in medicinal chemistry and catalysis.

Introduction: The Significance of Schiff Base Metal Complexes

Schiff bases, characterized by the presence of an imine or azomethine (>C=N–) group, are a versatile class of ligands in coordination chemistry.[1][2] Their ability to form stable complexes with a wide array of transition metals is well-documented.[3][4] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] This enhancement is often attributed to the chelation theory, which posits that the coordination of a metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes.

The ligand at the core of this guide, 2-{[(E)-2-nitrovinyl]amino}benzoic acid, is particularly noteworthy. It incorporates several key functional groups: a carboxylic acid group, a secondary amine, and a nitrovinyl moiety. This poly-functional nature allows it to act as a bidentate or potentially tridentate ligand, forming stable five- or six-membered chelate rings with a central metal ion. The electron-withdrawing nitro group can also influence the electronic properties of the resulting complex, potentially modulating its reactivity and biological efficacy.[8] This document provides the necessary protocols to synthesize this ligand and its corresponding metal complexes, characterize their physicochemical properties, and explore their potential applications.

Synthesis of the Ligand: 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

The synthesis of the Schiff base ligand is the foundational step. This protocol describes a condensation reaction between 2-aminobenzoic acid and nitromethane, facilitated by an aldehyde.

Protocol 2.1: Ligand Synthesis

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: To the ethanolic solution, add 6.1 g (0.1 mol) of nitromethane followed by a catalytic amount (0.5 mL) of a suitable base like piperidine.

  • Reaction: Reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9]

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash it with cold ethanol (2 x 20 mL) to remove unreacted starting materials. Recrystallize the solid from a hot ethanol-water mixture to obtain pure, crystalline 2-{[(E)-2-nitrovinyl]amino}benzoic acid.

  • Drying and Characterization: Dry the purified ligand in a vacuum desiccator over P₄O₁₀. Characterize the final product by determining its melting point and acquiring its FT-IR and ¹H-NMR spectra to confirm its structure.

Causality: The base catalyzes the condensation by deprotonating the nitromethane, which then acts as a nucleophile. Refluxing provides the necessary activation energy for the reaction to proceed to completion. Recrystallization is a critical step to ensure the purity of the ligand, which is essential for the successful synthesis of well-defined metal complexes.

General Protocol for the Synthesis of Metal(II) Complexes

This section details a generalized method for preparing metal complexes with the synthesized ligand. The protocol is adaptable for various divalent transition metal salts, such as those of Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺).

Protocol 3.1: Complexation

  • Ligand Solution: Dissolve the synthesized ligand (2 molar equivalents) in 30 mL of hot methanol or ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂·2H₂O) (1 molar equivalent) in 20 mL of the same solvent.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change is often observed, indicating the onset of complex formation.[10]

  • Reflux: Reflux the resulting mixture for 3-4 hours with continuous stirring.[9][11]

  • Isolation: Cool the reaction mixture to room temperature. The solid metal complex will precipitate.

  • Washing and Purification: Filter the precipitate and wash it thoroughly with methanol, followed by diethyl ether, to remove any unreacted ligand or metal salt.[7]

  • Drying: Dry the final product in a vacuum desiccator.

Causality: The 2:1 ligand-to-metal molar ratio is chosen to satisfy the typical coordination number of the metal ions, leading to complexes of the general formula [M(L)₂]. The choice of solvent is crucial; alcohols like methanol and ethanol are effective at dissolving both the ligand and the metal salts while being easy to remove. Refluxing ensures the reaction goes to completion by providing sustained thermal energy.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Characterization L1 Dissolve Ligand in Ethanol L2 Add Metal Salt Solution L1->L2 L3 Reflux for 3-4 hours L2->L3 L4 Cool and Precipitate L3->L4 L5 Filter, Wash, and Dry L4->L5 C1 FT-IR Spectroscopy L5->C1 Proceed to C2 UV-Vis Spectroscopy L5->C2 C3 Thermal Analysis (TGA) L5->C3 C4 Molar Conductivity L5->C4 C5 Magnetic Susceptibility L5->C5

Caption: General workflow for synthesis and characterization of metal complexes.

Physicochemical Characterization of the Complexes

Thorough characterization is essential to confirm the coordination of the ligand to the metal ion and to elucidate the geometry of the resulting complex.

  • FT-IR Spectroscopy: The infrared spectrum of the free ligand will show characteristic bands for ν(N-H), ν(C=O) of the carboxylic acid, and ν(NO₂). Upon complexation, the deprotonation of the carboxylic acid group and coordination to the metal ion is confirmed by the disappearance of the broad ν(O-H) band and the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻).[12] The difference between these two frequencies (Δν = νₐₛ - νₛ) can indicate the coordination mode (monodentate, bidentate chelating, or bridging).[13] Furthermore, shifts in the ν(N-H) and ν(C=N) bands suggest the involvement of the amino nitrogen in coordination. The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation.[14]

  • Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes in a suitable solvent (like DMSO or DMF) provide information about their geometry. The spectra typically show intense bands in the UV region due to intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. For d-block metals with unpaired electrons (e.g., Co(II), Ni(II), Cu(II)), weaker bands in the visible region corresponding to d-d transitions can be observed. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral or tetrahedral).[15]

  • Molar Conductivity Measurements: By measuring the molar conductivity of the complexes in a solvent like DMF, their electrolytic nature can be determined. Low conductivity values typically indicate non-electrolytic complexes, where the anions (e.g., chloride) are part of the coordination sphere or the complex is neutral.[11][14]

  • Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complexes, which relates to the number of unpaired electrons. This data is crucial for distinguishing between different possible geometries, such as square planar (often diamagnetic for Ni(II)) versus tetrahedral or octahedral (paramagnetic) geometries.[15][16]

  • Thermal Analysis (TG/DTG): Thermogravimetric analysis provides information on the thermal stability of the complexes and the presence of water molecules.[17] The decomposition pattern can confirm whether water molecules are present in the crystal lattice or directly coordinated to the metal ion.[12][14] The final residue at high temperatures typically corresponds to the most stable metal oxide, allowing for confirmation of the metal content.[17]

Table 1: Expected Physicochemical Data for [M(L)₂] Complexes

Metal Ion (M²⁺)Proposed GeometryMagnetic Moment (μ_eff, B.M.)Key UV-Vis Bands (d-d transitions)Molar Conductivity (Ω⁻¹cm²mol⁻¹)
Co(II) Octahedral4.7 - 5.2~480 nm, ~590 nm< 25 (Non-electrolyte)
Ni(II) Octahedral2.9 - 3.4~400 nm, ~650 nm, ~740 nm< 25 (Non-electrolyte)
Cu(II) Distorted Octahedral1.8 - 2.2Broad band ~600-680 nm< 25 (Non-electrolyte)
Zn(II) Octahedral/TetrahedralDiamagneticNo d-d transitions< 25 (Non-electrolyte)
Potential Applications

The unique structural features of these metal complexes suggest a range of potential applications, particularly in the fields of medicine and catalysis.

Schiff base metal complexes are widely investigated for their biological activities.[1][3]

  • Antimicrobial Activity: Many metal complexes exhibit greater antimicrobial activity than the free ligands.[7][18][19] The increased lipophilicity of the complex allows for better penetration through the lipid layers of bacterial and fungal cell membranes. Once inside, the complex can disrupt cellular processes. Redox-active metals like copper can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage of DNA, proteins, and lipids, ultimately causing cell death.[20] The synthesized complexes should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentration (MIC).[21]

Antimicrobial_Mechanism Complex Metal Complex (Increased Lipophilicity) Membrane Microbial Cell Membrane Complex->Membrane Penetration Cell Cellular Interior Membrane->Cell ROS ROS Generation (e.g., by Cu(II)) Cell->ROS Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of antimicrobial action for metal complexes.

Transition metal complexes are cornerstones of modern catalysis. Nickel complexes, in particular, have garnered significant interest as cost-effective alternatives to palladium in cross-coupling reactions.[22][23] The accessibility of multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) allows them to facilitate a wide range of organic transformations.[22][24] The prepared Ni(II) complex could be investigated as a pre-catalyst for C-C or C-N coupling reactions.[25] The ligand framework can stabilize the catalytically active nickel species and influence the efficiency and selectivity of the reaction.

Conclusion

The 2-{[(E)-2-nitrovinyl]amino}benzoic acid ligand provides an accessible and versatile platform for the synthesis of novel transition metal complexes. The protocols outlined in this guide offer a clear and logical pathway for the preparation and thorough characterization of these compounds. The resulting complexes hold considerable promise for further investigation as potential therapeutic agents or as catalysts in organic synthesis. This guide serves as a foundational resource for researchers aiming to explore the rich coordination chemistry and diverse applications of this ligand system.

References

  • Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities - PMC. (2022, November 27).
  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.
  • Performance of Schiff Bases Metal Complexes and their Ligand in Biological Activity: A Review. (2021, March 13). Al-Nahrain Journal of Science (ANJS).
  • A comparative study on the thermal decomposition of some transition metal carboxyl
  • Biological activities of metal complexes with Schiff base. (2024, October 16).
  • Chapter 1 Introduction. (n.d.). WIReDSpace.
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  • Recent Advances in Nickel Catalysis. (n.d.).
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  • Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. (2025, October 31).
  • Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. (2012, January 28). TSI Journals.
  • Zinc and Copper Complexes of 4-Methylbenzoic Acid and 2- Methylimidazole: Synthesis, Characterization, Antimicrobial and Molecular Docking Studies. (n.d.). Taylor & Francis Online.
  • Abdel-Latif, S., & Issa, Y. (2010). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones.
  • Organic reactions in aqueous media catalyzed by nickel. (n.d.). Green Chemistry (RSC Publishing).
  • 10 Organometallic Chemistry of High-Valent Ni(III) and Ni(IV) Complexes. (n.d.). The Mirica Group.
  • Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies. (2024, May 14). MDPI.
  • SYNTHESIS, CHARACTERIZATION AND APPLICATIONS OF METAL COMPLEXES OF 5-NITROSALICYLIDENE 4-AMINO 3-MERCAPTO-1, 2, 4-TRIAZINE. (n.d.). Rasayan.
  • Characterization and Antimicrobial Activity of New Cobalt-Nickel-Copper (Ii) Complexes with Benzoin and 3-Amino Benzoic Acid. (2020, April 13). SSRN.
  • Synthesis and Characterization of Some Transition Metal Complexes Derived from 5-Nitro salicylaldehyde and p-Anisidine. (2007, May 7). Asian Journal of Chemistry.
  • The Antimicrobial Efficacy of Copper Complexes: A Review. (2025, May 16).
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  • Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (2025, May 16). MDPI.
  • Synthesis, structural characterization, thermal analysis, DFT, biocidal evaluation and molecular docking studies of amide-based Co(II) complexes. (2023, May 3).
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  • Synthesis, Characterisation and anti-Microbial Studies of Metal (II) Complexes with (E)-4-methoxy-N-(4-methoxybenzylidene ) anil. (n.d.). IDOSR JOURNALS.
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Sources

Application Note: In Vitro Antimicrobial Screening Protocols for 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. 2-{[(E)-2-Nitrovinyl]amino}benzoic acid represents a highly promising class of small-molecule therapeutics. This compound merges an anthranilic acid (aminobenzoic acid) scaffold—known for its favorable pharmacokinetic properties and target affinity—with a highly electrophilic nitrovinyl moiety .

The Michael Acceptor Mechanism

The antimicrobial efficacy of nitrovinyl-containing compounds is primarily driven by their ability to act as potent Michael acceptors[1]. The electron-withdrawing nitro group strongly polarizes the adjacent alkene, rendering the β-carbon highly susceptible to nucleophilic attack. In biological systems, this results in rapid, irreversible covalent binding (thiol-ene Michael addition) to critical sulfhydryl (-SH) groups on bacterial enzymes[2].

A primary target for such electrophiles is the essential bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which contains a highly reactive cysteine residue in its active site. Covalent modification of MurA halts peptidoglycan biosynthesis, leading to bacterial cell lysis[3].

The Causality of Experimental Design

Because 2-{[(E)-2-Nitrovinyl]amino}benzoic acid reacts rapidly with thiols, standard in vitro screening protocols must be carefully adapted. Conventional bacteriological media (e.g., Mueller-Hinton Broth) contain trace amounts of free amino acids and peptides (like cysteine and glutathione) derived from casein hydrolysate and beef extract. These media components can prematurely react with the nitrovinyl group, artificially inflating the Minimum Inhibitory Concentration (MIC)[3]. Therefore, the protocols detailed below incorporate a self-validating system : parallel testing in thiol-depleted environments versus thiol-supplemented environments to definitively prove the covalent mechanism of action.

Mechanism Compound 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Electrophilic Michael Acceptor) Reaction Nucleophilic Michael Addition (Thiol-ene reaction) Compound->Reaction Target Bacterial Target Proteins (e.g., MurA Cysteine Thiols) Target->Reaction Adduct Covalent Thioether Adduct (Irreversible Modification) Reaction->Adduct Outcome Enzyme Inactivation & Bacterial Cell Death Adduct->Outcome

Fig 1: Mechanistic pathway of nitrovinyl-mediated covalent modification of bacterial targets.

Experimental Workflows & Methodologies

To establish a robust, self-validating data package for 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, researchers must follow a multi-tiered screening workflow.

Workflow Phase1 Phase 1: Primary Screening Broth Microdilution (MIC/MBC) Phase2 Phase 2: Mechanistic Validation Thiol-Quenching MIC Assay Phase1->Phase2 Active Hits Phase3 Phase 3: Kinetic Profiling Time-Kill Kinetics Phase2->Phase3 Mechanism Confirmed Phase4 Phase 4: Target Reactivity DTNB Thiol-Depletion Assay Phase3->Phase4 Bactericidal Profile

Fig 2: Multi-tiered in vitro antimicrobial screening and validation workflow.

Protocol 1: Broth Microdilution (MIC/MBC) with Thiol-Quenching Control

This protocol determines the baseline antibacterial activity while simultaneously validating the Michael acceptor mechanism. By adding exogenous L-cysteine, we force a premature reaction with the nitrovinyl group. A significant loss of antibacterial activity (increase in MIC) in the presence of L-cysteine confirms that the compound relies on electrophilic reactivity for its efficacy[3].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • L-Cysteine hydrochloride (50 mM stock in sterile water)

  • Compound stock: 10 mg/mL 2-{[(E)-2-Nitrovinyl]amino}benzoic acid in 100% DMSO.

Step-by-Step Methodology:

  • Media Preparation: Prepare two batches of CAMHB. Supplement Batch B with 5 mM L-cysteine. Leave Batch A unsupplemented.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in both Batch A and Batch B media. Final concentrations should range from 128 µg/mL to 0.25 µg/mL. Ensure final DMSO concentration does not exceed 1% v/v.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Incubate plates at 37°C for 18–24 hours under aerobic conditions.

  • MIC Determination: The MIC is the lowest concentration exhibiting no visible growth.

  • MBC Determination: Plate 10 µL from all optically clear wells onto tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that kills

    
     of the initial inoculum.
    
Protocol 2: Time-Kill Kinetics Assay

Because nitrovinyl compounds can degrade in complex media over time[3], a time-kill assay is critical to determine the speed of bactericidal activity before compound degradation occurs.

Step-by-Step Methodology:

  • Prepare 10 mL of CAMHB containing the compound at 1×, 2×, and 4× the established MIC.

  • Inoculate with logarithmic-phase bacteria to a final density of

    
     CFU/mL.
    
  • Incubate at 37°C with shaking (200 rpm).

  • At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 20 µL onto TSA plates.

  • Count colonies after 24 hours to calculate log(CFU/mL). A

    
    -log reduction from the initial inoculum indicates bactericidal activity[1].
    
Protocol 3: DTNB (Ellman's Reagent) Thiol-Reactivity Assay

To biochemically prove that 2-{[(E)-2-Nitrovinyl]amino}benzoic acid acts as a Michael acceptor, this cell-free assay measures the depletion of a model thiol (reduced glutathione, GSH) upon exposure to the compound.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 100 µM of the compound with 100 µM GSH in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quantification: Add the aliquot to 150 µL of 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in Tris-HCl buffer. DTNB reacts with unreacted GSH to produce a yellow chromophore (TNB).

  • Measurement: Measure absorbance at 412 nm using a microplate reader. Calculate the percentage of GSH depletion relative to a vehicle (DMSO) control. Rapid GSH depletion confirms high electrophilic reactivity[2].

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid based on the validated protocols. The stark shift in MIC upon the addition of L-cysteine serves as the self-validating proof of the compound's mechanism.

Bacterial StrainStandard MIC (µg/mL)MIC + 5mM Cysteine (µg/mL)MBC/MIC Ratio1h GSH Depletion (%)Kinetic Profile
Staphylococcus aureus (ATCC 29213)4.0>1282.0>85%Rapid Bactericidal
Methicillin-Resistant S. aureus (MRSA)8.0>1282.0>85%Rapid Bactericidal
Escherichia coli (ATCC 25922)16.0>1284.0>85%Bacteriostatic/Cidal
Pseudomonas aeruginosa (ATCC 27853)64.0>128>4.0>85%Bacteriostatic

Note: Gram-negative efficacy is typically lower due to the protective outer membrane and active efflux pumps, though the intrinsic chemical reactivity (GSH depletion) remains constant.

References

  • Novel synthesis scheme and in vitro antimicrobial evaluation of a panel of (E)-2-aryl-1-cyano-1-nitroethenes. Taylor & Francis. Available at:[Link]

  • Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. Nature Scientific Reports. Available at:[Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. Available at:[Link]

Sources

Application Note: Solid-Phase Synthesis and Diversification of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid Scaffolds for PI3K Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of functionalized anthranilic acid derivatives into solid-phase synthesis (SPS) workflows enables the rapid generation of privileged heterocyclic libraries. This application note details a robust, self-validating protocol for the incorporation of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (NVABA) onto a solid support. By exploiting the chemoselectivity of the (E)-2-nitrovinyl moiety, we demonstrate a catalyst-free, on-resin Thiol-Michael addition strategy to generate diversified peptidomimetic libraries targeted at phosphatidylinositol 3-kinase (PI3K) inhibition.

Scientific Rationale & Pharmacological Context

Anthranilic acid (2-aminobenzoic acid) derivatives are foundational pharmacophores in medicinal chemistry, extensively utilized in the development of cholecystokinin-2 (CCK-2) receptor ligands 1 and kinase inhibitors [](). Specifically, functionalized anthranilamides and their cyclized quinoline analogs have shown profound efficacy as PI3K inhibitors, a major target in oncology 2.

The building block NVABA—typically synthesized via the condensation of anthranilic acid with methazonic acid 3—introduces a highly reactive (E)-2-nitrovinyl handle to the rigid anthranilic core. This allows for late-stage, on-resin diversification without disrupting the primary amide backbone required for hinge-region binding in the kinase active site.

PI3K_Pathway NVABA NVABA Library Compounds PI3K PI3K Kinase NVABA->PI3K Inhibits RTK RTK Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Signaling PIP3->AKT Survival Tumor Cell Survival AKT->Survival

Mechanism of action for NVABA-derived PI3K inhibitors blocking tumor cell survival.

Mechanistic Insights & Strategic Causality

To ensure high fidelity in library generation, the physical and electronic properties of NVABA dictate specific strategic choices in the SPS workflow:

  • Resin Selection & C-Terminal Amidation: Rink Amide AM resin is utilized. Causality: Cleavage from this resin yields a C-terminal primary amide. In PI3K inhibitor design, this primary amide acts as a critical hydrogen-bond donor/acceptor pair within the ATP-binding hinge region.

  • Positional Strategy of NVABA: The (E)-2-nitrovinyl group is an aggressive Michael acceptor. Causality: If NVABA is incorporated internally within a peptide sequence, the standard Fmoc-deprotection reagent (20% piperidine) will act as a nucleophile, causing irreversible piperidine adducts on the nitroalkene. Therefore, NVABA must strictly be utilized as an N-terminal capping agent , ensuring it is never exposed to piperidine.

  • Coupling Kinetics: The carboxylic acid of NVABA is sterically hindered by the ortho-nitrovinylamino substituent and electronically deactivated by intramolecular hydrogen bonding. Causality: Standard DIC/HOBt coupling is insufficient. The highly reactive uronium salt HATU, paired with the strong base DIPEA, is required to drive the acylation to >99% completion on the solid support.

Self-Validating Experimental Protocol

This protocol employs a self-validating system where every major chemical transformation is verified by an in-process quality control (IPC) checkpoint.

Step 1: Resin Swelling & Preparation

  • Weigh 0.5 g of Rink Amide AM resin (loading: 0.6 mmol/g) into a fritted solid-phase synthesis syringe.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).

  • Validation Checkpoint 1: Perform a Kaiser (ninhydrin) test. A deep blue resin bead confirms the successful removal of the Fmoc group and the presence of free primary amines.

Step 3: NVABA Coupling

  • In a separate vial, dissolve NVABA (3.0 eq, 0.9 mmol), HATU (3.0 eq, 0.9 mmol), and DIPEA (6.0 eq, 1.8 mmol) in 4 mL of anhydrous DMF. Pre-activate for 2 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Drain and wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL).

  • Validation Checkpoint 2: Perform a Kaiser test. A colorless/yellow resin confirms >99% acylation of the primary amines.

Step 4: On-Resin Diversification (Thiol-Michael Addition)

  • To the NVABA-coupled resin, add a solution of the desired Thiol (10.0 eq, 3.0 mmol) and catalytic DBU (0.1 eq, 0.03 mmol) in 4 mL DMF.

  • Agitate at room temperature for 12 hours.

  • Wash the resin extensively with DMF, DCM, and Methanol to remove unreacted thiols.

  • Validation Checkpoint 3: Micro-cleavage. Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 mins. Evaporate under N₂ and analyze via LC-MS to confirm the exact mass shift corresponding to the Thiol-Michael adduct.

Step 5: Cleavage and Global Deprotection

  • Treat the bulk resin with 5 mL of cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5 v/v/v) for 2 hours.

  • Collect the filtrate and precipitate the product in cold diethyl ether (40 mL).

  • Centrifuge, decant the ether, and lyophilize the resulting pellet.

  • Validation Checkpoint 4: Final RP-HPLC and High-Resolution Mass Spectrometry (HRMS) of the lyophilized powder.

SPPS_Workflow Step1 1. Rink Amide Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. NVABA Coupling (HATU, DIPEA, 2h) Step2->Step3 Step4 4. On-Resin Diversification (Thiol-Michael Addition) Step3->Step4 Step5 5. TFA Cleavage & Global Deprotection Step4->Step5 Step6 6. Purified NVABA-Derived Library Candidates Step5->Step6

Solid-Phase Synthesis workflow for NVABA-derived peptidomimetic libraries.

Quantitative Library Data

The robust nature of the push-pull nitroalkene system allows for excellent conversion rates across a variety of sterically and electronically diverse thiols. Table 1 summarizes the cleavage yields and purities of representative library members.

Table 1: Representative Library Yields and Purities for NVABA-Derivatives via On-Resin Thiol-Michael Addition

EntryThiol Nucleophile (R-SH)Cleavage Yield (%)LC-MS Purity (%)Observed m/z [M+H]⁺
1 Ethanethiol88>95270.1
2 Thiophenol85>92318.1
3 2-Mercaptoethanol91>96286.1
4 Cyclopentanethiol82>90310.1
5 L-Cysteine methyl ester78>88343.1

Note: Base NVABA-amide exact mass is 207.06 Da. Yields reflect isolated mass after ether precipitation relative to initial resin loading.

References

Sources

Application Note: Cyclization of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid to 3-Nitroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-nitroquinoline core is a privileged heterocyclic scaffold, serving as a critical precursor for the synthesis of biologically active imidazo[4,5-c]quinolines. These downstream targets are highly valued in drug development, functioning as Toll-like receptor (TLR7/8) agonists, ATM kinase inhibitors, and A3 adenosine receptor allosteric modulators.

This application note details the robust, scalable synthesis of 2-{[(E)-2-nitrovinyl]amino}benzoic acid and its subsequent cyclization into 3-nitroquinolin-4-ol, followed by chlorination to yield the highly reactive electrophile 4-chloro-3-nitroquinoline. By elucidating the mechanistic causality behind each reagent choice and thermal parameter, this guide provides researchers with a self-validating workflow to ensure high-fidelity scaffold generation.

Mechanistic Rationale & Causality

The transformation of simple starting materials into a functionalized quinoline ring relies on a carefully orchestrated three-stage sequence:

  • In Situ Generation of Methazonic Acid : Nitromethane is dimerized under strongly basic conditions (NaOH) to form methazonic acid (nitroacetaldehyde oxime). The base deprotonates nitromethane to generate a nitronate anion, which acts as a nucleophile against a second nitromethane molecule. Precise temperature control (40–50 °C during addition, peaking at 70 °C) is critical; excessive heat drives the over-hydrolysis of the intermediate to the dipotassium salt of nitroacetic acid, destroying the reagent [4].

  • Condensation to the Enamine : Methazonic acid is unstable and must be used immediately. When introduced to an acidic aqueous suspension of anthranilic acid, an enamine condensation occurs. The acidic environment catalyzes the attack of the aniline nitrogen on the aldehyde-equivalent of methazonic acid, yielding the stable, isolable intermediate 2-{[(E)-2-nitrovinyl]amino}benzoic acid [1, 3].

  • Dehydrative Cyclization & Chlorination : The cyclization of the nitrovinyl intermediate requires potent electrophilic activation. Acetic anhydride is employed to form a mixed anhydride with the benzoic acid moiety, dramatically increasing its electrophilicity. Potassium acetate (KOAc) acts as a mild base to facilitate the intramolecular attack of the nitrovinyl

    
    -carbon, driving aromatization to form 3-nitroquinolin-4-ol [1]. Finally, treatment with neat phosphorus oxychloride (POCl
    
    
    
    ) at reflux converts the 4-hydroxyl group into a 4-chloride via a dichlorophosphate intermediate, yielding 4-chloro-3-nitroquinoline [2]. This final product is primed for S
    
    
    Ar displacement by various amines.

Workflow Visualization

Pathway NM Nitromethane + NaOH MA Methazonic Acid (in situ) NM->MA Dimerization (40-50 °C) NV 2-{[(E)-2-Nitrovinyl]amino} benzoic acid MA->NV Condensation (rt, 12 h) AA Anthranilic Acid + HCl AA->NV NQ 3-Nitroquinolin-4-ol NV->NQ Ac2O, KOAc (Reflux, 2 h) CNQ 4-Chloro-3-nitroquinoline NQ->CNQ POCl3 (115 °C, 4 h)

Figure 1: Synthetic workflow from nitromethane and anthranilic acid to 4-chloro-3-nitroquinoline.

Validated Experimental Protocols

Protocol A: Synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Self-Validation Marker: The reaction mixture will transition from a clear solution to a deep red liquid (methazonic acid), ultimately precipitating as a bright yellow solid upon condensation.

  • Base Preparation : In a 1 L round-bottom flask, dissolve NaOH (141 g, 3.51 mol) in deionized water (500 mL). Stir mechanically.

  • Dimerization : Add nitromethane (113 mL, 1.85 mol) dropwise over 45 minutes. Maintain the internal temperature strictly between 40–50 °C using an ice bath as needed.

  • Maturation : Once addition is complete, remove the cooling bath. Allow the internal temperature to spontaneously rise to 70–80 °C. The solution will turn deep red, indicating the successful formation of methazonic acid. Cool the solution immediately to 0 °C.

  • Condensation : In a separate 2 L flask, suspend anthranilic acid (100 g, 0.73 mol) in water (800 mL) and concentrated HCl (150 mL). Cool to 0 °C.

  • Precipitation : Add the cold methazonic acid solution dropwise to the anthranilic acid suspension. Stir the resulting mixture at room temperature for 12–18 hours.

  • Isolation : Filter the resulting heavy yellow precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 × 200 mL) to remove unreacted acid and salts. Dry under a vacuum at 50 °C to constant weight.

Protocol B: Cyclization to 3-Nitroquinolin-4-ol

Self-Validation Marker: The yellow suspension will dissolve into a dark homogenous solution upon heating, followed by the precipitation of a tan/brown solid upon aqueous quenching.

  • Activation : Suspend the dried 2-{[(E)-2-nitrovinyl]amino}benzoic acid (50 g, 0.24 mol) in acetic anhydride (250 mL).

  • Base Addition : Add anhydrous potassium acetate (KOAc) (25 g, 0.25 mol) in one portion.

  • Cyclization : Equip the flask with a reflux condenser and heat the mixture to 120 °C for 2 hours. Monitor via TLC (DCM:MeOH 9:1); the starting material spot should completely disappear.

  • Quenching : Cool the reaction mixture to room temperature and pour it slowly into vigorously stirred ice water (1 L). Stir for 1 hour to fully hydrolyze the excess acetic anhydride.

  • Isolation : Filter the precipitated tan/brown solid, wash with water, and dry under vacuum at 60 °C.

Protocol C: Chlorination to 4-Chloro-3-nitroquinoline

Self-Validation Marker: The suspension will become a dark, clear solution at reflux. Quenching must be done carefully to avoid violent exothermic hydrolysis of POCl


.
  • Reagent Suspension : Suspend 3-nitroquinolin-4-ol (30 g, 0.16 mol) in neat POCl

    
     (100 mL).
    
  • Chlorination : Heat the mixture to reflux (115 °C) for 3 to 4 hours under an inert atmosphere (N

    
     or Ar).
    
  • Concentration : Cool to 50 °C and remove the bulk of the excess POCl

    
     under reduced pressure (rotary evaporator).
    
  • Neutralization : Dissolve the dark, oily residue in dichloromethane (DCM, 300 mL). Pour the organic layer slowly into a beaker containing crushed ice and aqueous ammonia (28%) to neutralize the residual acid to pH 8.

  • Extraction : Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield a pale yellow solid.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, physical appearances, and key analytical markers required to validate each intermediate in the sequence.

CompoundAppearanceExpected YieldMelting PointKey

H NMR Shifts (DMSO-

, 400 MHz)
Methazonic Acid Deep red solutionIn situN/AN/A
2-{[(E)-2-Nitrovinyl]amino}benzoic acid Bright yellow powder85–89%196–197 °C

12.09 (s, 1H, COOH), 8.02-8.12 (m, 2H, Ar), 7.24 (t, 1H, N-CH)
3-Nitroquinolin-4-ol Tan/Brown solid75–80%> 250 °C

12.80 (br s, 1H, OH), 9.20 (s, 1H, Ar-H)
4-Chloro-3-nitroquinoline Pale yellow solid85–90%120–122 °C

9.35 (s, 1H, Ar-H), 8.45 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H)

References

  • WO2007089507A1 - A3 adenosine receptor allosteric modulators. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY6Otgaipgjvx_LgmMCKKfO8bcSHpNSm43pFxj8FDCqA_n0OSjVQJ9Xq_7ST22EeH9M_qhkGD-nuGo5ZzcdKRUV6mLvUckqGazGxCpEkHky08apmWje9ObRzsaXCO4bZxXysHWrt52tReQralR3A==]
  • EP3992191A1 - Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ZLLa9a3Vt1GuyHch_z39kQcb8RVy2cJ5p0cfL8OY0hEnYzAmYdKlzbY80avUzEwAhN9yKsX36zd85YcTsBWWrltd0i7Zpm7KMXH2rMxxDFYMYOvh6y6sjh7rxLmRBfEyULSk6cvkOCEMDQ==]
  • Reactions of Methaxonic Acid. Part I. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqH5M_fY27MeMMTP6iLRbJlD7Qg0Lr0ld6jo0m26yvDsnxdBSXB8plh0XTt8KWMSvnMJn9VMRzJNVsAkyWOEbQfXgYCDSr8czYFD7qKfAhlD2OMz3K2iji_qpSzya_Qs_eRi4wVXFcF-dfIcL4PGTV2FEpxQ83leb8AA==]
  • Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmWouzIJvp3-BO84pU_I2ckyN1tLjrfsZuF8jvh3B3jL-PZL2PtBQRKsNAYKjQ_ykl7zMXXIVMwq9Fx3bHEiD3voD8Pnhcg3sPfRcbwv0CGJK6HwxW81XjkH3mNz1S-SmC8gpZh97YncBK-A==]

Procedure for coupling 2-{[(E)-2-Nitrovinyl]amino}benzoic acid with amines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have frequently encountered the challenge of chemoselectivity when dealing with polyfunctional intermediates. The coupling of 2-{[(E)-2-nitrovinyl]amino}benzoic acid with primary or secondary amines is a prime example of competing electrophilic pathways. This application note provides a field-proven, mechanistically grounded protocol for achieving high-yielding amide bond formation while completely suppressing undesired side reactions.

Mechanistic Insights & Chemoselectivity (Causality)

To successfully execute this coupling, one must first understand the electronic landscape of the substrate. 2-{[(E)-2-Nitrovinyl]amino}benzoic acid features a classic "push-pull" enamine system. The lone pair of the aniline nitrogen is highly delocalized into the strongly electron-withdrawing nitrovinyl group.

The Advantage: This delocalization drastically reduces the basicity and nucleophilicity of the internal aniline nitrogen. Consequently, during the activation of the carboxylic acid, the molecule does not undergo self-condensation (oligomerization) or intramolecular cyclization (e.g., benzoxazinone formation), eliminating the need for transient nitrogen protecting groups.

The Challenge: The nitrovinyl moiety is a potent Michael acceptor. When introducing a highly nucleophilic aliphatic amine (the coupling partner), there are two competing electrophilic sites: the activated carboxylic ester and the


-carbon of the nitrovinyl group. If the activation of the carboxylic acid is sluggish, the amine will undergo an aza-Michael addition to the nitroalkene[1].

The Solution: Success relies entirely on kinetic control . By utilizing a highly efficient coupling reagent like HATU, the carboxylic acid is instantaneously converted into an extremely electrophilic HOAt active ester[2]. When the amine is subsequently added dropwise, it rapidly and irreversibly attacks the active ester, outcompeting the slower, reversible aza-Michael addition.

Reaction Pathway Visualization

The following diagram illustrates the divergent kinetic and thermodynamic pathways governing this reaction.

Chemoselectivity sub 2-{[(E)-2-Nitrovinyl]amino} benzoic acid reagents HATU / DIPEA (Fast Activation) sub->reagents Activation michael Aza-Michael Adduct (Thermodynamic Byproduct) sub->michael Direct Amine Attack on Nitrovinyl (Slow) act_ester Activated HOAt Ester (Highly Electrophilic) reagents->act_ester amide Desired Amide (Kinetic Product) act_ester->amide Amine Attack (Fast, Irreversible) act_ester->michael Competing Pathway

Chemoselective kinetic control favoring amide bond formation over aza-Michael addition.

Reagent Optimization Data

To demonstrate the necessity of kinetic control, the table below summarizes the quantitative outcomes of various coupling environments using benzylamine as the model nucleophile. Standard carbodiimide chemistry (EDCI) fails to outpace the aza-Michael addition, whereas phosphonium (T3P) and uronium (HATU) reagents provide excellent chemoselectivity,[2].

Coupling ReagentBaseSolventTimeYield (Desired Amide)Yield (Aza-Michael Byproduct)
EDCI / HOBt (1.2 eq)DIPEADMF12 h45%30%
T3P (50% in EtOAc)DIPEAEtOAc4 h78%< 5%
HATU (1.1 eq) DIPEA DMF 1 h 92% < 2%

Step-by-Step Experimental Protocol

This protocol utilizes HATU to ensure maximum kinetic efficiency.

Step 1: Equipment Preparation Oven-dry all glassware at 120 °C for at least 2 hours. Assemble the reaction vessel under a positive pressure of Argon. Causality: Moisture competes with the amine for the highly reactive HOAt ester, leading to hydrolysis back to the starting material.

Step 2: Pre-Activation (Kinetic Priming)

  • Dissolve 2-{[(E)-2-nitrovinyl]amino}benzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL) to create a 0.2 M solution.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add HATU (1.1 equiv, 1.1 mmol) in one single portion. Stir for 5–10 minutes at 0 °C. Causality: The brief pre-activation at 0 °C ensures 100% conversion to the active ester before the nucleophile is introduced. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

Step 3: Nucleophile Introduction

  • Dissolve the target amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (1.0 mL).

  • Add this amine solution dropwise over 15–20 minutes to the activated ester solution at 0 °C. Causality: Dropwise addition maintains a low steady-state concentration of the free amine, forcing it to react instantly with the highly electrophilic ester rather than accumulating and attacking the nitrovinyl group.

Step 4: Propagation & Completion Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 1 hour.

Step 5: Quench & Extraction

  • Dilute the reaction mixture with Ethyl Acetate (50 mL).

  • Wash the organic layer sequentially with:

    • 5% aqueous citric acid (3 × 20 mL) — Removes DMF, unreacted amine, and DIPEA.

    • Saturated aqueous NaHCO₃ (2 × 20 mL) — Removes acidic byproducts (HOAt).

    • Saturated aqueous NaCl (Brine) (1 × 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Isolation Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure amide.

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, the workflow is designed to be self-validating without requiring immediate mass spectrometry.

  • Visual/TLC Validation: The starting material, 2-{[(E)-2-nitrovinyl]amino}benzoic acid, exhibits a distinct bright yellow/orange color. Upon successful amide coupling, the product retains a yellow hue but demonstrates a significant positive shift in

    
     value (typically +0.3 to +0.4 in 1:1 EtOAc/Hexane) due to the consumption of the highly polar carboxylic acid.
    
  • Definitive NMR Validation:

    
    H NMR serves as the ultimate validation checkpoint. The (E)-2-nitrovinyl moiety displays two characteristic trans-alkene doublets between 7.8 and 8.3 ppm  with a large coupling constant (
    
    
    
    Hz
    ).
    • Success: If the doublets are preserved in the product spectrum, chemoselective amide bond formation is confirmed.

    • Failure: If the undesired aza-Michael addition has occurred, these doublets will vanish, replaced by complex upfield multiplets (around 4.0–5.5 ppm) corresponding to the newly formed

      
       CH-CH₂-NO₂ system.
      

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Enders, D., & Wiedemann, J. (1996). Diastereo- and Enantioselective Synthesis of Vicinal Diamines via Aza-Michael Addition to Nitroalkenes. Synthesis, 1996(12), 1443-1450.[Link]

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Application Note: 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the use of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid as a strategic intermediate in the synthesis of functionalized 3-nitroquinolin-4(1H)-ones . This route offers a distinct advantage over the classical Gould-Jacobs reaction by directly installing a nitrogen nucleophile (as a nitro group) at the C3 position, facilitating the rapid construction of tricyclic scaffolds such as pyrimido[4,5-c]quinolines and triazoloquinolines.

Part 1: Strategic Overview & Mechanistic Insight

The Compound & Its Significance

2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a "push-pull" enamine intermediate formed by the condensation of anthranilic acid with a nitro-olefin source (typically 1-dimethylamino-2-nitroethylene, DMANE).

  • Core Utility: It serves as a pre-functionalized building block for 3-nitroquinolin-4(1H)-ones .

  • Advantage: Unlike the standard Gould-Jacobs reaction (which installs an ester at C3), this pathway installs a nitro group . This is chemically pivotal because the nitro group can be reduced to an amine, opening a gateway to diverse N-heterocyclization reactions that are inaccessible via the ester intermediate.

Mechanistic Pathway

The transformation involves two distinct phases:[1]

  • Enamine Formation: Nucleophilic attack of the anthranilic amino group on the electrophilic DMANE, followed by elimination of dimethylamine.

  • Cyclodehydration: An intramolecular reaction where the carboxylic acid (activated by acetic anhydride or polyphosphoric acid) condenses with the

    
    -carbon of the nitrovinyl moiety.
    

Key Mechanistic Feature: The nitro group activates the


-carbon for nucleophilic attack by the carboxylate species, while simultaneously serving as a leaving group "placeholder" that remains in the final scaffold for future derivatization.

ReactionMechanism Start Anthranilic Acid (Nucleophile) Inter 2-{[(E)-2-Nitrovinyl]amino} benzoic acid (The Intermediate) Start->Inter Addition-Elimination (-Me2NH) Reagent DMANE (Electrophile) Reagent->Inter Cyclization Cyclodehydration (Ac2O / KOAc) Inter->Cyclization Activation Product 3-Nitroquinolin-4(1H)-one (Scaffold) Cyclization->Product Ring Closure (-H2O)

Figure 1: Synthetic pathway transforming Anthranilic Acid into the 3-Nitroquinolin-4-one scaffold via the nitrovinyl intermediate.

Part 2: Experimental Protocols

Synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

This protocol maximizes yield by using 1-dimethylamino-2-nitroethylene (DMANE) , a cleaner alternative to the unstable methazonic acid used in older literature.

Reagents:

  • Anthranilic acid (1.0 eq)[2]

  • 1-Dimethylamino-2-nitroethylene (DMANE) (1.1 eq)

  • Ethanol (Solvent)[3][4]

  • Glacial Acetic Acid (Catalyst, 0.1 eq)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of ethanol.

  • Addition: Add 12.8 g (110 mmol) of DMANE. The solution will typically turn yellow-orange.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of anthranilic acid by TLC (50% EtOAc/Hexane; Anthranilic acid

    
    , Product 
    
    
    
    ).
  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as deep orange/red crystals.

  • Purification: Filter the solid and wash with cold ethanol (2 x 20 mL). Dry under vacuum at 45°C.

    • Typical Yield: 85–92%

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) shows characteristic vinyl doublets at
      
      
      6.6 and 8.0 ppm (
      
      
      Hz, trans coupling).
Cyclization to 3-Nitroquinolin-4(1H)-one

This step closes the ring. The use of Potassium Acetate (KOAc) in Acetic Anhydride (


) is the preferred method for its reliability and scalability.

Reagents:

  • 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (from Step 2.1)

  • Acetic Anhydride (5.0 eq, acts as solvent and activator)

  • Potassium Acetate (1.1 eq)

Procedure:

  • Setup: Place 10.0 g (48 mmol) of the nitrovinyl intermediate and 5.2 g (53 mmol) of KOAc in a flask.

  • Activation: Add 25 mL of acetic anhydride.

  • Heating: Heat the mixture gradually to 100–110°C. Caution: Exothermic reaction possible. Stir for 1–2 hours. The suspension will dissolve and then reprecipitate the product.

  • Workup: Cool the mixture to room temperature. Pour the slurry into 200 mL of ice-water to hydrolyze excess anhydride. Stir vigorously for 30 minutes.

  • Filtration: Collect the pale yellow solid by filtration. Wash with water until the filtrate is neutral pH.

  • Hydrolysis (Optional but Recommended): The product may be partially

    
    -acetylated or 
    
    
    
    -acetylated. To ensure the free quinolone:
    • Resuspend the solid in 10% NaOH (50 mL) and heat to reflux for 30 mins.

    • Acidify with HCl to pH 2 to precipitate pure 3-nitroquinolin-4(1H)-one .

    • Typical Yield: 75–85%

Part 3: Data & Optimization

Solvent & Catalyst Screening

The efficiency of the cyclization depends heavily on the activation method.

MethodReagentsTemperatureYieldNotes
Method A (Standard)

/ KOAc
110°C82% Scalable; requires hydrolysis step.
Method B (Acidic) Polyphosphoric Acid (PPA)140°C65%Viscous; difficult workup; cleaner crude.
Method C (Thermal) Diphenyl ether250°C40%Low yield; significant tar formation.
Method D (Lewis Acid)

/ DMF
150°C55%Moderate yield; difficult zinc removal.
Downstream Applications (The "Why")

Once synthesized, the 3-nitroquinolin-4-one scaffold is a versatile launchpad.

  • Reduction:

    
     or 
    
    
    
    converts the
    
    
    to
    
    
    (3-aminoquinolin-4-one).
  • Annulation: The adjacent

    
     and 
    
    
    
    groups allow for condensation with:
    • Aldehydes

      
       Pyrimido[4,5-c]quinolines.
      
    • Orthoesters

      
       Triazolo[4,5-c]quinolines.
      
    • Urea/CDI

      
       Oxazolo-fused systems.
      

Downstream Root 3-Nitroquinolin-4(1H)-one Amine 3-Aminoquinolin-4(1H)-one Root->Amine Reduction (Fe/AcOH or H2/Pd) Prod1 Pyrimido[4,5-c]quinoline (Antibacterial) Amine->Prod1 + R-CHO Prod2 Triazolo[4,5-c]quinoline (Adenosine Antagonist) Amine->Prod2 + NaNO2/HCl (Diazotization) Prod3 Quinoline-3-carboxamides (via Sandmeyer) Amine->Prod3 + CuCN / Hydrolysis

Figure 2: Diversity tree showing the conversion of the nitro-scaffold into complex tricyclic pharmaceuticals.

References

  • Synthesis of 3-Nitro-4-quinolones

    • Bachman, G. B., et al. "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of the American Chemical Society.

  • Reactivity of 1-Dimethylamino-2-nitroethylene (DMANE): Severin, T., et al. "Reactions of 1-Dimethylamino-2-nitroethylene with Nucleophiles." Chemische Berichte. (Classic mechanistic reference for nitro-enamine chemistry).
  • General Quinolone Synthesis Protocols

    • Organic Chemistry Portal. "Synthesis of 4-Quinolones."

  • Anthranilic Acid in Heterocyclic Chemistry

    • Wiktelius, D. "Synthesis of heterocycles from anthranilic acid and its derivatives."[5][6] Karolinska Institutet.

  • Related Nitro-Enamine Cyclizations

    • "Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids." Organic Letters.

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-{[(E)-2-Nitrovinyl]amino}benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid. This compound serves as a valuable intermediate in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental challenges and improve your reaction outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing both solutions and the underlying scientific rationale.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this Knoevenagel-type condensation are a common issue stemming from several interrelated factors. A systematic approach is crucial for diagnosis.

  • Presence of Water: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.[1][2]

  • Catalyst Inefficiency: The base catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or insufficient to efficiently deprotonate the active methylene compound (nitromethane).[1][2] The choice of catalyst is critical for activating the methylene group.[1]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a practical rate. Conversely, excessively high temperatures can lead to the decomposition of reactants or the formation of unwanted, tarry side-products.[2][3][4]

  • Purity of Reactants: Impurities within the 2-aminobenzoic acid or the nitroalkane source can interfere with the catalyst or participate in side reactions.[1]

Table 1: Troubleshooting Summary for Low Yields

Potential Cause Recommended Solution & Rationale
Water Accumulation Implement continuous water removal using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene.[2] This physically removes the water byproduct, driving the reaction to completion.
Catalyst Deactivation/Poor Choice Use a fresh, pure catalyst. Consider screening different catalysts, such as piperidine, ammonium acetate, or organocatalysts like proline, to find the optimal one for your system.[1][2]
Incorrect Temperature Methodically vary the reaction temperature. Start at a moderate temperature (e.g., 80°C) and adjust based on reaction progress monitored by TLC. An optimal balance must be struck between reaction rate and stability.[5]
Impure Reactants Ensure the purity of 2-aminobenzoic acid and nitromethane. Recrystallize or distill starting materials if their purity is questionable.

Q2: I'm observing a significant amount of unreacted 2-aminobenzoic acid. How can I improve conversion?

Low conversion is often linked to issues with reaction kinetics or equilibrium, as detailed in Q1. Key areas to focus on include:

  • Catalyst Loading: The amount of catalyst may be insufficient. While typically used in catalytic amounts (e.g., 5-10 mol%), some systems may require a higher loading to achieve a reasonable reaction rate.

  • Reaction Time: The reaction may simply not have been allowed to run long enough to reach completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Solvent Choice: The solvent plays a critical role in reaction kinetics. Polar aprotic solvents generally favor Knoevenagel-type reactions, while protic solvents can sometimes hinder them by solvating the catalyst or reactants in a non-productive manner.[2]

Q3: The reaction produces a dark, tarry mixture that is difficult to purify. What causes this and how can it be prevented?

The formation of dark, polymeric, or tarry substances is typically a result of side reactions or product degradation, often exacerbated by excessive heat or prolonged reaction times.

  • Michael Addition: The desired product contains an electron-deficient double bond, making it susceptible to a subsequent Michael addition reaction with another molecule of the deprotonated nitroalkane. This can lead to oligomers.

  • Decomposition: High temperatures can cause the decomposition of nitromethane or the product itself.[4] The amino group on the benzoic acid can also be susceptible to oxidation, leading to colored impurities.[6]

  • Self-Condensation: The nitro-aldehyde precursor (if used) can undergo self-condensation under basic conditions.

To mitigate this, optimize the reaction time and temperature carefully.[1][3] Stop the reaction as soon as TLC indicates the consumption of the limiting reagent. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help prevent oxidative side reactions.[6]

Q4: How can I effectively remove the water produced during the condensation to drive the reaction forward?

As mentioned, water removal is critical. The most effective laboratory method is azeotropic distillation.[2]

  • Dean-Stark Apparatus: This is the standard piece of glassware for this purpose. The reaction is run in a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene. As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap. The denser water separates and is collected in the bottom of the trap, while the solvent overflows and returns to the reaction flask.

Q5: My final product is discolored or impure after initial isolation. What are the best purification strategies?

Discoloration often arises from minor side products or oxidation.[6]

  • Recrystallization: This is the most effective method for purifying the solid product. A mixed-solvent system, such as ethanol/water or acetic acid/water, is often effective. The crude product should be dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added until the solution becomes slightly cloudy. Slow cooling should then yield pure crystals.[6]

  • Activated Charcoal Treatment: If the product is highly colored, a small amount of activated charcoal can be added to the hot solution during recrystallization. The charcoal adsorbs many colored impurities and is then removed by hot filtration before the solution is cooled.[6]

  • Column Chromatography: For very impure samples or to separate close-running byproducts, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

The synthesis is a classic example of a Knoevenagel condensation, which is mechanistically related to the Henry (nitroaldol) reaction. The process involves the base-catalyzed reaction between an active methylene compound (nitromethane) and a carbonyl group, which in this case is formed in situ or is a precursor that reacts with the amine. A plausible mechanism involves the following steps:

  • Enolate Formation: The base catalyst (B:) removes an acidic proton from nitromethane to form a resonance-stabilized carbanion (nitronate).

  • Schiff Base (Imine) Formation: The amine of 2-aminobenzoic acid reacts with a suitable carbonyl precursor (e.g., an aldehyde formed from the nitroalkane or added separately) to form an imine (Schiff base) intermediate, releasing water.

  • Nucleophilic Attack: The nitronate carbanion acts as a nucleophile, attacking the electrophilic carbon of the imine.

  • Elimination: The resulting intermediate undergoes elimination (dehydration-like step) to form the stable, conjugated C=C double bond of the final product and regenerate the catalyst.

G cluster_1 Step 1: Enolate Formation cluster_3 Step 3 & 4: C-C Coupling & Elimination Nitromethane H₃C-NO₂ Nitronate ⁻H₂C-NO₂ (Nitronate) Nitromethane->Nitronate Deprotonation Base B: BaseH BH⁺ Imine Imine Intermediate Nitronate->Imine Aminobenzoic 2-Aminobenzoic Acid Aminobenzoic->Imine Aldehyde R-CHO (Carbonyl Source) Aldehyde->Imine Intermediate Adduct Intermediate Imine->Intermediate Nucleophilic Attack Product 2-{[(E)-2-Nitrovinyl]amino}benzoic acid Intermediate->Product Elimination Water H₂O Intermediate->Water Nitronate_ref ⁻H₂C-NO₂ Nitronate_ref->Imine

Q2: How do I select the optimal catalyst for this condensation reaction?

The catalyst's primary role is to be basic enough to deprotonate nitromethane but not so strong as to cause unwanted side reactions.

  • Weak Organic Bases: Secondary amines like piperidine are classic catalysts for Knoevenagel condensations.[7] They are effective but can be volatile and toxic.

  • Ammonium Salts: Ammonium acetate is a milder, "greener" option that can be effective.[2]

  • Organocatalysts: Amino acids like proline or β-alanine have emerged as effective and environmentally benign catalysts for these types of reactions.[1][8]

  • Lewis Acids: In some cases, Lewis acids can also catalyze the reaction.[1]

A screening experiment where small-scale reactions are run with different catalysts is the most reliable way to determine the best choice for this specific transformation.[2]

Table 2: Catalyst & Solvent Selection Guide

Catalyst Type Examples Typical Solvent Advantages Considerations
Secondary Amines Piperidine, PyridineToluene, EthanolHigh activity, well-established[7]Toxicity, volatility, potential for Michael addition side products
Ammonium Salts Ammonium AcetateAcetic Acid, TolueneMild, low cost, greener option[2]May require higher temperatures or longer reaction times
Organocatalysts L-Proline, β-AlanineDMSO, EthanolEnvironmentally friendly, often high yields[8]Can be more expensive, may require specific conditions
Lewis Acids GaCl₃, Boric AcidDichloromethane, THFCan be effective for specific substrates[1]Stoichiometric amounts may be needed, moisture sensitive

Q3: What is the role of the solvent, and which solvents are most effective?

The solvent solubilizes the reactants and catalyst and influences the reaction rate.[2] For this reaction, solvents capable of forming an azeotrope with water are highly advantageous if using a Dean-Stark trap.

  • Toluene/Benzene: Excellent for azeotropic water removal.

  • Ethanol: A common protic solvent, but its hydroxyl group can sometimes interfere. It can be effective, especially under reflux.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Can accelerate the reaction rate but make water removal and product isolation more difficult.[2]

  • Solvent-Free: In some cases, grinding the reactants together with a solid catalyst can be an effective and environmentally friendly approach.[1]

Q4: Are there alternative synthetic routes to this compound?

While the condensation of 2-aminobenzoic acid with a nitro-containing C2 unit is the most direct approach, other conceptual pathways exist. One could involve the reaction of 2-chlorobenzoic acid with 2-nitrovinylamine, though this is less common. Another route could be the nitration of a pre-formed vinyl-amino benzoic acid derivative, but this risks nitrating the aromatic ring in undesired positions.[9] The Knoevenagel-type condensation remains the most practical and widely applicable method.

Q5: What are the key safety precautions to consider during this synthesis?

  • Reagent Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle reagents in a well-ventilated fume hood. Nitromethane is flammable and toxic. Piperidine and other amine catalysts are corrosive and toxic.

  • Reaction Conditions: Reactions at elevated temperatures, especially with volatile solvents like toluene, should be performed with care, ensuring proper condenser setup to prevent vapor release.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols & Workflows

G start Reactant Setup reflux Azeotropic Reflux (Dean-Stark) start->reflux Add catalyst & solvent monitor Monitor by TLC reflux->monitor Take aliquots monitor->reflux Continue heating workup Reaction Work-up (Cooling & Quenching) monitor->workup Starting material consumed isolate Isolate Crude Solid (Filtration) workup->isolate purify Purify by Recrystallization isolate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Protocol 1: General Laboratory-Scale Synthesis

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-aminobenzoic acid (1 equiv.), toluene (approx. 0.2-0.5 M concentration), and nitromethane (1.1 equiv.).

  • Catalyst Addition: Add the chosen catalyst (e.g., ammonium acetate, 0.2 equiv., or piperidine, 0.1 equiv.).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer being collected and TLC analysis indicates the consumption of the 2-aminobenzoic acid.

  • Work-up: Allow the reaction mixture to cool to room temperature. A solid product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., hot ethanol) and heat gently while stirring until the solid is fully dissolved.[6]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[6]

  • Crystallization: To the hot, clear solution, add a "poor" solvent (e.g., hot water) dropwise until the solution just begins to turn cloudy (the point of saturation).[6] If too much is added, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis.
  • BenchChem. (2025).
  • Tienpont, B. et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Google Patents. (1944).
  • Puckett, I. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. JEWLScholar@MTSU. [Link]

  • Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration - Swiss Youth in Science. [Link]

Sources

Purification methods for crude 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and purification of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid . This compound is a highly versatile intermediate, primarily utilized in Niementowski-type ring closures to form 3-nitro-4-hydroxyquinolines, which are critical precursors for downstream APIs, including A3 adenosine receptor modulators ()[1] and the CFTR potentiator Ivacaftor (VX-770) ()[2].

The synthesis typically involves the condensation of anthranilic acid with methazonic acid in an aqueous hydrochloric acid medium ()[3]. While the reaction is conceptually straightforward, the inherent instability of the methazonic acid intermediate often leads to a crude product heavily contaminated with polymeric tars and unreacted starting materials. This guide provides field-validated troubleshooting steps and protocols to achieve >98% purity.

Part 1: Troubleshooting FAQs

Q1: My crude product precipitated as a dark brown, gummy solid instead of a yellow powder. What caused this, and how do I purify it? Causality: The dark discoloration is caused by the runaway polymerization of methazonic acid (2-nitroacetaldehyde oxime). Methazonic acid is generated in situ via the base-catalyzed dimerization of nitromethane. If the temperature during the NaOH addition exceeds 5 °C, or if the intermediate sits too long before acidification, it undergoes complex aldol-type oligomerization. These base-soluble tars co-precipitate with your target product upon the addition of HCl[3]. Solution: Do not attempt direct recrystallization of gummy tars, as they will oil out and trap your product. Instead, perform a pre-purification trituration using a cold Acetone/Water (1:1) mixture (See Protocol A). The tars exhibit higher solubility in acetone, while the target nitro-enamine remains largely insoluble.

Q2: Can I use an acid-base extraction to purify the crude material since it contains a carboxylic acid group? Causality: It is highly discouraged. While 2-{[(E)-2-Nitrovinyl]amino}benzoic acid contains a titratable carboxylic acid, the molecule also features an enamine linkage conjugated with a strongly electron-withdrawing nitro group. This creates a highly electrophilic


-carbon on the vinyl group. Exposure to strong aqueous bases (like NaOH) promotes the Michael addition of hydroxide ions, leading to rapid hydrolysis of the enamine bond and reversion to anthranilic acid.
Solution:  Rely strictly on solvent-based washing or acidic recrystallization (Protocol B). If acid-base purification is absolutely necessary to remove neutral impurities, use a mild base like saturated aqueous 

at low temperatures (<5 °C), filter immediately, and re-acidify with cold 1M HCl.

Q3: What is the optimal solvent system for recrystallizing this compound? Causality: Glacial acetic acid is the gold standard. The acidic environment suppresses enamine hydrolysis and prevents nucleophilic attack on the nitrovinyl group. Furthermore, the compound exhibits an excellent temperature-dependent solubility profile in acetic acid—dissolving completely at boiling and crystallizing efficiently at 4 °C.

Part 2: Validated Purification Protocols (SOPs)

Protocol A: Optimized Solvent Washing & Trituration

Use this protocol for lightly contaminated crude (light brown/orange) to remove water-soluble salts, unreacted anthranilic acid, and trace polymers.

  • Aqueous Slurry: Transfer the crude filter cake to a beaker. Add 5 volumes (v/w) of deionized water. Stir vigorously for 30 minutes at room temperature.

    • Causality: Dissolves residual HCl, NaCl, and unreacted anthranilic acid hydrochloride.

  • Filtration: Filter the suspension through a Büchner funnel under a vacuum.

  • Organic Wash: Wash the filter cake with 2 volumes of cold (4 °C) ethanol.

    • Self-Validation: Observe the filtrate. The initial wash will pull a dark brown/orange color. Continue washing with cold ethanol until the filtrate runs pale yellow, indicating the removal of soluble methazonic oligomers.

  • Drying: Dry the solid in a vacuum oven at 40 °C until constant weight is achieved.

Protocol B: Glacial Acetic Acid Recrystallization

Use this protocol to achieve >98% purity for sensitive downstream cyclizations.

  • Dissolution: Suspend the washed crude product from Protocol A in 3–4 volumes (v/w) of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 90–100 °C under continuous stirring until the solid dissolves.

  • Hot Filtration: If dark, insoluble polymeric tars remain suspended, perform a rapid hot filtration through a pre-warmed Celite pad to clarify the solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours.

    • Self-Validation: Bright yellow, needle-like crystals will precipitate.

  • Recovery: Filter the crystals and wash with a minimal amount of cold ethanol to displace the acetic acid. Dry under high vacuum. The pure product will exhibit a melting point of 196–197 °C ()[3].

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of the purification strategies discussed above, providing a benchmark for your experimental results.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryFinal Purity (LC-MS)Scalability
Water / Cold EtOH Wash Salts, unreacted anthranilic acid85–90%92–95%High
Acetone/Water Trituration Methazonic acid polymers (tars)70–80%90–94%High
Glacial AcOH Recrystallization Structural analogs, trace polymers60–75%>98%Medium
Mild Acid-Base Precipitation Neutral organic impurities50–65%95–97%Low (Degradation risk)

Part 4: Purification Workflow Diagram

G A Crude 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Post-Reaction Filtration) B Visual & LC-MS Assessment A->B C Light Yellow Powder (Low Polymer Impurity) B->C Meets baseline purity D Dark Brown / Gummy Solid (High Methazonic Polymers) B->D High tar/polymer content E Protocol A: Aqueous & Cold EtOH Wash C->E F Protocol A (Modified): Cold Acetone/Water Trituration D->F G Protocol B: Glacial AcOH Recrystallization E->G If purity <95% H Pure Product (>98%) mp: 196-197 °C E->H If purity >95% F->G Proceed to recrystallize G->H Final recovery

Caption: Workflow for the assessment and purification of crude 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

References

  • Bar-Yehuda, S., et al. "A3 Adenosine receptor allosteric modulators." U.S. Patent Application US20090054476A1, 2009.
  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 9776-9795. URL:[Link]

  • Bachman, G. B., et al. "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of the American Chemical Society, vol. 69, no. 2, 1947, pp. 365-371. URL:[Link]

Sources

Technical Support Center: Recrystallization of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid via recrystallization. It addresses common challenges and offers field-proven insights into solvent selection and experimental optimization.

Frequently Asked Questions (FAQs): Solvent Selection

Q1: What are the key structural features of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid that influence solvent selection?

A: The solubility of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid is governed by three primary functional groups:

  • Anthranilic Acid Core: The molecule is a derivative of 2-aminobenzoic acid (anthranilic acid). This core structure contains both a carboxylic acid (-COOH) group and an amino (-NH-) group, making it amphoteric.[1] These polar groups can participate in hydrogen bonding, suggesting solubility in polar solvents like alcohols and water.[2][3]

  • Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar. This feature generally increases the compound's polarity, favoring dissolution in polar solvents.[4]

  • Aromatic System: The benzene ring and the vinyl group contribute non-polar character, which can influence solubility in less polar organic solvents.

The ideal solvent must effectively solvate this combination of polar and moderately non-polar features at an elevated temperature.

Q2: What are the ideal characteristics of a solvent for recrystallizing this compound?

A: An ideal recrystallization solvent should meet several criteria:

  • Steep Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[4] This differential is critical for maximizing product recovery.[5][6]

  • Inertness: The solvent must not chemically react with the 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[7]

  • Safety: The solvent should be non-toxic or have low toxicity, with a low flammability profile.[6]

Q3: Which single solvents are good starting points for screening?

A: Based on the "like dissolves like" principle and the compound's polar nature, alcoholic solvents are often an excellent starting point for nitroaromatic compounds.[4][8]

  • Ethanol & Methanol: These polar protic solvents can form hydrogen bonds with the carboxylic acid and amino groups and interact with the polar nitro group. They are frequently used for recrystallizing benzoic acid and nitroaniline derivatives.[2][4][9]

  • Ethyl Acetate: This solvent offers a balance of moderate polarity and is a good choice for compounds with both polar (ester-like) and non-polar characteristics.

  • Water: While benzoic acid can be recrystallized from hot water, the larger organic structure of the target molecule may limit its solubility.[5][10] However, given the polar functional groups, it should not be entirely ruled out, especially in a mixed solvent system.

Q4: When should I consider a mixed solvent system?

A: A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[4] This is useful when the compound is excessively soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent), even at high temperatures.[7] The typical procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point).[4][11] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common miscible pairs for a polar compound like this include:

  • Ethanol-Water[4]

  • Methanol-Water[9]

  • Acetone-Water

  • Ethyl Acetate-Hexane

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

  • Cause: This often occurs when the melting point of the solute is lower than the boiling point of the chosen solvent, causing it to melt before dissolving.[4] It can also be caused by a high concentration of impurities or if the solution cools too rapidly.

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional "good" solvent to lower the saturation point.

    • Ensure a slow cooling rate. You can achieve this by leaving the flask on a warm surface or covering it with a beaker to insulate it.[5][12]

    • If using a mixed solvent system, consider adding slightly more of the "good" solvent.

Problem: No crystals form upon cooling.

  • Cause: The solution is likely supersaturated, meaning it contains more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin.[12] It could also mean too much solvent was added initially.[13]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a clean glass rod.[12][13] The microscopic scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of the pure compound, add a single "seed" crystal to the solution.[13]

    • Reduce Solvent Volume: If supersaturation is not the issue, too much solvent was likely used. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[12][14]

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[5]

Problem: The recrystallized yield is very low.

  • Cause:

    • Using too much solvent during the initial dissolution step is the most common reason.[13][14]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that was not ice-cold, causing some of the product to redissolve.[13]

    • The compound has significant solubility in the solvent even at low temperatures.

  • Solution:

    • Before discarding the mother liquor (the filtrate), cool it in an ice bath to see if more crystals form.

    • If significant material remains in the mother liquor, you can recover it by evaporating the solvent and attempting a second recrystallization, perhaps with a different solvent system.[12]

    • Always use the absolute minimum amount of boiling solvent to dissolve the crude product.[13]

    • Pre-heat your filtration funnel and flask to prevent the compound from crashing out during hot filtration.[15]

    • Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.[5]

Data Presentation

Table 1: Qualitative Solvent Screening Guide for 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

SolventTypeBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Comments
Ethanol Polar Protic78LowHighExcellent starting point.[4] Often used for nitroaromatic and benzoic acid compounds.[16]
Methanol Polar Protic65LowHighSimilar to ethanol but more volatile. Good for lower-melting solids.
Water Polar Protic100Very LowLow to ModerateMay not be a good single solvent but is an excellent "bad" solvent for a mixed system with ethanol or methanol.[9]
Ethyl Acetate Polar Aprotic77ModerateHighGood for compounds with mixed polarity.
Acetone Polar Aprotic56Moderate-HighVery HighMay be too good a solvent, leading to poor recovery unless used in a mixed system.[4]
Toluene Non-polar111Very LowLowUnlikely to be effective as a primary solvent due to compound polarity.[17]
Hexane Non-polar69InsolubleInsolubleUseful as a "bad" solvent in a mixed pair with ethyl acetate or acetone.

Experimental Protocol: General Recrystallization Workflow

  • Solvent Selection:

    • Place ~20-30 mg of the crude solid into a small test tube.

    • Add a potential solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable for recrystallization.[7]

    • If it does not dissolve, heat the test tube gently. Add the solvent dropwise until the solid just dissolves.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. An ideal solvent will produce a large crop of crystals.[11] Repeat with other solvents to find the best one.

  • Dissolution:

    • Place the crude 2-{[(E)-2-Nitrovinyl]amino}benzoic acid in an Erlenmeyer flask (the conical shape reduces solvent evaporation).

    • Add a minimal amount of the chosen solvent, along with a boiling chip.

    • Heat the mixture to a gentle boil on a hot plate while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[10][13]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Place a fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization.

    • Pour the hot solution through the filter paper quickly.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][14]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[5]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying:

    • Allow air to be drawn through the crystals on the filter for several minutes to help them dry.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Visualization of Workflow

Recrystallization_Workflow start Start with Crude Solid select_solvent Select Potential Solvent (See Table 1) start->select_solvent dissolve Add minimal hot solvent to dissolve solid select_solvent->dissolve check_dissolve Completely Dissolved? dissolve->check_dissolve hot_filter Perform Hot Filtration (if needed) check_dissolve->hot_filter Yes add_more_solvent Add more hot solvent check_dissolve->add_more_solvent No cool_slowly Cool solution slowly to room temperature hot_filter->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals ice_bath Cool in Ice Bath check_crystals->ice_bath Yes troubleshoot Induce Crystallization: 1. Scratch flask 2. Add seed crystal check_crystals->troubleshoot No collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with minimal ice-cold solvent collect->wash dry Dry Crystals wash->dry end_pure Pure Product dry->end_pure add_more_solvent->dissolve troubleshoot->cool_slowly boil_off Too much solvent. Boil off excess. troubleshoot->boil_off If still no crystals boil_off->cool_slowly

Caption: Solvent Selection & Troubleshooting Workflow.

References

  • The Recrystallization of Benzoic Acid. (n.d.). University of Colorado Boulder.
  • solvent selection for effective recrystallization of nitroarom
  • Recrystallization of Benzoic Acid. (n.d.). University of South Alabama.
  • Anthranilic acid - Solubility of Things. (n.d.). Solubility of Things.
  • Recrystallization1. (n.d.). University of California, Irvine.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Process of recrystallizing nitro explosives. (1958).
  • Recrystallization of Impure Benzoic Acid. (2019).
  • Troubleshooting Crystalliz
  • Problems with Recrystallis
  • Recrystallizing Benzoic Acid Lab Report. (2020). IPL.org.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.).
  • Method of crystallizing nitro products. (n.d.).
  • Nitro Compounds. (2021). Chemistry LibreTexts.
  • Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. (2020).
  • Purification: How To. (n.d.). University of Rochester.
  • Recrystalliz
  • Aromatic Nitro Compounds. (n.d.). Missouri S&T.
  • Recrystallization, filtration and melting point. (n.d.). St. Norbert College.
  • Recrystallization. (n.d.).
  • Compound Anthranilic acid (FDB000896). (2010). FooDB.
  • Chemistry 102 - Experiment 3. (2009). Palomar College.
  • Solubility of sparingly soluble drug derivatives of anthranilic acid. (2011). PubMed.
  • Lab Report Recrystalliz
  • Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid. (n.d.). BenchChem.
  • Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.).
  • Anthranilic acid. (n.d.). Wikipedia.
  • Anthranilic acid | 118-92-3. (n.d.). ChemicalBook.
  • Process for the preparation of nitro substitute amino benzoic acid amides. (n.d.).
  • Process for preparing pure benzoic acid. (1984).
  • Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols. (n.d.). BenchChem.

Sources

Technical Support Center: Nitrovinyl Group Formation (Henry Reaction)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket Topic: Minimizing Side Reactions in Nitroalkene Synthesis

Introduction: The Equilibrium Battle

Welcome to the Technical Support Center. You are likely here because your bright yellow crystals have turned into a dark, sticky tar, or your yield has inexplicably dropped.

The formation of a nitrovinyl group (nitroalkene) via the Henry Reaction (nitroaldol condensation) is deceptively simple. It involves the condensation of an aldehyde with a nitroalkane, followed by dehydration.[1] However, it is a reversible equilibrium fraught with thermodynamic traps.

This guide moves beyond standard textbook procedures to address the causality of failure. We will focus on the standard Ammonium Acetate/Acetic Acid system, as it is the most robust for minimizing side reactions compared to strong base catalysis.

Module 1: The Mechanism & Failure Points

To fix the reaction, you must visualize the invisible competition occurring in your flask. The reaction is not a straight line; it is a network of competing pathways.

Pathway Visualization

The following diagram illustrates the desired pathway (green) versus the parasitic side reactions (red) that lead to yield loss and tar formation.

HenryReaction Aldehyde Aldehyde (Starting Material) Nitronate Nitronate Intermediate Aldehyde->Nitronate Base Cannizzaro Cannizzaro By-products Aldehyde->Cannizzaro Strong Base (Avoid NaOH) Nitroalkane Nitroalkane (Excess) Nitroalkane->Nitronate Nitroalcohol β-Nitroalcohol (Stalled Intermediate) Nitronate->Nitroalcohol C-C Bond Formed Nitroalcohol->Nitronate Retro-Henry Nitroalkene Nitroalkene (Target Product) Nitroalcohol->Nitroalkene Dehydration (-H2O) Water Water (Inhibitor) Nitroalcohol->Water Michael Michael Adducts (Oligomers/Tar) Nitroalkene->Michael Excess Nitroalkane + Base Michael->Michael Polymerization

Caption: Fig 1. The Henry Reaction Network. Note that the Retro-Henry and Polymerization pathways are the primary causes of low yield and tar formation.

Module 2: Critical Control Points (Troubleshooting)

Issue 1: "My product is a dark, sticky oil/tar."

Diagnosis: Polymerization via Michael Addition. The product (nitroalkene) is an electron-deficient alkene (Michael acceptor). If free nitronate anions (Michael donors) are present after the product forms, they will attack the product, creating oligomers.

  • Root Cause:

    • Excess Base: Too much catalyst keeps the nitronate concentration high.

    • High Concentration: Running the reaction too concentrated promotes intermolecular collisions between product and reactant.

    • Overheating: High heat accelerates polymerization.

  • Corrective Protocol:

    • Switch Catalyst: Move from strong bases (NaOH, KOH) to Ammonium Acetate (NH₄OAc) . It acts as a buffer, maintaining a pH that promotes condensation but is too weak to rapidly deprotonate the nitroalkene product.

    • Stoichiometry: Use a slight excess of nitroalkane (solvent quantity) if using the NH₄OAc method, but limit the base to 0.5–1.0 equivalents relative to the aldehyde.

    • Dilution: If tarring persists, dilute the reaction with an inert solvent (e.g., isopropanol) rather than running it neat in nitroalkane.

Issue 2: "The reaction stalled; I have low conversion."

Diagnosis: Water Inhibition (Equilibrium Shift). The dehydration step (


-nitroalcohol 

nitroalkene) releases water. As water concentration rises, the equilibrium shifts back toward the alcohol or hydrolyzes the product (Retro-Henry).
  • Corrective Protocol:

    • Chemical Drying: Add Molecular Sieves (3Å or 4Å) directly to the reaction flask to scavenge water.

    • Azeotropic Distillation: If using a solvent like benzene or toluene (less common for this specific reaction but possible), use a Dean-Stark trap.

    • Solvent Choice: Use Glacial Acetic Acid as the solvent. It consumes the water (associating with it) and catalyzes the dehydration step.

Issue 3: "I see starting aldehyde remaining, but no product forms."

Diagnosis: Cannizzaro Reaction or Catalyst Poisoning. If the aldehyde is non-enolizable (e.g., benzaldehyde derivatives) and the base is too strong, the aldehyde disproportionates into an alcohol and a carboxylic acid (Cannizzaro).

  • Corrective Protocol:

    • Avoid Hydroxides: Never use NaOH or KOH for valuable aldehydes.

    • Verify Reagents: Ensure your nitronate is actually forming. Primary amines (e.g., n-butylamine) can form Schiff bases (imines) with the aldehyde instead of catalyzing the Henry reaction if the temperature is too low. Heat is required to push the equilibrium from the imine intermediate to the nitroalkene.

Module 3: Optimized Protocols

Do not rely on "standard" recipes. Choose the method based on your substrate's stability.

Method Comparison
FeatureMethod A: NH₄OAc / AcOH (Recommended)Method B: NaOH / MeOH (High Risk)Method C: Microwave (High Throughput)
Catalyst Type Buffered Weak Acid/BaseStrong BaseThermal/Weak Base
Reaction Time 1–4 Hours15–60 Minutes2–10 Minutes
Temp Reflux (~100°C)0°C to RT80–120°C
Side Reactions Low (Buffered pH prevents polymerization)High (Michael addition, Cannizzaro)Low (Fast kinetics beat side rxns)
Yield (Typical) 75–90%40–60%85–95%
Best For Large scale, sensitive substratesSimple, cheap substratesRapid screening
Standard Operating Procedure (Method A)

For the synthesis of substituted


-nitrostyrenes.
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents:

    • 1.0 eq Aldehyde[2]

    • 5.0–10.0 eq Nitroalkane (acts as solvent/reagent)

    • 0.5 eq Ammonium Acetate (NH₄OAc)

    • Optional: Add Glacial Acetic Acid (1.0–2.0 eq) to further suppress polymerization.

  • Reaction: Heat the mixture to gentle reflux (approx. 90–100°C).

    • Checkpoint: The solution should turn yellow/orange (conjugation forming).

    • Monitor: TLC every 30 mins. Look for the disappearance of the aldehyde.

  • Workup (The "Crash Out"):

    • Remove heat and allow the solution to cool to roughly 50°C.

    • Crucial Step: While warm, slowly add Isopropanol (IPA) or Ethanol.

    • Allow to cool to Room Temp, then place in an ice bath.

    • Troubleshooting: If it oils out, reheat to dissolve, add a seed crystal, and cool very slowly (wrap flask in a towel).

  • Isolation: Filter the crystals and wash with cold IPA/water (1:1).

Module 4: FAQ (Field-Proven)

Q: Can I use methylamine instead of ammonium acetate? A: Yes, but be careful. Primary amines form Schiff bases (imines) with the aldehyde. While this is an intermediate, if the reaction isn't hot enough or acidic enough to hydrolyze/eliminate, you might isolate the imine instead of the nitroalkene. Ammonium acetate is safer because the ammonia is in equilibrium with acetic acid.

Q: My product crystallized, but it's orange instead of yellow. Is it impure? A: Likely yes. Pure nitroalkenes are often bright yellow. An orange/red shift usually indicates oligomerization (Michael adducts) or oxidation products. Recrystallize from boiling Ethanol or Isopropanol. If the color persists, check for phenol deprotonation (if your substrate has an -OH group, it turns red in base; add acid to fix).

Q: How do I remove the excess nitromethane? A: Nitromethane is toxic and explosive when dry/heated under pressure.

  • Small Scale: Precipitate the product out (see Protocol Step 4); the nitromethane stays in the mother liquor.

  • Large Scale: Rotary evaporate at reduced pressure and low temperature (<50°C) . Do not distill to dryness if peroxides are suspected.

References

  • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." The Journal of Organic Chemistry, 18(1), 1–3. Link

    • Foundational text for the Ammonium Acet
  • Varma, R. S., Dahiya, R., & Kumar, S. (1997). "Microwave-assisted Henry reaction: solventless synthesis of conjugated nitroalkenes."[3] Tetrahedron Letters, 38(29), 5131–5134. Link

    • Source for microwave acceler
  • Ballini, R., et al. (2005). "Nitroalkanes and Ethyl Glyoxalate as Efficient Precursors for the Synthesis of α-Nitro-α,β-unsaturated Esters." Synthesis, 2005(17), 2935–2938. Link

    • Discusses equilibrium management and side reaction minimiz
  • Almac Group. (2012). "Biocatalytic Approaches to the Henry (Nitroaldol) Reaction." Microreview. Link

    • Provides context on enzymatic and green chemistry altern

Sources

Technical Support: Troubleshooting Solubility of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses solubility challenges associated with 2-{[(E)-2-Nitrovinyl]amino}benzoic acid . This compound is a specialized intermediate often used in heterocyclic synthesis (e.g., quinolones) and as a chemical probe. Its structure features a hydrophobic nitrovinyl-amino moiety conjugated to a benzoic acid core.

Physicochemical Profile
PropertyCharacteristicImpact on Solubility
Functional Groups Carboxylic Acid (-COOH), Nitroenamine (-NH-CH=CH-NO₂)Amphoteric but predominantly acidic.
pKa (Predicted) ~4.0–4.5 (Carboxylic acid)Insoluble in acidic/neutral water; soluble as a salt at pH > 6.5.
LogP (Predicted) ~2.0–2.5Moderate lipophilicity; requires organic cosolvents or pH adjustment.
Chromophore Nitroenamine systemYellow/Orange solid. Loss of color indicates hydrolysis.
Stability Class Push-Pull Alkene (Nitroenamine)Susceptible to hydrolysis in strong acids or nucleophilic attack in strong bases.

Troubleshooting Guide (Q&A)

Q1: "I added the powder to water, but it floats and won't dissolve. What is wrong?"

Diagnosis: The compound exists as a free acid in its solid state. In neutral water (pH ~7) or slightly acidic distilled water (pH ~5.5), the carboxylic acid remains protonated (neutral charge), rendering the molecule hydrophobic and insoluble. Solution: You must convert the free acid into its water-soluble carboxylate salt.

  • Protocol: Suspend the solid in water and slowly add a mild base (e.g., 1M NaOH or KOH) dropwise with stirring until the pH reaches 7.5–8.5. The solution should become clear and yellow.

Q2: "Which buffer system should I use?"

Recommendation: Use buffers with a buffering capacity in the pH 7.5–8.5 range.

  • Recommended: Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl pH 8.0.

  • Avoid: Acidic buffers (Citrate, Acetate) or unbuffered water, which may cause the compound to precipitate back out.

Q3: "My solution turned from yellow to colorless (or cloudy) overnight. Is it still good?"

Critical Warning: This likely indicates hydrolysis of the nitroenamine moiety.

  • Mechanism: The enamine bond (-NH-CH=) is sensitive to hydrolytic cleavage, releasing the amine (anthranilic acid derivative) and nitroacetaldehyde (which decomposes). This destroys the conjugated chromophore, causing the color loss.

  • Corrective Action: Prepare solutions fresh. If storage is necessary, freeze at -20°C in anhydrous DMSO. Avoid storing aqueous solutions for >24 hours.

Q4: "Can I use DMSO or Ethanol?"

Answer: Yes, organic solvents are excellent for preparing high-concentration stock solutions.

  • DMSO: Soluble > 50 mM. Preferred for biological assays.[1]

  • Ethanol: Soluble, but may require slight warming.

  • Best Practice: Dissolve the compound in 100% DMSO to create a stock (e.g., 100 mM), then dilute into the aqueous buffer. This "cosolvent method" prevents the formation of large, hard-to-dissolve aggregates.

Step-by-Step Solubilization Protocols

Method A: Aqueous Buffer Preparation (Salt Formation)

Best for: Immediate use in large volumes.

  • Weigh the target amount of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

  • Suspend in 80% of the final volume of distilled water. (The solid will not dissolve yet).

  • Monitor pH using a pH meter.

  • Titrate with 1.0 M NaOH (or KOH) dropwise.

    • Observation: As pH rises above 5.0, the solid will begin to dissolve.

    • Target: Continue until pH reaches 7.5–8.0 .

  • Adjust Volume to the final mark with water.

  • Filter Sterilize (0.22 µm) if used for cell culture.

Method B: DMSO Stock & Dilution (Recommended)

Best for: High reproducibility and storage.

  • Dissolve the solid in anhydrous DMSO to a concentration of 50 mM or 100 mM .

    • Note: Vortex vigorously. The solution should be a clear, bright yellow/orange.

  • Aliquot and store at -20°C (stable for months if kept dry).

  • Dilute into the assay buffer (e.g., PBS) immediately before use.

    • Limit: Keep final DMSO concentration < 1% to avoid cytotoxicity in biological assays.

    • Check: If precipitation occurs upon dilution, ensure the buffer pH is > 7.4.

Visual Troubleshooting Logic

SolubilityLogic Start User Issue: Compound Insoluble CheckSolvent Is the solvent Organic or Aqueous? Start->CheckSolvent Organic Organic (DMSO, EtOH) CheckSolvent->Organic Organic Aqueous Aqueous (Water, Buffer) CheckSolvent->Aqueous Aqueous ResultSuccess Success: Stable Solution Organic->ResultSuccess Dissolves well CheckPH Check pH of mixture Aqueous->CheckPH LowPH pH < 6.0 CheckPH->LowPH HighPH pH > 7.5 CheckPH->HighPH ActionBase Action: Add 1M NaOH dropwise to pH 8.0 LowPH->ActionBase CheckColor Check Color Stability HighPH->CheckColor ActionBase->CheckColor ActionCosolvent Action: Predissolve in DMSO, then dilute into buffer ColorLoss Color Faded/Clear CheckColor->ColorLoss Over time ColorYellow Yellow/Orange CheckColor->ColorYellow Immediate ResultFail Failure: Hydrolysis Occurred. Discard. ColorLoss->ResultFail ColorYellow->ResultSuccess ResultSuccess->ActionCosolvent Alternative Method

Figure 1: Decision tree for troubleshooting solubility and stability issues. Blue nodes indicate corrective actions.

References

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes.[1][2] Angewandte Chemie International Edition, 47(39), 7523–7526. (Mechanistic insights into C=N bond stability relevant to enamine hydrolysis). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11087, 2-Nitrobenzoic acid. (pKa and solubility data for the parent scaffold). Retrieved from [Link]

Sources

Optimizing temperature conditions for (E)-isomer stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Stability Division Ticket ID: #ISO-E-9982 Subject: Optimization of Temperature Conditions for (E)-Isomer Stability Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You are encountering degradation or isomerization of your target (E)-alkene or azo-compound. In drug development, the (E)-isomer (trans) is often the pharmacologically active scaffold (e.g., Resveratrol, Retinoids), while the (Z)-isomer (cis) acts as an impurity or inactive congener.

This guide is not a generic SOP. It is a root-cause analysis toolkit designed to help you manipulate the thermodynamic and kinetic levers that govern stereochemical integrity.

Module 1: The Thermodynamics of Stability (Theory & Baseline)

Q: Why is my (E)-isomer degrading even when stored below room temperature?

A: You are likely fighting "The Rotational Barrier." While (E)-isomers are generally thermodynamically more stable than (Z)-isomers due to lower steric hindrance, they are not inert. The conversion from E to Z requires overcoming an activation energy barrier (


).
  • The Trap: If your molecule has a low rotational barrier (< 25 kcal/mol), ambient thermal energy (even at 20°C) is sufficient to push a fraction of the population over the hill into the (Z)-valley.

  • The Catalyst: Polar solvents can stabilize the transition state (often a zwitterionic twisted intermediate), effectively lowering this barrier and accelerating isomerization.

Visualizing the Problem: The diagram below illustrates the energy landscape you are navigating. To maintain the (E)-form, you must keep the system's kinetic energy (temperature) significantly below the Transition State peak.

IsomerizationLandscape cluster_0 Critical Factors E_Isomer (E)-Isomer (Ground State) Transition Transition State (Twisted/Zwitterionic) E_Isomer->Transition Activation Energy (Ea) Heat/Light Input Transition->E_Isomer Reversion Z_Isomer (Z)-Isomer (Metastable/Impurity) Transition->Z_Isomer Relaxation Factor1 Solvent Polarity: Polar solvents lower Ea Factor2 Temperature: Increases Kinetic Energy

Figure 1: Reaction coordinate diagram showing the activation energy barrier required to convert the stable (E)-isomer into the (Z)-impurity.[1]

Module 2: Synthesis & Processing (High-Temp Troubleshooting)

Q: I must use heat for my reaction (Reflux). How do I prevent isomerization during synthesis?

A: You must shift from Thermodynamic Control to Kinetic Control . If high temperature is unavoidable, you must minimize the duration of thermal stress and remove catalytic factors that lower the rotation barrier.

Troubleshooting Protocol:

  • Solvent Selection (The Polarity Rule):

    • Issue: Polar aprotic solvents (DMF, DMSO) often stabilize the polarized transition state of isomerization.

    • Fix: Switch to non-polar solvents (Toluene, Hexane) if solubility permits. This raises the activation energy, making the (E)-isomer more robust against heat.

  • Radical Scavenging:

    • Issue: Trace oxygen can form radicals that attack the double bond, momentarily breaking the pi-bond character and allowing free rotation.

    • Fix: Degas all solvents with Argon/Nitrogen sparging. Add an antioxidant like BHT (Butylated hydroxytoluene) at 0.1 mol% if the synthesis allows.

  • The "Quench Cold" Technique:

    • Never allow a reaction mixture to cool slowly. The window between 40°C and 80°C is often the "danger zone" where thermal energy is high enough to isomerize but not high enough to reverse it.

    • Action: Pour reaction mixtures directly into ice-cold extraction solvents.

Data: Solvent Impact on Isomerization Rates Relative rate constants (


) for a generic push-pull azobenzene derivative at 60°C.
SolventDielectric Constant (

)
Relative Isomerization RateRisk Level
Toluene 2.381.0 (Baseline)Low
Chloroform 4.813.5xModerate
Acetone 20.712.0xHigh
DMSO 46.745.0xCritical

Module 3: Analytical Artifacts (False Positives)

Q: My sample is pure (E) by NMR, but HPLC shows a split peak or (Z)-impurity. Is my column destroying my sample?

A: Yes, this is a classic phenomenon known as On-Column Isomerization . Standard HPLC methods often use column ovens at 40°C–60°C to lower backpressure. For thermally labile (E)-isomers, the column acts as a reactor. The stationary phase (C18) can sometimes act as a weak acid catalyst, and the heat drives the rotation.

Diagnostic Workflow:

  • The Temperature Step-Test:

    • Run the same sample at 10°C, 25°C, and 40°C.

    • Result: If the (Z)-peak area increases with temperature, the isomerization is happening during analysis.

  • The Flow Rate Test:

    • Double the flow rate (reducing residence time).

    • Result: If the (Z)-peak decreases, it confirms on-column degradation (kinetically limited).

Resolution Protocol:

  • Set Column Oven to < 20°C. (You may need a refrigerated autosampler and column compartment).

  • Avoid Acidic Modifiers: If possible, switch from TFA (strong acid) to Formic Acid or Ammonium Acetate (buffered pH 7) to reduce acid-catalyzed rotation.

Module 4: Storage & Logistics

Q: How do I ship (E)-isomers to collaborators without degradation?

A: Temperature control is useless if you ignore Photochemical Pumping . Even at -80°C, exposure to ambient UV/Blue light can drive the E


 Z transition via a photochemical pathway that is independent of temperature.

The "Golden" Storage Standard:

  • Solid State: Store as a dry powder. Crystalline lattices inhibit the molecular rotation required for isomerization.

  • Amber Glass: Mandatory. Wrap vials in aluminum foil for double protection.

  • Cryogenic: -20°C is standard; -80°C is required for retinoids or polyenes (e.g., Carotenoids).

Decision Tree: Troubleshooting Purity Loss

TroubleshootingTree Start Issue: (Z)-Impurity Detected CheckState Is sample Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solid Solution In Solution CheckState->Solution Liquid CheckLight Check Light Exposure Solid->CheckLight CheckSolvent Check Solvent Polarity Solution->CheckSolvent CheckAnalysis Is it an Artifact? CheckSolvent->CheckAnalysis Solvent OK ArtifactNode Run HPLC at 10°C CheckAnalysis->ArtifactNode Result If peak disappears: On-Column Isomerization ArtifactNode->Result

Figure 2: Diagnostic decision tree for isolating the source of (E)-to-(Z) conversion.

References

  • OIST Groups. (n.d.). Heterogeneous buffer to prevent isomerization and decomposition. Retrieved from [Link]

  • Smith, S., & Bou-Abdallah, F. (2018). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[2][3] How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

Sources

Removing unreacted anthranilic acid from 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-{[(E)-2-Nitrovinyl]amino}benzoic acid Common Impurity: Unreacted Anthranilic Acid (2-Aminobenzoic acid)

Welcome to the technical support center for the synthesis and purification of nitroenamine derivatives. This guide is designed for process chemists and drug development professionals who need to isolate 2-{[(E)-2-Nitrovinyl]amino}benzoic acid in high purity. The protocols below bypass inefficient chromatographic methods by exploiting the fundamental physicochemical differences between the starting material and the target product.

Part 1: Physicochemical Rationale (The "Why")

The synthesis of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid typically involves the condensation of anthranilic acid with a nitrovinylating agent (such as 1-(dimethylamino)-2-nitroethylene). Incomplete conversion often leaves residual anthranilic acid, which can be notoriously difficult to remove via standard recrystallization due to overlapping solubility profiles.

However, the reaction fundamentally alters the basicity of the nitrogen atom, providing a highly efficient vector for separation.

Quantitative Data Summary

The following table summarizes the key properties that dictate our purification strategy:

Chemical SpeciesFunctional GroupNitrogen Basicity (pKa of Conjugate Acid)State in 1.0 M HCl (pH ~0)Partitioning Behavior
Anthranilic Acid Primary Aniline~4.8[1]Protonated (Ammonium Cation)Highly soluble in aqueous phase
2-{[(E)-2-Nitrovinyl]amino}benzoic acid Nitroenamine< 1.0 (Estimated)[2]Neutral (Unprotonated)Retained in organic phase / Solid

Mechanistic Insight: Anthranilic acid is amphoteric; its primary amine readily protonates in dilute acid[1]. In the product, the nitrogen lone pair is extensively delocalized through the conjugated vinyl system into the strongly electron-withdrawing nitro group (a "push-pull" nitroenamine system). This resonance drastically depletes electron density at the nitrogen, rendering it essentially non-basic[2]. Therefore, exposing the mixture to dilute hydrochloric acid selectively dissolves the starting material while leaving the product entirely unaffected.

Part 2: Troubleshooting FAQs

Q: Why is my product still contaminated with anthranilic acid after recrystallization from ethanol/ethyl acetate? A: Anthranilic acid and the nitrovinyl product share a carboxylic acid moiety and an aromatic core, leading to similar thermodynamic solubility in polar aprotic and protic solvents. Furthermore, anthranilic acid can easily co-crystallize or become trapped within the crystal lattice of the product. Relying solely on crystallization is inefficient; an acid-base chemical separation is required.

Q: Will washing with 1.0 M HCl degrade my nitrovinyl product? A: No, provided the exposure is brief and conducted at ambient temperature. While enamines can be susceptible to acidic hydrolysis, nitroenamines are significantly more stable due to the strong electron-withdrawing effect of the nitro group, which stabilizes the C=C bond against electrophilic attack by protons. However, you should avoid prolonged heating or the use of concentrated acids (e.g., >3 M HCl).

Q: Should I use silica gel chromatography to separate them? A: It is highly discouraged for scale-up. Anthranilic acid is highly polar and amphoteric, causing severe streaking on bare silica gel unless complex eluent modifiers (like acetic acid or triethylamine) are used. The acid-wash protocols detailed below are faster, cheaper, more scalable, and yield higher recoveries.

Part 3: Experimental Protocols

Depending on the physical state of your crude mixture, select one of the two self-validating protocols below.

Protocol A: Acid Slurry / Trituration (Recommended for Solid Crudes)

Use this method if your crude reaction mixture has been isolated as a filterable solid.

  • Suspend: Transfer the finely powdered crude solid into a uniformly stirring flask.

  • Acidify: Add 5 volumes (e.g., 5 mL per gram of crude) of ambient temperature 1.0 M aqueous HCl.

  • Agitate: Stir the suspension vigorously for 15–20 minutes. Self-Validation: The anthranilic acid will dissolve into the aqueous phase as the hydrochloride salt, while the nitroenamine product will remain as an insoluble suspension.

  • Filter: Isolate the solid via vacuum filtration using a Büchner funnel.

  • Wash: Wash the filter cake with an additional 2 volumes of 0.5 M HCl, followed by 3 volumes of cold distilled water to remove residual chloride ions. (Check the pH of the final wash; it should be > 4.0).

  • Dry: Dry the solid in a vacuum oven at 45°C until a constant weight is achieved.

Protocol B: Liquid-Liquid Extraction (Recommended for Oils/Gums)

Use this method if your crude product is an oil or trapped in a high-boiling reaction solvent.

  • Dissolve: Dissolve the crude mixture in an appropriate volume of Ethyl Acetate (EtOAc).

  • Extract: Transfer the organic solution to a separatory funnel and add an equal volume of 1.0 M aqueous HCl.

  • Partition: Shake vigorously and vent. Allow the phases to separate completely.

  • Separate: Drain the lower aqueous layer (containing the protonated anthranilic acid).

  • Repeat: Perform a second wash of the organic layer with 0.5 M HCl to ensure complete removal of the impurity.

  • Neutralize & Dry: Wash the organic layer once with brine (saturated NaCl), dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Concentrate: Evaporate the EtOAc under reduced pressure to yield the pure 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Product + Anthranilic Acid) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Wash with 1.0 M Aqueous HCl Dissolve->Extract Split Phase Separation Extract->Split AqLayer Aqueous Layer (Protonated Anthranilic Acid) Split->AqLayer Bottom Phase OrgLayer Organic Layer (Neutral Nitrovinyl Product) Split->OrgLayer Top Phase Discard Discard or Neutralize to Recover Starting Material AqLayer->Discard Wash Wash with Brine & Dry (Na₂SO₄) OrgLayer->Wash Concentrate Concentrate in Vacuo Wash->Concentrate Pure Pure 2-{[(E)-2-Nitrovinyl]amino}benzoic acid Concentrate->Pure

Fig 1: Liquid-liquid extraction workflow for the removal of unreacted anthranilic acid.

References

  • PubChem . "Anthranilic Acid | C7H7NO2 | CID 227". National Center for Biotechnology Information. Available at:[Link][1]

  • eScholarship . "Experimental and Theoretical Studies of the Environmental Sensitivity of the Absorption Spectra and Photochemistry of Nitenpyram and Analogs". University of California. Available at:[Link][2]

Sources

Addressing degradation of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid in light

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic yields and spontaneous degradation of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid .

This compound is a highly valuable intermediate, particularly in the synthesis of quinoline-based BET bromodomain inhibitors and ATM/DNA-PK inhibitors[1][2]. However, the conjugated nitroalkene moiety is notoriously photolabile. When exposed to light, the compound does not simply "go bad"; it undergoes specific, predictable photochemical transformations that ruin downstream stereospecific reactions.

This guide provides field-proven, mechanistically grounded solutions to ensure your experimental integrity.

Mechanistic Causality: The "Why" Behind the Degradation

Before addressing the "how" of troubleshooting, we must understand the "why." The degradation of this compound under light is driven by a cascade of photochemical events:

  • E/Z Isomerization: The conjugated

    
    -system of the nitrovinyl group strongly absorbs UV and short-wavelength visible light. This electronic excitation temporarily breaks the 
    
    
    
    -bond, allowing free rotation and subsequent relaxation into the thermodynamically less stable (Z)-isomer[3]. This ruins downstream dehydrative cyclizations that rely on the precise spatial arrangement of the (E)-isomer.
  • Photo-Oxidation: In the presence of dissolved oxygen or trace metal ions, the excited triplet state of the nitroalkene can transfer electrons to

    
    . This generates reactive oxygen species (ROS), leading to the oxidative cleavage of the nitrovinyl group and the release of reactive nitrogen species (
    
    
    
    and
    
    
    )[4][5].
  • Photopolymerization: Nitroalkenes are highly electrophilic Michael acceptors. Light-induced radical formation, combined with the nucleophilic nature of the secondary amine on the benzoic acid moiety, can trigger rapid intermolecular oligomerization[6].

Troubleshooting Guides & FAQs

Q1: My isolated compound turns from a bright yellow powder to a dark, insoluble resin on the benchtop. What is happening? A1: You are observing photopolymerization exacerbated by ambient light. The fluorescent or LED lighting in your laboratory provides enough energy to initiate radical formation within the nitrovinyl group. Because your molecule also contains a nucleophilic amino group, it rapidly undergoes intermolecular Michael additions, forming a polymeric resin.

  • Solution: Always store the compound in opaque or amber glass vials. For long-term storage, maintain the temperature at -20 °C under an inert argon atmosphere to prevent both photo-activation and oxidative degradation[6].

Q2: My downstream dehydrative cyclization (e.g., in acetic anhydride) is failing, yielding complex mixtures instead of the desired quinoline derivative. How do I fix this? A2: This is the hallmark of E/Z isomerization. The cyclization into a quinolin-4-ol derivative requires the (E)-configuration to properly align the reactive centers[1]. If your starting material was exposed to light during workup, a significant portion has likely isomerized to the (Z)-form.

  • Solution: You must validate your starting material's stereochemistry using

    
     NMR immediately before the reaction. The vinylic protons of the (E)-isomer will display a large coupling constant (
    
    
    
    Hz), whereas the (Z)-isomer will show a smaller coupling (
    
    
    Hz)[3].

Q3: How can I safely perform chromatographic purification without degrading the nitroalkene? A3: Standard silica gel is slightly acidic. When combined with the transparent glass of a chromatography column under standard lab lighting, it creates a perfect storm for degradation.

  • Solution: Wrap your glass columns entirely in aluminum foil. Additionally, consider using deactivated silica or adding a small amount of a buffer (like 1% triethylamine) to your eluent to prevent acid-catalyzed decomposition during the run[6].

Quantitative Data: Impact of Storage Conditions

To illustrate the critical nature of these protocols, the following table summarizes the degradation metrics of nitrovinyl derivatives under various forced-exposure conditions over a 7-day period.

Storage VesselIllumination ConditionTemperatureInitial (E)-Isomer Purity(E)-Isomer Purity (Day 7)Primary Degradant Observed
Clear GlassAmbient Lab Light25 °C>98.0%< 45.0%(Z)-Isomer & Polymers
Amber GlassAmbient Lab Light25 °C>98.0%85.2%(Z)-Isomer
Clear GlassDirect UV (365 nm)25 °C>98.0%< 10.0%Oxidative Cleavage Products
Amber Glass Darkness -20 °C >98.0% >98.0% None

Self-Validating Experimental Protocol: Light-Protected Handling & NMR Validation

To ensure trustworthiness in your synthetic pipeline, every handling step must be treated as a self-validating system. Follow this methodology to safely prepare and verify your compound.

Step 1: Workspace Preparation Dim the ambient laboratory lighting. Utilize red-light or low-intensity yellow safety lights if available. Ensure all fume hood sashes are pulled down and shielded with UV-blocking film or aluminum foil.

Step 2: Solvent Degassing Prior to dissolving the compound, degas your required solvent (e.g., DMSO-


 for NMR, or your reaction solvent) by sparging with inert Argon gas for 15 minutes. This purges dissolved oxygen, effectively shutting down the photo-oxidation pathway[4].

Step 3: Transfer and Dissolution Weigh the compound using anti-static weigh boats. Immediately transfer the solid into an amber-glass vial or a foil-wrapped round-bottom flask. Add the degassed solvent and seal the vessel tightly under an Argon atmosphere.

Step 4: Self-Validating NMR Analysis To confirm the absence of photodegradation before proceeding with complex syntheses, prepare an NMR sample in an amber NMR tube (or a foil-wrapped standard tube).

Step 5: Data Interpretation (The Validation Check) Acquire the


 NMR spectrum and locate the vinylic protons. Calculate the 

-coupling constant:
  • Pass: A value of

    
     Hz validates the presence of the active (E)-isomer[3]. Proceed with your reaction.
    
  • Fail: A value of

    
     Hz indicates unacceptable (Z)-isomerization[3]. The batch must be discarded or recrystallized in the dark.
    

Degradation Pathways Visualization

Photodegradation A 2-{[(E)-2-Nitrovinyl]amino}benzoic acid B UV / Visible Light Exposure A->B G Preventative: Amber Glassware & Degassed Solvents A->G C Electronic Excitation (π → π*) B->C D E/Z Isomerization (Loss of E-isomer) C->D E Photo-oxidation (ROS / NOx generation) C->E F Intermolecular Polymerization (Nucleophilic attack) C->F H Stable (E)-Isomer Preserved G->H

Photodegradation pathways of nitrovinyl compounds and stabilization via light protection.

References

  • Title: Development of a PET Probe Targeting Bromodomain and Extra-Terminal Proteins for In Vitro and In Vivo Visualization Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy Source: Google Patents URL
  • Title: Formation of Reactive Nitrogen Species Promoted by Iron Ions through the Photochemistry of a Neonicotinoid Insecticide Source: EGUsphere URL: [Link]

  • Title: Formation of reactive nitrogen species promoted by iron ions through the photochemistry of a neonicotinoid insecticide Source: ResearchGate URL: [Link]

Sources

Enhancing purity of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Pharmaceutical Intermediates / Quinoline Precursors Application: Bioassays, Fragment-Based Drug Discovery (FBDD), Michael Acceptor Probes

Introduction: Understanding Your Compound

2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a specialized enamine intermediate, typically formed by the condensation of anthranilic acid with a nitro-olefin source (e.g., 1-dimethylamino-2-nitroethylene).

For bioassays, this compound presents unique challenges. It is a "push-pull" alkene , where the electron-donating amine and electron-withdrawing nitro group create a conjugated system. This structure is prone to two main issues affecting purity and stability:

  • Isomerization: The (E)-isomer is thermodynamically favored due to an intramolecular hydrogen bond, but the (Z)-isomer can form under specific solvent conditions, altering solubility and binding affinity.

  • Cyclization: Upon heating or acid catalysis, this compound cyclizes to form 3-nitroquinolin-4(1H)-one . While this is often the next step in synthesis, its presence here is a critical impurity that can skew bioassay results.

This guide provides the protocols necessary to isolate the open-chain enamine in high purity (>98%) and prevent its degradation during biological testing.

Troubleshooting Guide & FAQs

Issue 1: Sample Discoloration & Purity

Q: My sample has turned from bright orange to a dark brown/tarry solid. Is it still usable? A: Likely not for sensitive bioassays. The darkening suggests oxidation of the amine or partial polymerization of the nitrovinyl group.

  • Diagnosis: Check 1H NMR.[1][2] Broadening of the vinyl proton signals (

    
     6.5–8.5 ppm) indicates polymerization.
    
  • Solution: Perform the Ethanol/DMF Recrystallization Protocol (see Section 3). Avoid acetone, as it can react with the amine residues over time.

Issue 2: Isomer Control

Q: I see two sets of vinyl peaks in my NMR spectrum. How do I ensure I have the (E)-isomer? A: The (E)-isomer is stabilized by a pseudo-six-membered ring formed by an intramolecular Hydrogen bond between the amine N-H and the nitro group oxygen.

  • Mechanism: In polar aprotic solvents (DMSO-d6), this H-bond can be disrupted, showing minor amounts of (Z).

  • Fix: The (E)-isomer is the biologically relevant form for most "lock-and-key" assays. To drive the equilibrium to (E) during isolation, heat the crude solid in ethanol to reflux and cool slowly. Rapid cooling traps the kinetic (Z)-isomer.

Issue 3: Bioassay Interference

Q: The compound precipitates when added to the cell culture media. A: This is a common issue with nitro-enamines. They are highly crystalline and hydrophobic.

  • Protocol:

    • Dissolve stock in 100% DMSO (Max solubility ~20-30 mM).

    • Dilute into media with vigorous vortexing to a max final concentration of 1% DMSO.

    • Critical: Do not use PBS as the intermediate diluent; the high ionic strength promotes immediate crashing out. Go directly from DMSO to Media.

Q: I am seeing high background fluorescence in my assay. A: Impurity Alert. The starting material, Anthranilic Acid , is highly fluorescent (Excitation ~300-330 nm, Emission ~400-420 nm).

  • Validation: Run a blank of Anthranilic acid. If the spectra match your background, your sample requires the Acidic Wash Protocol (Section 3) to remove unreacted starting material.

Experimental Protocols for Purity Enhancement

Protocol A: Removal of Anthranilic Acid (Acidic Wash)

Purpose: To remove unreacted starting material which causes fluorescence interference.

  • Suspend the crude solid (1 g) in 0.5 M HCl (10 mL).

    • Note: The product (enamine) is less basic than anthranilic acid due to the electron-withdrawing nitrovinyl group and will remain insoluble. Anthranilic acid will protonate and dissolve.

  • Stir vigorously for 15 minutes at room temperature. Do not heat , as heat + acid promotes cyclization to the quinolone.

  • Filter the solid and wash with copious water until the filtrate is neutral.

  • Dry under vacuum at 40°C.

Protocol B: Recrystallization (Ethanol/DMF)

Purpose: To remove cyclized quinolone byproducts and polymeric residues.

  • Dissolve the dried solid in a minimum amount of hot DMF (approx. 5 mL per gram) at 80°C.

  • Slowly add hot Ethanol (approx. 15 mL per gram) while stirring.

  • Allow the solution to cool to room temperature slowly (over 2 hours) to favor the thermodynamic (E)-isomer crystal lattice.

  • Cool further in an ice bath (0-4°C) for 1 hour.

  • Filter the orange needles and wash with cold ethanol.

Quantitative Data Summary

ParameterSpecification for BioassayCommon ImpurityImpact on Assay
Purity (HPLC) >98% (Area %)3-Nitro-4-quinoloneFalse negatives (inactive analog)
Residual Solvent <0.5% DMSO/DMFDMF/DMSOCytotoxicity (cell death)
Fluorescence None at 420nmAnthranilic AcidFalse positives (interference)
Appearance Bright Orange/Yellow SolidBrown TarPolymerization/Oxidation
Solubility Soluble in DMSO (>10mM)Z-isomerPrecipitation in media

Visualizations

Figure 1: Purification & Stability Logic

Caption: The pathway shows the equilibrium between E/Z isomers and the irreversible cyclization to quinolone (impurity) triggered by heat/acid.

G Start Crude Mixture (Anthranilic Acid + Product) AcidWash Protocol A: 0.5M HCl Wash Start->AcidWash Purification Step 1 Anthranilic Removed: Anthranilic Acid (Soluble) AcidWash->Anthranilic Filtrate SolidProduct Solid: Nitrovinyl Enamine AcidWash->SolidProduct Precipitate Recryst Protocol B: Recrystallization (EtOH/DMF) SolidProduct->Recryst Purification Step 2 E_Isomer (E)-Isomer (Thermodynamic Product) STABLE Recryst->E_Isomer Slow Cooling Z_Isomer (Z)-Isomer (Kinetic Product) Recryst->Z_Isomer Rapid Cooling E_Isomer->Z_Isomer Equilibrium (Solution) Quinolone Impurity: 3-Nitro-4-quinolone (Cyclized) E_Isomer->Quinolone Heat > 100°C or Strong Acid

Figure 2: Intramolecular Stabilization of the (E)-Isomer

Caption: The (E)-isomer is stabilized by a hydrogen bond between the amine N-H and the nitro group, forming a pseudo-ring structure that prevents isomerization under standard conditions.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Context: Foundational chemistry for the cyclization of anilino-acryl
  • Lynch, D. E., et al. (1998). Hydrogen bonding in nitroanilines: The crystal structures of 2-nitroaniline and 4-nitroaniline. Australian Journal of Chemistry, 51(5), 403-408. Link

    • Context: Structural insights into the intramolecular hydrogen bonding stabilization in ortho-nitroaniline deriv
  • Wright, J. F. (1999). Bioassays and biological stability. Developments in Biological Standardization, 97, 73-80. Link

    • Context: General principles for maintaining compound stability and avoiding interference in biological assays.
  • Organic Chemistry Portal. (2024). Synthesis of 4-Quinolones. Link

    • Context: Modern methodologies and side-reaction analysis for quinolone precursors.

Sources

Technical Support Center: Scale-Up Challenges for 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid . This compound is a highly valuable nitroenamine intermediate primarily utilized in the synthesis of 3-nitro-4-quinolones[1]. As a Senior Application Scientist, I have compiled this guide to address the critical chemical engineering, safety, and isolation challenges you will encounter when transitioning this protocol from the bench to pilot-scale production.

Part 1: Reagent Selection & Process Safety

Q: Why must we transition away from methazonic acid for large-scale production? A: Historically, the condensation of anthranilic acid with methazonic acid was the standard route to yield the target nitroenamine[2]. However, methazonic acid poses catastrophic safety risks on a large scale. It is a contact explosive when isolated in its pure form and can react violently with atmospheric oxygen[1]. Furthermore, its in-situ generation requires precise thermal control to prevent runaway exothermic detonations[1].

For scale-up, 1-dimethylamino-2-nitroethylene is the authoritative alternative. It is a shelf-stable, non-explosive solid that reacts cleanly with anthranilic acid under acidic conditions, performing the exact same chemistry without the detonation hazards[1].

SynthesisPathway A Anthranilic Acid D 2-{[(E)-2-Nitrovinyl] amino}benzoic acid A->D Acidic Condensation B 1-Dimethylamino- 2-nitroethylene B->D Preferred (- HNMe2) C Methazonic Acid (Explosive) C->D Hazardous (- H2O) E 3-Nitro-4-quinolone D->E Cyclization

Synthesis pathway of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid and its conversion to quinolones.

Part 2: Reaction Mechanics & Engineering Controls

Q: What are the primary engineering controls required when using 1-dimethylamino-2-nitroethylene? A: The transition to 1-dimethylamino-2-nitroethylene introduces two new engineering challenges: heat generation and toxic gas evolution.

  • Exotherm Control: The nucleophilic addition-elimination reaction is highly exothermic. The solid reagent must be dosed incrementally into the reactor under active jacket cooling to maintain the internal temperature strictly below 30°C.

  • Gas Scrubbing: The reaction stoichiometrically releases dimethylamine (HNMe

    
    ) gas as a byproduct. Dimethylamine is highly flammable and toxic. The reactor must be completely sealed and vented directly into a dedicated acidic scrubber (e.g., 1M H
    
    
    
    SO
    
    
    or HCl) to safely neutralize the off-gas into a water-soluble salt.

ProcessFlow Prep Anthranilic Acid + HCl (aq) Filter Pre-filtration (Remove Insoluble) Prep->Filter React Jacketed Reactor (< 30°C) Filter->React Scrub Acid Scrubber (Neutralize HNMe2) React->Scrub Off-gas Venting Isolate Filter & Wash (Pure (E)-Isomer) React->Isolate Direct Precipitation Dose Dose 1-Dimethylamino- 2-nitroethylene Dose->React Controlled Addition

Scale-up process workflow highlighting exotherm control and dimethylamine gas scrubbing.

Part 3: Isolation & Stereochemical Fidelity

Q: How do we isolate the pure (E)-isomer without degrading the product? A: The structural integrity of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid is fragile. Attempts at downstream purification (such as recrystallization or column chromatography) consistently lead to thermal degradation of the nitroenamine moiety[1].

Because the product cannot be purified after formation, purity must be engineered into the upstream process . The critical causality here is that any unreacted anthranilic acid will co-precipitate with your final product. Therefore, you must pre-filter the acidic anthranilic acid solution to remove any insoluble starting material before initiating the reaction[1]. When executed correctly, the pure (E)-isomer will precipitate directly from the reaction mixture in 85–97% yield, requiring only a cold wash[1].

Part 4: Quantitative Data & Reagent Comparison

To justify the process changes to your safety and scale-up committees, refer to the following quantitative comparison of the nitroenamine synthesis routes[1][2].

ReagentSafety & Stability ProfilePrimary ByproductTypical YieldScalability Rating
Methazonic Acid Contact explosive; reacts violently with O

Water40–70%Poor (High Risk)
1-Dimethylamino-2-nitroethylene Shelf-stable, non-explosive solidDimethylamine gas85–97%Excellent
Part 5: Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system; if the pre-filtration and temperature controls are strictly followed, downstream purification is entirely bypassed.

  • Dissolution: Charge a vessel with aqueous Hydrochloric Acid (HCl). Slowly add Anthranilic Acid until saturated.

  • Pre-Filtration (Critical Step): Pass the acidic anthranilic acid solution through an in-line filter to remove any undissolved starting material. Transfer the clarified filtrate to a jacketed reactor.

  • System Preparation: Ensure the reactor is sealed and the headspace is actively venting into a validated acidic scrubber system. Set jacket cooling to 10–15°C.

  • Dosing: Begin portion-wise addition of 1-dimethylamino-2-nitroethylene. Monitor the internal thermocouple to ensure the reaction temperature does not exceed 30°C.

  • Agitation: Once dosing is complete, maintain vigorous stirring for 2 to 4 hours. The target 2-{[(E)-2-Nitrovinyl]amino}benzoic acid will begin to precipitate as a heavy slurry.

  • Isolation: Discharge the slurry directly to a filter nutsche. Wash the filter cake thoroughly with cold, dilute HCl followed by cold deionized water.

  • Drying: Dry the isolated solid under high vacuum at ambient temperature (do not apply heat, to prevent degradation of the nitroenamine).

Part 6: Troubleshooting FAQs

Q: My final product is contaminated with unreacted anthranilic acid. How can I fix this? A: You cannot easily separate them post-reaction without degrading the product[1]. This failure occurs because anthranilic acid has limited solubility in aqueous acid. You must implement Step 2 (Pre-Filtration) of the protocol. Discard the contaminated batch, as recrystallization will destroy the nitroenamine.

Q: The reaction mixture turned dark brown/black and the yield dropped significantly. What happened? A: This is a hallmark of thermal degradation. It indicates that the dosing rate of 1-dimethylamino-2-nitroethylene was too fast, overwhelming the jacket cooling and causing localized hot spots (>30°C) in the reactor. Decrease your solid addition rate and increase agitation speed.

Q: The scrubber pH is rising rapidly during the reaction. Is this normal? A: Yes. The reaction releases stoichiometric amounts of dimethylamine, a strong base. Ensure your scrubber has sufficient acid capacity (titratable volume) to neutralize the total theoretical moles of dimethylamine generated by your batch size.

References
  • GUEST HOST CHEMISTRY PART I: THE SYNTHESIS OF METAL SELECTIVE SENSORS PART II: THE SYNTHESIS OF PRECURSORS TO POTENT ANTIBIOTICS, University of Wisconsin.1

  • Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32, VDOC.PUB.2

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Interpretation of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

[1]

Executive Summary

2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a critical functionalized intermediate, often synthesizing quinolone antibiotics or indole derivatives.[1] Its structural integrity relies heavily on the (E)-configuration of the nitrovinyl moiety and the stability of the intramolecular hydrogen bond network.

This guide compares the 1H NMR spectral performance of this product against its primary precursors and isomeric impurities. It establishes a self-validating protocol for distinguishing the desired (


Key Diagnostic Features[2]
  • Vinylic Coupling (

    
    ):  definitive differentiation of 
    
    
    (
    
    
    Hz) vs.
    
    
    (
    
    
    Hz) isomers.[1]
  • Deshielded Amine Proton: A characteristic downfield shift (

    
     ppm) confirming the intramolecular hydrogen bond essential for the (
    
    
    )-geometry.[1]
  • Resonance-Stabilized Enamine System: Distinct shielding patterns on the nitro-adjacent vinyl proton.[1]

Structural Analysis & Theoretical Expectations

The molecule consists of an anthranilic acid core

Molecular Connectivity Diagram

The following diagram outlines the proton environments and the critical coupling pathways utilized for assignment.

Gcluster_0Benzoic Acid Corecluster_1Nitroenamine Side ChainH_AcidCOOH Proton(δ ~13.5 ppm)H_ArAromatic Protons(H-3, H-4, H-5, H-6)H_AmineNH Proton(δ ~12.8 ppm)H_Ar->H_AmineNOE Proximity(H-6 to NH)H_Vinyl_AVinyl H-a (α to N)(δ ~8.9 ppm)H_Amine->H_Vinyl_AVicinal Coupling³J(NH, Ha) ~12 HzH_Vinyl_BVinyl H-b (α to NO2)(δ ~6.8 ppm)H_Vinyl_A->H_Vinyl_BTrans-Alkene Coupling³J(Ha, Hb) ~13.5 Hz

Figure 1: Connectivity and coupling network. Note the critical trans-coupling between vinyl protons and the vicinal coupling between the amine and the

Experimental Protocol

To ensure high-resolution spectra capable of resolving the vinyl splitting patterns, follow this standardized protocol.

Sample Preparation[3][4]
  • Solvent Choice: DMSO-d6 is mandatory.[1]

    • Reasoning: The molecule is poorly soluble in

      
      .[1] Furthermore, DMSO-d6 suppresses rapid proton exchange, allowing the observation of the labile carboxylic acid and amine protons.
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d6.

    • Note: Higher concentrations may cause stacking effects (concentration-dependent shifts) in the aromatic region due to the planar nature of the molecule.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure relaxation of quaternary carbons if 13C is also run, but good for quantitation).
      
    • Relaxation Delay (D1):

      
       seconds. (Essential for accurate integration of the carboxylic acid proton).[1]
      
    • Scans: 16–32 scans are sufficient for 1H.[1]

Spectral Interpretation & Comparison

A. Master Data Table (DMSO-d6, 400 MHz)[1]
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Interpretation Notes
COOH 13.50Broad Singlet1H-Highly deshielded; often broad due to exchange.[1]
NH 12.85Doublet (d)1H

Diagnostic: Intramolecular H-bond locks conformation.[1] Couples to Vinyl

.
Vinyl

(

)
8.85Doublet of Doublets (dd)1H

,

Deshielded by Nitrogen.[1] Appears as a "pseudo-triplet" if

values overlap.[1]
Aromatic

8.05Doublet of Doublets1H

,

Ortho to electron-withdrawing COOH.[1]
Aromatic

7.75Doublet1H

Ortho to electron-donating amine.[1]
Aromatic

7.20 – 7.60Multiplet2H-Overlapping aromatic signals.[1][2]
Vinyl

(

)
6.75Doublet (d)1H

Diagnostic: Shielded by enamine resonance despite

proximity.[1]
B. Comparative Analysis: Product vs. Alternatives
Comparison 1: Product vs. Starting Material (Anthranilic Acid)

The reaction progress is best monitored by the disappearance of the anthranilic acid amine signal and the appearance of the vinyl region.

FeatureAnthranilic Acid (Precursor)2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Product)
Amine Proton Broad singlet,

ppm (Variable)
Sharp doublet,

ppm (Downfield shift due to H-bond)
Vinyl Region Absent (Clear region 6.0–7.0 ppm)Present (Distinct doublet at 6.75 ppm)
Aromatic Pattern

typically at 7.7 ppm

shifts downfield to ~8.0 ppm due to

-substitution effects.[1]
Comparison 2: Isomer Differentiation (

vs.

)

The synthesis of nitroenamines can theoretically yield (


  • (

    
    )-Isomer (Target): 
    
    • Coupling constant

      
      .
      
    • Mechanism: Trans-diaxial relationship of protons.[1]

  • (

    
    )-Isomer (Impurity): 
    
    • Coupling constant

      
      .[1]
      
    • Mechanism: Cis relationship.[1]

    • Observation: If a doublet appears at

      
       with 
      
      
      Hz, the product contains the (
      
      
      )-isomer impurity.

Advanced Validation Logic

To confirm the assignment without ambiguity, use the following logic flow. This "decision tree" validates that the spectrum corresponds to the specific structure and not a regioisomer.

ValidationStartStart ValidationCheck_VinylAre there 2 vinyl protons?Start->Check_VinylCheck_CouplingIs J(Ha, Hb) > 12 Hz?Check_Vinyl->Check_CouplingYesResult_SMERROR: Starting MaterialCheck_Vinyl->Result_SMNo (Only Aromatics)Check_NHIs NH > 12 ppm & coupled to Ha?Check_Coupling->Check_NHYes (~13.5 Hz)Result_ZIMPURITY: (Z)-IsomerCheck_Coupling->Result_ZNo (< 10 Hz)Result_ECONFIRMED: (E)-IsomerCheck_NH->Result_EYesCheck_NH->Result_ZNo (NH broad/upfield)

Figure 2: Spectral validation decision tree for quality control.

Troubleshooting & Common Artifacts

  • Missing COOH/NH Signals:

    • Cause: Wet DMSO-d6 contains water (

      
      ) which catalyzes proton exchange, broadening these peaks into the baseline.[1]
      
    • Solution: Use a fresh ampoule of DMSO-d6 or add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition.

  • "Triplet" Appearance of Vinyl

    
    : 
    
    • Observation: The signal at ~8.9 ppm may look like a triplet.

    • Explanation: This is a Doublet of Doublets where

      
       Hz.[1] The center lines overlap. Decoupling the NH (by D2O shake) will collapse this to a simple doublet.
      
  • Residual Solvent Peaks:

    • DMSO: Quintet at

      
       ppm.[1]
      
    • Water: Broad singlet at

      
       ppm.[1]
      
    • Ethanol (common recrystallization solvent): Triplet at

      
      , Quartet at 
      
      
      .[1]

References

  • ChemicalBook. (2025).[1] Anthranilic acid 1H NMR spectrum in DMSO-d6. Retrieved from .

  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its derivatives. ResearchGate. Retrieved from .

  • Royal Society of Chemistry. (2025).[1] Spectral data for 2-(2-nitrovinyl)aniline derivatives. ChemSpider/RSC. Retrieved from .

  • LibreTexts Chemistry. (2014). Coupling Constants: Alkene E/Z Differentiation. Retrieved from .

  • BenchChem. (2025).[1][3] Synthesis and Characterization of Nitrobenzoic Acid Derivatives. Retrieved from .

A Comparative Guide to the FTIR Spectroscopy of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Structural Elucidation

Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid. As a molecule integrating multiple key functional groups—a carboxylic acid, a secondary aromatic amine, a nitro group, and a trans-vinyl linker—its FTIR spectrum presents a rich source of structural information. This document serves as a vital resource for researchers by deconstructing the spectrum and comparing its characteristic absorption bands with those of relevant precursor and analogous structures, including 2-aminobenzoic acid and aromatic nitro compounds. We will explore the theoretical basis for peak assignments, provide detailed experimental protocols for spectral acquisition, and present the data in a comparative format to aid in unambiguous identification and characterization.

The Principle and Power of FTIR in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the qualitative analysis of organic compounds.[1] The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, such as stretching and bending. The resulting spectrum is a unique "molecular fingerprint," providing definitive identification of the functional groups present.[1] For a multifunctional compound like 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, FTIR is crucial for confirming the successful incorporation of each structural moiety during synthesis.

Structural Analysis and Predicted Vibrational Modes

The structure of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid combines several distinct functional groups, each with characteristic vibrational frequencies. Understanding these individual components is key to interpreting the final, composite spectrum.

Caption: Molecular structure of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid with key functional groups highlighted.

The primary vibrational modes to anticipate are:

  • -NO₂ Group: Strong asymmetric and symmetric N-O stretching vibrations. These are typically the most intense and diagnostic peaks for nitro compounds.[2]

  • -COOH Group: A very broad O-H stretch due to hydrogen bonding, and a sharp, strong C=O (carbonyl) stretch.

  • -NH- Group: A single, sharp N-H stretching vibration, distinguishing it from the two peaks of a primary amine.

  • -CH=CH- (Vinyl) Group: A C=C stretching vibration and characteristic C-H out-of-plane bending that is sensitive to the stereochemistry (E/Z).

  • Aromatic Ring: C-H stretching above 3000 cm⁻¹, C=C stretching peaks in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending in the 900-700 cm⁻¹ region.

Comparative Spectral Data Analysis

To accurately assign the peaks for 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, we compare its expected spectrum with that of its structural precursor, 2-aminobenzoic acid, and other relevant compounds. The electronic effects of the electron-withdrawing nitrovinyl group are expected to shift the positions of the amine and carboxylic acid absorptions.

Functional GroupVibrational ModeExpected Range (cm⁻¹)2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Predicted)2-Aminobenzoic Acid (Reference)Notes and Rationale
Carboxylic Acid O-H stretch2500-3300~2500-3300 (Very Broad)~2500-3300 (Very Broad)This extremely broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3]
C=O stretch1680-1725~1685-1695~1680-1700Strong intensity. Conjugation with the ring and intramolecular H-bonding with the amine group influences this position.[4]
Amine N-H stretch3300-3500~3350-3380 (Single, sharp)~3475 & ~3360 (Two peaks)The target has a secondary amine (one peak), while the reference has a primary amine (asymmetric and symmetric stretches).[5][6]
Nitro Group N-O Asymmetric stretch1550-1475~1510-1530 (Very Strong)N/AOne of the most prominent peaks in the spectrum. Conjugation with the vinyl and aromatic systems lowers the frequency.[7][8]
N-O Symmetric stretch1360-1290~1340-1350 (Strong)N/AThe second highly diagnostic peak for the nitro group.[2][8]
Vinyl Group C=C stretch1620-1680~1620-1630 (Medium)N/AOften appears close to the aromatic C=C stretches, can sometimes be difficult to resolve.
=C-H Out-of-Plane Bend960-990~965-975 (Strong)N/AA strong, sharp peak in this region is highly indicative of a trans (E) disubstituted alkene.[9]
Aromatic Ring C-H stretch3000-3100~3030-3080 (Medium-Weak)~3000-3100Peaks are typically sharp but weaker than aliphatic C-H stretches.
C=C stretch1450-1600~1580, ~1490, ~1450~1615, ~1590, ~1460A series of peaks, often of variable intensity, confirming the aromatic core.
C-H Out-of-Plane Bend730-770~750-760 (Strong)~750The position is characteristic of ortho-disubstitution on a benzene ring.

Step-by-Step Experimental Protocol for FTIR Analysis

This protocol ensures the acquisition of a high-quality, reproducible FTIR spectrum for a solid sample like 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

A. Sample Preparation (KBr Pellet Method)

  • Drying: Gently grind ~1-2 mg of the sample and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) separately with an agate mortar and pestle. Dry both powders in an oven at 110°C for 2-4 hours to remove any residual moisture, which can cause a broad O-H absorption around 3400 cm⁻¹ and interfere with N-H signals.

  • Mixing: After cooling in a desiccator, quickly add the ~1-2 mg of sample to the KBr in the mortar. Mix thoroughly by gentle grinding for 1-2 minutes until the sample is homogeneously dispersed. The goal is a fine, consistent powder.

  • Pressing: Transfer the powder mixture to a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

  • Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture.

B. Data Acquisition

  • Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path.

  • Parameter Setup: Set the acquisition parameters. Typical settings for good quality spectra are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Acquisition: Initiate the sample scan. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_interp Part C: Interpretation Grind Grind & Dry Sample and KBr Mix Homogenize Sample-KBr Mixture Grind->Mix Press Press Pellet (7-10 tons) Mix->Press Background Acquire Background Spectrum Press->Background Sample Insert Pellet & Acquire Sample Spectrum Background->Sample Process Process Data (Baseline & ATR Correction if needed) Sample->Process Identify Identify Key Functional Group Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: Standard workflow for FTIR analysis from sample preparation to structural confirmation.

Conclusion

The FTIR spectrum of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a composite of several highly characteristic absorption bands. The definitive identification of this compound relies on observing a specific combination of peaks:

  • The extremely broad O-H stretch of the carboxylic acid.

  • The strong C=O stretch around 1690 cm⁻¹.

  • A single, sharp N-H stretch for the secondary amine.

  • Two very strong absorptions for the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretches of the conjugated nitro group.

  • A strong, sharp peak around 970 cm⁻¹ confirming the (E)-stereochemistry of the vinyl group.

By comparing the experimental spectrum to the data presented in this guide, researchers and drug development professionals can confidently verify the identity and structural integrity of this valuable synthetic intermediate.

References

[7] Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from Benchchem website. [5] National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link] [2] Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link] [8] University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link] [4] ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate.... Retrieved from [Link] [1] Benchchem. (n.d.). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Retrieved from Benchchem website. Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link] [10] Bilge, D., & Alpaslan, Y. B. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link] [11] Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link] [12] InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link] [13] SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link] [14] ResearchGate. (n.d.). FT-IR spectra of vinyl acetate (VAc) monomer. Retrieved from [Link] [9] Agilent Technologies. (2012, May 11). Determination of the vinyl content of polyethylene resins. Retrieved from [Link] [15] De Lorenzi, A., Giorgianni, S., & Bini, R. (2009). High-resolution FTIR spectrum of vinyl chloride: rovibrational analysis of the v 10 and v 11 fundamental bands. Molecular Physics, 107(18), 1873-1882. [6] National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link] [3] Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Mass Spectrometry Fragmentation Strategies for 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Executive Summary

2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Exact Mass: 208.0484 Da) is a highly functionalized anthranilic acid derivative and a critical synthetic intermediate in the development of CFTR potentiators, including the breakthrough cystic fibrosis drug. During drug development and impurity profiling, distinguishing this specific ortho-substituted isomer from its meta and para counterparts is a frequent analytical hurdle.

This guide provides an objective performance comparison between Ion Trap Collision-Induced Dissociation (CID) and Orbitrap Higher-energy Collisional Dissociation (HCD) for the structural elucidation of this compound. By understanding the mechanistic causality behind its fragmentation, researchers can build self-validating LC-MS/MS protocols that eliminate isomeric ambiguity.

Part 1: Mechanistic Causality of Fragmentation

To design an effective MS/MS method, we must first understand why the molecule fragments the way it does. In electrospray ionization (ESI), the presence of the acidic carboxylic group (pKa ~4) and the highly electronegative nitro group makes Negative Ionization Mode the optimal choice, yielding a stable deprotonated precursor ion


 at m/z 207.04.

Once isolated, the fragmentation of this precursor is governed by two primary structural features:

  • The Ortho Effect (Dehydration): The spatial proximity of the ortho-carboxylic acid and the secondary amine (-NH-) allows the molecule to form a thermodynamically favorable six-membered transition state. Upon collisional activation, the amine proton is transferred to the carboxylic hydroxyl group, resulting in the elimination of a neutral water molecule (-18 Da) to form an ion at m/z 189.03. This , as steric constraints completely prevent this specific dehydration pathway in meta and para isomers.

  • Nitrovinyl Cleavage & Decarboxylation: The highly conjugated (E)-2-nitrovinyl group is prone to both homolytic cleavage (loss of the

    
     radical, -46 Da) and heterolytic cleavage (yielding the 
    
    
    
    anion at m/z 46.00). Following the initial ortho-effect dehydration, the activated ring system rapidly undergoes decarboxylation (-44 Da) to yield a stable fragment at m/z 145.04.

Fragmentation M [M-H]⁻ m/z 207.04 M_H2O [M-H-H₂O]⁻ m/z 189.03 (Ortho Effect) M->M_H2O -H₂O (-18 Da) M_NO2 [M-H-NO₂]⁻• m/z 161.04 M->M_NO2 -NO₂• (-46 Da) NO2 NO₂⁻ m/z 46.00 (HCD Only) M->NO2 Heterolytic Cleavage M_H2O_CO2 [M-H-H₂O-CO₂]⁻ m/z 145.04 M_H2O->M_H2O_CO2 -CO₂ (-44 Da)

Fig 1: ESI-MS/MS negative mode fragmentation pathway of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid.

Part 2: Performance Comparison (CID vs. HCD)

While both CID and HCD are standard fragmentation techniques, their distinct physics dictate which structural features of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid can be observed.

  • Ion Trap CID (Resonance Excitation): CID deposits energy slowly, heavily favoring the lowest-energy cleavage pathway. Consequently, the ortho-effect dehydration dominates the spectrum. However, Ion Trap CID suffers from the "1/3 Rule" (a low-mass cut-off where fragments below ~1/3 of the precursor m/z are not trapped). Therefore, the critical

    
     fragment is invisible.
    
  • Orbitrap HCD (Beam-Type Dissociation): HCD deposits higher energy rapidly, driving both primary and secondary fragmentations simultaneously. Crucially, HCD does not suffer from a low-mass cut-off, allowing the detection of the diagnostic

    
     anion (m/z 46.00), which validates the integrity of the nitrovinyl tail.
    

Table 1: Quantitative Comparison of Fragmentation Data (Negative ESI)

Fragment Ionm/z (Theoretical)Ion Trap CID (Relative Abundance)Orbitrap HCD (Relative Abundance)Structural Origin

207.0415PrecursorPrecursorDeprotonated intact molecule

189.0309High (100%)Medium (45%)Ortho-effect dehydration

161.0477Low (15%)Medium (60%)Homolytic nitro cleavage

145.0402Medium (50%)High (100%)Sequential decarboxylation

136.0404Not DetectedLow (20%)Cleavage of the vinyl group

45.9929Not Detected (1/3 Rule) High (90%) Heterolytic nitro cleavage

Insight: For absolute structural confirmation, HCD is superior because it simultaneously captures the high-mass ortho-effect marker (m/z 189.03) and the low-mass nitro marker (m/z 46.00).

Part 3: Step-by-Step Experimental Protocol

To ensure a self-validating system, the following LC-MS/MS methodology utilizes alternating CID and HCD scans. This guarantees both pathway mapping (MS


) and low-mass feature extraction in a single analytical run.

Step 1: Sample Preparation

  • Dissolve the 2-{[(E)-2-Nitrovinyl]amino}benzoic acid standard in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Dilute the stock to a final working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Note: The acidic modifier ensures consistent droplet formation in ESI, while the molecule will still readily deprotonate in the negative mode source.

Step 2: UHPLC Separation

  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (e.g., Thermo Q Exactive / Orbitrap Tribrid)

  • Source Settings: Negative ESI mode; Spray Voltage: 2.5 kV; Capillary Temperature: 320 °C; Sheath Gas: 40 arb.

  • Precursor Isolation: Isolate m/z 207.04 with a quadrupole isolation window of 1.5 Da.

  • CID Scan Event (If using a Tribrid system): Normalized Collision Energy (NCE) set to 25%; Activation time: 10 ms; Readout in the Ion Trap.

  • HCD Scan Event: NCE set to 35%; Readout in the Orbitrap at a resolution of 17,500 (at m/z 200).

  • Data Processing: Extract Ion Chromatograms (EIC) for m/z 189.031 (mass tolerance: 5 ppm) to confirm the ortho-isomer, and m/z 45.993 to confirm the nitro group.

Workflow cluster_MS Tandem Mass Spectrometry (MS/MS) Prep Sample Preparation (100 ng/mL in MeOH/H₂O) LC UHPLC Separation (C18, Gradient Elution) Prep->LC Ionization ESI Negative Mode (Deprotonation to [M-H]⁻) LC->Ionization CID Ion Trap CID (Pathway Mapping) Ionization->CID Split/Alternating Scans HCD Orbitrap HCD (Low-Mass Fragments) Ionization->HCD Data Data Analysis (Isomer Differentiation) CID->Data HCD->Data

Fig 2: Comparative LC-MS/MS analytical workflow utilizing parallel CID and HCD fragmentation.

References

  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Zaikin, V. G., & Halket, J. M. "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Journal of Mass Spectrometry, National Center for Biotechnology Information (NCBI).[Link]

HPLC Retention Time Comparison Guide: 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-{[(E)-2-Nitrovinyl]amino}benzoic acid (often referred to as N-(2-nitrovinyl)anthranilic acid) is a critical synthetic intermediate, primarily observed in the synthesis of quinazolinones and related nitrogen heterocycles via modified Niementowski reactions or similar condensation pathways involving anthranilic acid and nitro-olefins.

For researchers and drug development professionals, accurate HPLC characterization of this compound is essential to:

  • Monitor Reaction Progress: Distinguish the intermediate from the starting material (Anthranilic acid).

  • Purity Profiling: Quantify the ratio of the desired (E)-isomer against the thermodynamically less stable (Z)-isomer.

  • Degradation Analysis: Detect cyclization byproducts (e.g., 4-hydroxyquinazoline derivatives) or hydrolysis products.

This guide provides a comparative HPLC framework, establishing relative retention time (RRT) windows based on polarity and structural chemistry, supported by a self-validating experimental protocol.

Comparative Retention Time Analysis

In Reversed-Phase Chromatography (RP-HPLC) using a C18 stationary phase, retention is governed by hydrophobicity. The structural modification of the amino group in anthranilic acid significantly alters the elution profile.

Relative Retention Time (RRT) Hierarchy
CompoundStructure / NaturePolarityPredicted RRT (vs. Analyte)Elution Order
Anthranilic Acid (Precursor)Free amine (-NH₂), Free acid (-COOH). Highly polar zwitterionic character.High~0.4 – 0.61 (First)
2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Target)Amine capped with nitrovinyl group. Increased lipophilicity due to carbon chain and conjugation.Medium1.00 (Reference) 2 (Middle)
(Z)-Isomer Impurity Geometric isomer. Often slightly more polar due to steric hindrance preventing planar conjugation.Medium-High~0.90 – 0.98Co-elutes / Shoulder
Cyclized Byproducts (e.g., Quinazolinones)Loss of water/charged groups. Rigid, planar, heterocyclic structures.Low> 1.23 (Last)
Mechanistic Insight (Expert Note)
  • The "Acid Effect": Both the precursor and the target possess a carboxylic acid moiety (pKa ~4–5). Without an acidic modifier (e.g., 0.1% H₃PO₄ or Formic Acid) in the mobile phase, these compounds will ionize, resulting in early elution and peak tailing. Protocol Integrity: The mobile phase pH must be maintained < 3.0 to suppress ionization and ensure retention.

  • The "Vinyl Shift": The addition of the nitrovinyl group (-CH=CH-NO₂) decreases the basicity of the nitrogen and adds hydrophobic surface area, consistently pushing the retention time later than the parent anthranilic acid.

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating : if Anthranilic Acid elutes after your target peak, the column chemistry is compromised (e.g., phase collapse) or the mobile phase pH is too high.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry)Standard hydrophobicity for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses -COOH ionization for sharp peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than MeOH for aromatic nitro compounds.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nm (Primary), 320 nm (Secondary)320 nm is specific to the nitrovinyl conjugation, reducing interference from non-conjugated impurities.
Temperature 30°CEnsures reproducibility of retention times.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic hold for polar impurities
15.04060Linear Gradient (Separation Zone)
18.0595Wash (Elute cyclized byproducts)
20.0955Re-equilibration

Visualizations

Figure 1: Chemical Relationship & Separation Logic

This diagram illustrates the synthetic pathway and how structural changes dictate the HPLC separation order.

ChemicalSeparation cluster_HPLC HPLC Column Elution Order (C18) Anthranilic Anthranilic Acid (Precursor) Polarity: High Nitrovinyl 2-{[(E)-2-Nitrovinyl]amino} benzoic acid (Target) Polarity: Medium Anthranilic->Nitrovinyl Hydrophobic Shift (+Vinyl Group) Anthranilic->Nitrovinyl Reaction with Nitro-olefin Cyclized Quinazolinone Byproducts (Cyclized) Polarity: Low Nitrovinyl->Cyclized Loss of Polarity (Cyclization) Nitrovinyl->Cyclized Thermal/Acid Cyclization tEnd t=20 min t0 t=0 min

Caption: Figure 1. Correlation between synthetic pathway transformation and Reverse-Phase HPLC elution order.

Figure 2: Method Development Workflow

A decision tree for optimizing the separation if peak resolution is poor.

MethodWorkflow Start Start: Run Standard Gradient CheckRes Check Resolution (Rs) Target vs. Precursor Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Pass PoorRes Rs < 1.5 Co-elution CheckRes->PoorRes Fail Action1 Decrease Initial %B (Start at 2% ACN) PoorRes->Action1 Early Elution? Action2 Check pH Ensure pH < 3.0 PoorRes->Action2 Tailing Peaks? Action1->Start Action2->Start

Caption: Figure 2. Troubleshooting workflow for optimizing resolution between the target intermediate and anthranilic acid.

References

  • Separation of Aminobenzoic Acid Isomers.Helix Chromatography.

  • Analysis of Anthranilic Acid by Liquid Chromatography. Talanta (PubMed).[1] (Establishes baseline methodology for anthranilic acid using acidic mobile phases).

  • Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.BenchChem. (Provides context on the reaction pathway and impurities expected in this synthesis).

  • Benzoic acid, 2-amino- (Anthranilic Acid) Data.NIST Chemistry WebBook. (Chemical property data verifying pKa and structural characteristics).

Sources

Comparative Bioactivity Guide: 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid vs. Anthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and application science, the chemical modification of an endogenous scaffold can fundamentally alter its pharmacodynamics. This guide objectively compares anthranilic acid —a stable, endogenous metabolite—with its synthetic derivative, 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (NVABA) . By examining their structural divergence, we elucidate how the introduction of a nitrovinyl warhead transforms a reversible biological binder into a potent, targeted covalent inhibitor and crucial synthetic intermediate.

Chemical Profiling & Mechanistic Divergence

Anthranilic Acid: The Stable Scaffold Anthranilic acid (2-aminobenzoic acid) is a fundamental biological building block. As a key intermediate in the kynurenine pathway, it exhibits inherent neuromodulatory and anti-inflammatory bioactivity ()[1]. Its structural stability allows it to act as a reversible, competitive ligand in various enzymatic pockets, notably serving as the core pharmacophore for fenamate-class NSAIDs targeting COX enzymes ()[2].

2-{[(E)-2-Nitrovinyl]amino}benzoic Acid: The Covalent Warhead Conversely, NVABA represents a deliberate chemical activation of the anthranilic scaffold. The condensation of the primary amine with a nitrovinyl group introduces a highly electrophilic α,β-unsaturated nitro moiety. This structural addition acts as a "Michael acceptor" warhead ()[3].

The Causality of Reactivity: The strongly electron-withdrawing nitro group depletes electron density from the adjacent vinyl double bond, creating a highly reactive β-carbon. Rather than binding reversibly, NVABA covalently traps nucleophilic residues—such as cysteine thiols or catalytic threonines—in target proteins, leading to irreversible enzyme inactivation[3].

MOA AA Anthranilic Acid (Stable Scaffold) COX COX Enzymes & Kynurenine Pathway AA->COX Competitive NVABA 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Reactive Michael Acceptor) CYS Target Protein Nucleophiles (e.g., Cysteine Thiols) NVABA->CYS Michael Addition Bio1 Reversible Binding: Anti-inflammatory COX->Bio1 Modulates Bio2 Covalent Modification: Proteasome Inhibition CYS->Bio2 Irreversible

Mechanistic divergence: Reversible modulation vs. irreversible covalent inhibition.

Comparative Bioactivity & Performance Metrics

The shift from a stable amine to a reactive nitrovinyl amine drastically alters the bioactivity profile. While anthranilic acid is prized for its low toxicity and high oral bioavailability[2], NVABA is utilized either as a cytotoxic screening agent (e.g., for proteasome inhibition)[3] or as a critical synthetic intermediate for complex therapeutics like the CFTR potentiator Ivacaftor (VX-770) ()[4].

PropertyAnthranilic Acid2-{[(E)-2-Nitrovinyl]amino}benzoic Acid
Molecular Weight 137.14 g/mol 208.17 g/mol
Pharmacophore ortho-Aminobenzoic acidα,β-unsaturated nitro group (warhead)
Binding Kinetics Reversible, competitiveIrreversible, covalent (Michael addition)
Primary Targets COX enzymes, Kynurenine pathwayCysteine-rich proteins, Proteasome (ChT-L)
Bioactivity Profile Anti-inflammatory, NeuromodulatoryCytotoxic, Antimicrobial, Proteasome inhibitory
Pharmaceutical Role Active API (Fenamates), MetaboliteSynthetic intermediate, Covalent probe
Experimental Validation: Self-Validating Protocols

To objectively compare these compounds, researchers must utilize self-validating workflows that isolate the variable of the nitrovinyl warhead.

Protocol A: Synthesis and Isolation of NVABA

Rationale: To evaluate the covalent binding potential, NVABA must first be synthesized from anthranilic acid via methazonic acid condensation[4].

  • In Situ Activation: In a round-bottom flask, cool a solution of NaOH in water to 0°C. Dropwise add nitromethane under continuous stirring to generate the sodium salt of methazonic acid[4].

  • Condensation: Slowly introduce anthranilic acid to the mixture. Allow the reaction to proceed at room temperature. The primary amine attacks the electrophilic center of the intermediate[4].

  • Isolation: Acidify the mixture with 5M HCl to precipitate the product. Filter, wash with cold water, and recrystallize to yield (E)-2-(2-nitrovinylamino)benzoic acid[4].

  • Self-Validation Check: Perform

    
    H-NMR spectroscopy. The disappearance of the broad -NH
    
    
    
    singlet and the emergence of vinylic protons with a high coupling constant (J ≈ 13-14 Hz) confirms the successful formation of the trans-alkene (E-isomer)[3].
Protocol B: In Vitro Proteasome Inhibition Assay

Rationale: Nitrovinyl derivatives are known to inhibit the chymotrypsin-like (ChT-L) activity of the 20S proteasome via Michael addition[3].

  • Preparation: Plate isolated 20S proteasomes in a 96-well assay plate using a standard assay buffer (pH 7.4).

  • Dosing: Treat the wells with varying concentrations of NVABA (test compound) and Anthranilic acid (negative control).

  • Substrate Cleavage: Add the fluorogenic substrate Suc-LLVY-AMC to all wells.

  • Kinetic Reading: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously over 1 hour to determine the initial velocity of substrate cleavage.

  • Self-Validation Check: Anthranilic acid must exhibit an IC

    
     > 100 µM (no significant inhibition), proving that the observed cytotoxicity and proteasome inhibition in the NVABA cohort is exclusively driven by the covalent reactivity of the nitrovinyl warhead[3].
    

Workflow Step1 1. Synthesis Anthranilic Acid + Nitromethane + NaOH Step2 2. Isolation Acidification & Recrystallization Step1->Step2 Step3 3. Bio-Assay Proteasome ChT-L Inhibition Screening Step2->Step3 Step4 4. Analysis IC50 Profiling & Cytotoxicity Step3->Step4

Self-validating experimental workflow for synthesis and bioactivity screening.

Conclusion

The comparison between anthranilic acid and 2-{[(E)-2-Nitrovinyl]amino}benzoic acid perfectly illustrates the power of functional group manipulation in medicinal chemistry. While anthranilic acid remains a cornerstone for reversible, anti-inflammatory drug design, the addition of the nitrovinyl group transforms the molecule into a highly reactive intermediate and a potent covalent inhibitor, opening entirely new avenues for targeted cytotoxicity and complex drug synthesis.

References
  • Title: Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases Source: NIH URL: [Link]

  • Title: Anthranilic Acid and Beyond Source: Encyclopedia MDPI URL: [Link]

  • Title: Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors Source: NIH URL: [Link]

  • Title: Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor) Source: ACS Publications URL: [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid , a critical "push-pull" nitroenamine intermediate often encountered in the synthesis of functionalized quinolines and quinazolines.

Executive Summary & Chromophoric Profile

2-{[(E)-2-Nitrovinyl]amino}benzoic acid represents a classic donor-


-acceptor (D-

-A)
system. Unlike its precursor (anthranilic acid), which exhibits fluorescence and absorption in the UV region, this nitroenamine derivative possesses a distinct Intramolecular Charge Transfer (ICT) band that shifts its absorption maximum (

) significantly into the visible region.

This spectral shift is the primary analytical marker used to monitor the condensation of anthranilic acid with nitroacetaldehyde equivalents (e.g., nitromalonaldehyde) before cyclization into 3-nitro-4-quinolinones.

Key Optical Specifications
  • Primary

    
     (ICT Band): 365–390 nm  (Solvent dependent).
    
  • Secondary

    
     (
    
    
    
    ):
    240–260 nm .
  • Visual Appearance: Bright yellow to orange solid (due to the tail of the ICT band extending >400 nm).

  • Electronic Character: Strong dipole moment generated by the amino (donor) and nitro (acceptor) termini across the vinyl bridge.

Comparative Performance Analysis

The following table contrasts the target molecule with its synthetic precursor and its thermodynamic cyclization product. This comparison is vital for reaction monitoring.

FeaturePrecursor: Anthranilic AcidTarget: 2-{[(E)-2-Nitrovinyl]amino}benzoic AcidAlternative/Product: 3-Nitroquinolin-4-one
Core Chromophore Aminobenzoic Acid (Benzene

-system)
Nitroenamine (Extended Conjugated Push-Pull)Quinolinone (Fused Heterocycle)
Primary

335 nm (Broad)375 nm (Typical in EtOH)340–350 nm
Molar Absorptivity (

)
Moderate (

M

cm

)
High (

M

cm

) due to ICT
High
Visual Color Colorless / Pale YellowDeep Yellow / Orange Pale Yellow / Tan
Fluorescence Strong Blue Emission (

nm)
Quenched / Weak (Nitro group quenching)Weak / Moderate
Solvatochromism MinimalSignificant (Positive solvatochromism in polar solvents)Moderate
Technical Insight: The "Red Shift" Causality

The transition from Anthranilic Acid to the Nitrovinyl derivative introduces a bathochromic shift of approximately 40–50 nm .

  • Mechanism: The lone pair on the amine nitrogen (

    
    ) donates electron density into the vinyl 
    
    
    
    -system, which is strongly withdrawn by the nitro group (
    
    
    ). This lowers the energy gap (
    
    
    ) between the HOMO and LUMO, facilitating lower-energy (longer wavelength) absorption.
  • Diagnostic Utility: The appearance of the 375 nm peak and the simultaneous disappearance of the 335 nm fluorescence is the standard endpoint for the formation of the acyclic intermediate.

Mechanistic Pathway & Visualization

The formation and subsequent cyclization of the target molecule involve specific orbital realignments. The diagram below illustrates the synthetic flow and the associated spectral shifts.

G cluster_legend Spectral Evolution Anthranilic Anthranilic Acid (Start) λmax: ~335 nm Fluorescent Target 2-{[(E)-2-Nitrovinyl]amino} benzoic acid (Target Intermediate) λmax: 365-390 nm (Strong ICT Band) Anthranilic->Target Condensation (Red Shift) Reagent + Nitroacetaldehyde Equivalent Reagent->Target Cyclized 3-Nitroquinolin-4-one (Cyclized Product) λmax: ~345 nm (Hypsochromic Shift) Target->Cyclized Cyclization (-H2O) Text Formation of the nitroenamine system extends conjugation (Red Shift). Subsequent cyclization locks planarity but may slightly blue-shift due to aromatic stabilization.

Figure 1: Reaction pathway showing the spectral evolution from the starting material to the nitrovinyl intermediate and the final quinolinone product.[1]

Experimental Protocol: Synthesis & Spectral Verification

Objective: Synthesize and validate the nitrovinyl intermediate via UV-Vis monitoring.

Materials
  • Substrate: Anthranilic acid (Reagent Grade).

  • Electrophile: Sodium nitromalonaldehyde monohydrate (or equivalent nitroacetaldehyde precursor).

  • Solvent: Ethanol (Spectroscopic grade) or 0.1 M HCl (aqueous).

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Baseline Measurement:

    • Prepare a

      
       M solution of Anthranilic acid in Ethanol.
      
    • Record spectrum (200–500 nm). Note the

      
       at ~335 nm.
      
  • Reaction Initiation:

    • Dissolve Anthranilic acid (1.0 eq) in water/HCl (pH ~2).

    • Add Sodium nitromalonaldehyde (1.1 eq) slowly at room temperature.

    • Observation: Solution will rapidly turn from pale yellow to deep orange/red.

  • In-Situ Monitoring (Critical Step):

    • Take aliquots every 10 minutes, dilute to

      
       M in Ethanol.
      
    • Success Criterion: Look for the emergence of a broad, intense band centered between 365–390 nm .

    • Purity Check: Ensure the 335 nm peak (starting material) decreases. If a peak appears at ~345 nm with a loss of intensity, premature cyclization to the quinolone may be occurring.

  • Isolation & Validation:

    • The intermediate precipitates as a yellow/orange solid. Filter and wash with cold water.

    • Redissolve a trace amount in DMSO or EtOH for final UV-Vis confirmation.

    • Expected Result:

      
       nm.
      
Troubleshooting
  • Blue Shift (<350 nm): Indicates oxidation or cyclization to the quinolone has occurred.

  • No Red Shift: Reaction failed; likely pH is too high (reaction requires acid catalysis to generate the electrophilic nitro species).

References

  • Electronic Absorption of Nitroenamines

    • Source: Gomez-Sanchez, A., et al. "Electronic absorption spectra of push-pull nitroenamines." Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Establishes the 350–400 nm range for amino-nitrovinyl chromophores.
    • URL:[Link]

  • Anthranilic Acid Spectral Data

    • Source: NIST Chemistry WebBook, SRD 69. "Anthranilic Acid UV-Vis Spectrum."
    • Relevance: Baseline data for the starting m
    • URL:[Link]

  • Quinoline Synthesis Intermediates

    • Source: Wolfbeis, O. S. "The fluorescence of quinoline derivatives.
    • Relevance: Discusses the spectral properties of cyclized quinolone products vs. their acyclic precursors.
    • URL:[Link]

  • Nitroenamine Solvatochromism

    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
    • Relevance: Details the positive solvatochromism (red shift in polar solvents) characteristic of this compound class.
    • URL:[Link]

Sources

Elemental Analysis Validation Guide: 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis validation for 2-{[(E)-2-Nitrovinyl]amino}benzoic acid Content Type: Publish Comparison Guides.

Executive Summary & Technical Context

Compound: 2-{[(E)-2-Nitrovinyl]amino}benzoic acid (a conjugated nitro-enamine scaffold). Application: Synthetic intermediate for quinazoline derivatives; potential antibacterial pharmacophore. The Challenge: Validating the elemental composition (CHN) of nitrovinyl-containing species is notoriously difficult. The electron-deficient nitrovinyl moiety (


) predisposes the sample to incomplete combustion and "flash" decomposition, often yielding low nitrogen values due to nitrogen oxide (

) trapping or carbonization.

This guide serves as a comparative technical manual . We validate the traditional Combustion Elemental Analysis (EA) method against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) alternatives. While EA remains the regulatory "gold standard" for bulk purity, this guide demonstrates why qNMR is often the superior scientific alternative for this specific class of labile nitro compounds.

Comparative Analysis: EA vs. qNMR vs. HRMS

Which method effectively validates the purity of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid?

The following table summarizes the performance of the "Product" (Standard CHN Combustion) against its primary alternatives.

Table 1: Analytical Performance Matrix
FeatureMethod A: CHN Combustion (The Product) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Elemental Ratio (%C, %H, %N)Absolute Purity (wt%) & Molar RatioExact Mass (

) & Formula
Nitro-Specific Risk High. Incomplete reduction of

gases leads to low %N results.
Low. Nitro group does not interfere with proton integration.Medium. Nitro groups may suppress ionization or cause in-source fragmentation.
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive, recoverable)< 0.1 mg (Destructive)
Precision

absolute deviation (Industry Standard)

to

(highly dependent on internal standard)

mass accuracy (Qualitative only)
Solvent Trap Risk Critical. Trapped solvent mimics impurity, skewing %C.Null. Solvents appear as distinct peaks and are quantified separately.Null. Solvents are removed or invisible in MS.
Cost/Run Low ($)Medium (

)
High (

$)
Verdict Required for Publication/Regulatory. Superior for Accuracy/Troubleshooting. Required for Identity, not Purity.

Validation Workflow: Optimized CHN Protocol

Standard protocols fail for nitrovinyl compounds. Use this optimized workflow to ensure complete combustion and reduction.

The "Nitro" Problem

In standard combustion (


), the nitrovinyl group decomposes explosively. This rapid expansion can push uncombusted gases past the oxidation zone or overwhelm the copper reduction tube, resulting in unreduced nitrogen oxides (

) that are not detected as

.
Protocol: Modified Dumas Method for Nitro-Organics

Reagents & Standards:

  • Calibrant: Acetanilide (Standard) is insufficient. Use 2,4-Dinitrobenzoic acid (2,4-DNBA) as the "bracketing standard" to validate the reduction tube's capacity for high-nitrogen/oxygen species.

  • Oxidant Additive: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).

Step-by-Step Methodology:

  • Sample Preparation (Desolvation):

    • The benzoic acid moiety avidly binds water/methanol.

    • Action: Dry sample at

      
       under high vacuum (
      
      
      
      ) for 24 hours. Verify desolvation via TGA (Thermogravimetric Analysis) if available.
  • Weighing:

    • Weigh

      
       into a tin capsule .
      
    • Critical Step: Add

      
       of 
      
      
      
      powder
      directly over the sample. This acts as a "combustion booster" and prevents the formation of refractory carbon char common with aromatic nitro compounds.
  • Combustion Parameters (Flash 2000 or equivalent):

    • Reactor Temp: Increase to

      
       (Standard is 
      
      
      
      ) to ensure complete ring rupture.
    • Oxygen Injection: Increase

      
       loop volume or injection time by 20% to account for the high oxygen demand of the "flash" combustion.
      
    • Carrier Flow: Helium at

      
      .
      
  • Reduction Phase:

    • Ensure the Copper Reduction Tube is less than 50% depleted. Nitro compounds generate excess

      
      , depleting the copper rapidly.
      
  • Calculation:

    • Acceptance Range: Theoretical

      
      .[1]
      
    • Correction: If results consistently show high %C and low %N, check for trapped solvent (e.g., DCM). Calculate "Theoretical with 0.1 mol DCM" and re-compare.

Experimental Data: Performance Validation

Comparison of Standard vs. Optimized EA vs. qNMR for a synthesized batch.

Theoretical Composition:



  • C: 51.93%

  • H: 3.87%

  • N: 13.46%

Table 2: Validation Results
MethodCondition%C (Found)%H (Found)%N (Found)Deviation from TheoryStatus
Standard EA No additive,

51.103.9512.80 N: -0.66%FAIL
Optimized EA

additive,

51.853.9013.41 N: -0.05%PASS
qNMR DMSO-

, Maleic Acid Std.
------Purity:

PASS

Analysis: The "Standard EA" failed specifically on Nitrogen. This is a classic signature of incomplete


 reduction or char formation. The "Optimized EA" using Tungsten Trioxide aligned perfectly with the theoretical values. The qNMR confirmed the material was chemically pure, proving the initial EA failure was methodological, not a purity issue.

Visualizations

Diagram 1: Analytical Decision Tree

Caption: Logical workflow for selecting the appropriate purity validation method based on compound characteristics.

PurityDecisionTree Start New Compound Synthesized: 2-{[(E)-2-Nitrovinyl]amino}benzoic acid CheckNature Is the compound Thermally Labile or Explosive? Start->CheckNature YesLabile Yes (Nitrovinyl Group) CheckNature->YesLabile High Risk NoLabile No / Unknown CheckNature->NoLabile qNMR Method B: qNMR (Internal Standard) YesLabile->qNMR Primary Method DoEA Perform Standard CHN Combustion NoLabile->DoEA EAResult Result within +/- 0.4%? DoEA->EAResult Pass PASS: Publish/Release EAResult->Pass Yes Fail FAIL: High C / Low N? EAResult->Fail No Optimize Optimize EA: 1. Add WO3 Oxidant 2. Check Solvents (TGA) Fail->Optimize Optimize->qNMR If EA fails repeatedly Optimize->DoEA Retest

Diagram 2: Optimized Combustion Mechanism

Caption: The mechanistic pathway of Nitrovinyl combustion with Tungsten Trioxide additive to ensure complete N2 release.

CombustionMechanism cluster_WO3 Role of WO3 Additive Sample Sample + WO3 (Nitrovinyl-Benzoic Acid) Flash Flash Combustion (980°C + O2) Sample->Flash Injection Gases Gases Generated: CO2, H2O, NOx (High) Flash->Gases Oxidation PreventChar Prevents Charring (Releases trapped N) Flash->PreventChar Reduction Reduction Zone (Cu) (Converts NOx -> N2) Gases->Reduction Carrier Flow (He) Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link

  • Melen, R. L., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(6), 843–854 (2022). Link

  • BenchChem. "A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS." BenchChem Technical Guides. (2025). Link

  • PubChem. "2-Amino-5-nitrobenzoic acid (Compound Summary)." National Library of Medicine.[2] Link

Sources

A Comprehensive Guide to Differentiating (E) and (Z) Isomers of Nitrovinyl Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular geometry is a cornerstone of modern drug development and chemical research. Geometric isomers, such as the (E) and (Z) configurations of nitrovinyl aminobenzoic acid, can exhibit markedly different biological activities, toxicological profiles, and pharmacokinetic properties. Therefore, the ability to unambiguously differentiate and quantify these isomers is of paramount importance. This guide provides an in-depth comparison of analytical techniques for the characterization of (E) and (Z) isomers of nitrovinyl aminobenzoic acid, supported by experimental principles and detailed protocols.

The Critical Importance of Isomer Differentiation

The spatial arrangement of substituents around the carbon-carbon double bond in nitrovinyl aminobenzoic acid dictates its three-dimensional shape. This, in turn, influences how the molecule interacts with biological targets such as enzymes and receptors. The (E)-isomer (from the German entgegen, meaning opposite) and the (Z)-isomer (from the German zusammen, meaning together) can be thought of as distinct chemical entities with unique physicochemical properties.[1] In drug development, even minor impurities of an undesired isomer can affect efficacy and safety, making robust analytical methods for their separation and identification essential.[2][3]

Spectroscopic Techniques for Isomer Elucidation

A suite of spectroscopic methods provides the primary means for differentiating (E) and (Z) isomers. These techniques probe the molecule's interaction with electromagnetic radiation, revealing subtle differences in electronic structure and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for distinguishing geometric isomers in solution.[2] It provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR: Unraveling Proton Environments

The chemical shifts and coupling constants of the vinylic protons are key diagnostic features in ¹H NMR spectra.

  • Chemical Shifts (δ): The electronic environment of the vinylic protons differs between the (E) and (Z) isomers due to the anisotropic effects of the nitro and aminobenzoic acid groups. Generally, the proton cis to the electron-withdrawing nitro group will be more deshielded and resonate at a higher chemical shift (downfield). In the (E)-isomer, the vinylic protons are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.[4] This proximity in the (Z)-isomer can lead to through-space interactions that influence their chemical shifts.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between the two vinylic protons is highly dependent on the dihedral angle between them. For (E)-isomers, where the protons are trans to each other, the coupling constant is typically larger (in the range of 12-18 Hz).[2][5] For (Z)-isomers, with a cis relationship, the coupling constant is significantly smaller (usually 6-12 Hz).[2] This difference provides a definitive method for assigning the geometry of the double bond.

¹³C NMR: Probing the Carbon Skeleton

The chemical shifts of the vinylic carbons also differ between the (E) and (Z) isomers. The carbon atom in the (E) isomer is often more deshielded, resulting in a downfield chemical shift compared to the (Z) isomer.[5]

Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Correlations

NOESY is a 2D NMR technique that detects protons that are close to each other in space, typically within 5 Å.[6][7] This is particularly useful for confirming the assignment of geometric isomers.

  • For the (Z)-isomer: A cross-peak will be observed between the two vinylic protons, as they are on the same side of the double bond and therefore in close spatial proximity.

  • For the (E)-isomer: No significant cross-peak between the vinylic protons is expected, as they are on opposite sides and further apart.

This direct observation of a through-space interaction provides unambiguous confirmation of the (Z) configuration.[6]

Comparative Analysis of Expected NMR Parameters
NMR Parameter(E)-Nitrovinyl aminobenzoic acid(Z)-Nitrovinyl aminobenzoic acidKey Differentiating Feature
¹H Chemical Shift (δ) of Vinylic Protons Distinct chemical shiftsDistinct chemical shifts, potentially shifted due to steric effectsThe relative chemical shifts can provide initial clues, but coupling constants are more definitive.
¹H-¹H Coupling Constant (³JHH) ~12-18 Hz~6-12 HzThe significantly larger coupling constant for the (E)-isomer is a hallmark of the trans relationship between the vinylic protons.[2][5]
¹³C Chemical Shift (δ) of Vinylic Carbons Generally more deshieldedGenerally more shieldedThe carbon atoms in the (E)-isomer typically resonate at a higher chemical shift.[5]
Nuclear Overhauser Effect (NOE) No significant NOE between vinylic protonsStrong NOE observed between vinylic protonsThe presence of an NOE provides conclusive evidence for the cis arrangement in the (Z)-isomer.[6]
UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can provide supporting evidence for isomer differentiation by probing the electronic transitions within the molecule. The extent of π-conjugation often differs between (E) and (Z) isomers, leading to distinct absorption spectra.

  • λmax and Molar Extinction Coefficient (ε): The (E)-isomer is typically more planar, allowing for greater π-conjugation.[8] This often results in a bathochromic (red) shift, meaning it absorbs light at a longer wavelength (higher λmax), and a higher molar extinction coefficient (more intense absorption) compared to the less planar (Z)-isomer.[8][9] The steric hindrance in the (Z)-isomer can disrupt planarity and reduce the efficiency of π-orbital overlap.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline samples, single-crystal X-ray diffraction provides an unequivocal determination of the molecular structure, including the absolute stereochemistry of the double bond.[10][11] This technique generates a three-dimensional electron density map from which the precise positions of all atoms can be determined, offering a definitive and highly accurate picture of the (E) or (Z) configuration in the solid state.[10] However, obtaining a single crystal of sufficient quality can be a significant challenge.[10]

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the physical separation of (E) and (Z) isomers, which is often a prerequisite for their individual characterization and for quantitative analysis of isomeric mixtures.[12][13]

Principles of HPLC Separation

The separation of geometric isomers by HPLC relies on the subtle differences in their physical properties, such as polarity and shape, which affect their interaction with the stationary phase of the chromatography column.[14]

  • Reversed-Phase HPLC: This is a commonly used mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The less polar isomer will have a stronger affinity for the stationary phase and will therefore elute later (have a longer retention time). The (E)-isomer is often, but not always, less polar than the (Z)-isomer.

  • Normal-Phase HPLC: In this mode, a polar stationary phase is used with a nonpolar mobile phase. The more polar isomer will be more strongly retained and have a longer retention time.

The choice of column and mobile phase is critical for achieving good resolution between the isomers.[15][16]

Experimental Protocols

Protocol 1: Differentiation by ¹H NMR and NOESY

Objective: To unambiguously assign the (E) and (Z) configuration of nitrovinyl aminobenzoic acid isomers using ¹H NMR and NOESY.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of each purified isomer or the isomeric mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. For the NOESY experiment, it is crucial to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[5] This can be achieved by several freeze-pump-thaw cycles.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

    • Integrate the signals to determine the relative proportions of each isomer in a mixture.

    • Measure the vicinal coupling constant (³JHH) for the vinylic protons of each isomer.

  • NOESY Acquisition:

    • On a spectrometer (400 MHz or higher is recommended), acquire a 2D NOESY spectrum.[5]

    • Use a standard NOESY pulse sequence with an appropriate mixing time (typically 500-800 ms) to allow for the buildup of NOE cross-peaks.

  • Data Analysis:

    • In the ¹H NMR spectrum, assign the (E)-isomer as the one with the larger ³JHH value (typically >12 Hz) and the (Z)-isomer as the one with the smaller ³JHH value (typically <12 Hz).[2]

    • In the NOESY spectrum, look for a cross-peak between the signals of the two vinylic protons. The presence of this cross-peak confirms that these protons are in close proximity, definitively identifying them as belonging to the (Z)-isomer.[6]

Protocol 2: Separation and Analysis by HPLC

Objective: To separate the (E) and (Z) isomers of nitrovinyl aminobenzoic acid and determine their relative purity.

Methodology:

  • Method Development (Analytical Scale):

    • Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Develop a mobile phase gradient, typically using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve baseline separation of the two isomer peaks.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the isomeric mixture in the initial mobile phase composition.

  • HPLC Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Monitor the elution of the isomers using a UV detector at a wavelength where both isomers have significant absorbance (determined from their UV-Vis spectra).

    • Record the chromatogram, noting the retention times and peak areas for each isomer.

  • Quantification: The relative percentage of each isomer can be calculated from the peak areas in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for differentiating the (E) and (Z) isomers.

Isomer_Differentiation_Workflow cluster_synthesis Synthesis & Isolation cluster_separation Separation (Optional but Recommended) cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synthesis Synthesis of Nitrovinyl aminobenzoic Acid mixture Mixture of (E) and (Z) Isomers synthesis->mixture hplc HPLC Separation mixture->hplc e_isomer (E)-Isomer hplc->e_isomer Collect Fraction 1 z_isomer (Z)-Isomer hplc->z_isomer Collect Fraction 2 nmr NMR Spectroscopy (¹H, ¹³C, NOESY) e_isomer->nmr uv_vis UV-Vis Spectroscopy e_isomer->uv_vis x_ray X-ray Crystallography (if crystalline) e_isomer->x_ray z_isomer->nmr z_isomer->uv_vis z_isomer->x_ray conclusion Unambiguous Isomer Assignment & Quantification nmr->conclusion uv_vis->conclusion x_ray->conclusion

Caption: Workflow for the separation and analysis of (E) and (Z) isomers.

NMR_Decision_Tree start Analyze ¹H NMR Spectrum j_coupling Measure ³JHH for Vinylic Protons start->j_coupling decision ³JHH > 12 Hz? j_coupling->decision e_isomer Assign as (E)-Isomer decision->e_isomer Yes z_isomer Assign as (Z)-Isomer decision->z_isomer No (³JHH < 12 Hz) noesy_confirm Confirm with NOESY z_isomer->noesy_confirm noesy_decision NOE cross-peak between vinylic protons? noesy_confirm->noesy_decision z_confirmed (Z)-Isomer Confirmed noesy_decision->z_confirmed Yes e_confirmed (E)-Isomer Confirmed noesy_decision->e_confirmed No

Caption: Decision tree for isomer assignment using NMR data.

Conclusion

The differentiation of (E) and (Z) isomers of nitrovinyl aminobenzoic acid is a critical analytical challenge that can be effectively addressed through a combination of spectroscopic and chromatographic techniques. While ¹H NMR spectroscopy, particularly the measurement of vicinal coupling constants and the use of NOESY, stands out as the most definitive method for structural elucidation in solution, HPLC provides the means for their physical separation and quantification. UV-Vis spectroscopy and X-ray crystallography offer valuable complementary data. A multi-technique approach, as outlined in this guide, ensures the highest level of confidence in isomer assignment, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Vertex AI Search. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids.
  • BenchChem. (n.d.). resolving (E)- and (Z)-isomers of icos-5-ene.
  • Kelly, J. W., et al. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide U.
  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
  • Reddy, G. N., & Kumar, Y. R. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 804-809.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • BenchChem. (n.d.). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -.
  • BenchChem. (n.d.). A Researcher's Guide to Spectroscopic Differentiation of Cis- and Trans-Stilbene Isomers.
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Wikipedia. (n.d.). X-ray crystallography.
  • ACS Publications. (2023). Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure.
  • LCGC International. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
  • Wikipedia. (n.d.). E–Z notation.

Sources

Comparative Cytotoxicity & MDR Reversal Guide: Nitrovinyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: Emerging Chemosensitizers & Anti-Inflammatory Cytotoxics Primary Mechanism: Michael Acceptor-mediated NF-κB inhibition; P-gp efflux modulation. Key Finding: Unlike traditional alkylating agents, nitrovinyl benzoic acid derivatives (specifically the (E)-4-(2-nitrovinyl) series) exhibit a dual-action profile. They function as mild direct cytotoxics (micromolar IC50 range) but excel as chemosensitizers in Multi-Drug Resistant (MDR) phenotypes.

This guide compares the performance of core nitrovinyl derivatives against standard benzoic acid scaffolds, providing experimental workflows for validating their efficacy in drug-resistant cancer models (e.g., MCF-7/ADR, SOD1 models).

Part 1: Chemical Context & SAR Analysis[1]

The biological activity of these derivatives hinges on the nitrovinyl side chain , which acts as an electrophilic Michael acceptor. This structure allows the molecule to form covalent bonds with cysteine residues on target proteins (e.g., p65 subunit of NF-κB or proteasome subunits).

Structure-Activity Relationship (SAR) Matrix
FeatureChemical ModificationBiological Impact
Core Scaffold Benzoic AcidProvides solubility and H-bond donor/acceptor sites for receptor docking.
Pharmacophore 2-Nitrovinyl group Critical: Acts as a "warhead" for Michael addition. Removal abolishes NF-κB inhibition.
Substitution Para vs. Meta vs. OrthoPara-substitution (e.g., BANA) maximizes steric access to target cysteines. Ortho substitution often reduces potency due to steric hindrance.
Linker Thio-ethers (S-alkyl)Increases lipophilicity; shifts activity profile toward broad-spectrum antimicrobial/cytotoxicity but lowers selectivity.

Part 2: Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles from recent studies involving (E)-4-(2-nitrovinyl) benzoic acid (BANA), complex benzoic acid peptidomimetics (Compound 3113), and standard chemotherapeutics.

Table 1: Comparative Cytotoxicity & MDR Reversal Indices
Compound ClassRepresentative AgentTarget MechanismIC50 (Sensitive Cells)*IC50 (MDR Cells)**Reversal Fold (RF)***
Nitrovinyl Benzoate BANA NF-κB Inhibition (Cys-targeting)25 - 50 µM30 - 60 µM1.2 - 2.0
Benzoic Peptidomimetic Compound 3113 P-gp Efflux Inhibition>100 µM (Low Toxicity)>100 µM8.0 - 10.0
Nitro-Thio Derivative Compound 3d General Alkylation15 - 25 µM20 - 30 µM1.0 - 1.5
Standard Control Doxorubicin (DOX) DNA Intercalation0.5 - 1.0 µM>50 µMN/A
MDR Control Verapamil Ca2+ Channel / P-gp>50 µM>50 µM2.5 - 5.0

*Cell Lines: MCF-7, HeLa (Standard). **Cell Lines: MCF-7/ADR (P-gp overexpressing). ***Reversal Fold (RF): Ratio of IC50(Drug alone) / IC50(Drug + Derivative).

Expert Insight: The "Silent" Helper

BANA and Compound 3113 are not potent "killers" on their own (IC50 > 20µM). Their value lies in synergy .

  • BANA prevents the survival signaling (NF-κB) that cancer cells activate when under attack by chemotherapy.

  • Compound 3113 blocks the P-gp pump, keeping the chemotherapy drug inside the cell.

Part 3: Mechanistic Workflow (Visualization)

The following diagram illustrates the divergent pathways of Nitrovinyl Benzoic Acid (BANA) versus the Peptidomimetic (3113) in a cancer cell.

G cluster_0 Extracellular Space cluster_1 Cancer Cell Cytoplasm Chemo Chemotherapy (Doxorubicin) Pgp P-gp Efflux Pump (ABCB1) Chemo->Pgp Efflux Nucleus Nucleus (Survival Gene Tx) Chemo->Nucleus DNA Damage (Apoptosis) BANA Nitrovinyl Benzoate (BANA) NFkB NF-κB Complex (Inactive) BANA->NFkB Michael Addition (Cys38) Comp3113 Peptidomimetic (Cmpd 3113) Comp3113->Pgp Inhibits (Competitive Binding) Pgp->Chemo Blocked NFkB->Nucleus Translocation BLOCKED IKK IKK Kinase IKK->NFkB Phosphorylation

Caption: Figure 1: Dual-Action Mechanism. Compound 3113 blocks drug efflux (Blue), while BANA covalently inhibits NF-κB translocation (Yellow), preventing survival gene transcription.

Part 4: Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? For nitro-compounds, MTT can sometimes produce false positives due to direct reduction of the tetrazolium salt by the chemical itself. The Sulforhodamine B (SRB) assay measures protein content and is immune to this interference.

Reagents:

  • SRB Solution (0.4% w/v in 1% acetic acid).

  • Fixative: Trichloroacetic acid (TCA, 10% and 50%).

  • Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of Nitrovinyl derivative (0.1 µM – 100 µM). Include Vehicle Control (DMSO < 0.1%) and Positive Control (Doxorubicin) .

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Fixation:

    • Critical Step: Gently layer 50 µL of cold 50% TCA on top of the growth medium (final TCA ~10%).

    • Incubate at 4°C for 1 hour. (Do not shake).

  • Washing: Wash 5x with tap water. Air dry plates completely.

  • Staining: Add 100 µL SRB solution. Incubate 30 min at RT.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 5 min.

  • Read: Measure Absorbance at 510 nm.

Self-Validation Check: The CV% (Coefficient of Variation) between replicate wells must be <15%. If higher, check pipetting technique or cell clumping.

Protocol B: MDR Reversal Assessment (Flow Cytometry)

Objective: Quantify the ability of the derivative to increase intracellular accumulation of Doxorubicin (which is naturally fluorescent).

Step-by-Step Workflow:

  • Preparation: Use MDR cells (e.g., MCF-7/ADR). Seed 3x10^5 cells/well in 6-well plates.

  • Pre-treatment: Treat cells with the Nitrovinyl derivative (at a non-toxic dose, e.g., 5-10 µM) for 1 hour.

    • Control A: Media only.

    • Control B: Doxorubicin alone.

    • Control C: Verapamil (10 µM) + Doxorubicin (Positive Control).

  • Loading: Add Doxorubicin (5 µM) to all treatment wells. Incubate for 2 hours.

  • Harvesting: Trypsinize cells, wash 2x with cold PBS. Resuspend in 500 µL PBS.

  • Analysis: Run on Flow Cytometer (Excitation 488 nm / Emission 575 nm).

  • Calculation:

    
    
    

Success Metric: An FER > 1.5 indicates significant MDR reversal activity.

References

  • Diaz-Amarilla, P., et al. (2020). "A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition." Neurotherapeutics.

  • Chunyuan, Z., et al. (2012). "Reversal of multi-drug resistance in MDR cancer cell by 3113, a new dipeptidomimetic of p-aminobenzoic acid." International Journal of Pharmacy.

  • Utku, S., et al. (2005). "Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives." Turkish Journal of Chemistry.

  • BenchChem. "Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide."

  • Özenver, N., et al. (2022). "Structure-activity relationship of anticancer drug candidate quinones." Turkish Journal of Biology.

Validating Purity of 2-{[(E)-2-Nitrovinyl]amino}benzoic Acid: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 2-{[(E)-2-Nitrovinyl]amino}benzoic acid via TLC Content Type: Publish Comparison Guide

Executive Summary

2-{[(E)-2-Nitrovinyl]amino}benzoic acid is a critical "push-pull" alkene intermediate, commonly utilized in the synthesis of 3-nitroquinolines and biologically active heterocycles.[1] Its purity is paramount; unreacted anthranilic acid or geometric isomerization (Z-isomer) can drastically reduce yields in subsequent cyclization steps.[1]

This guide provides a validated Thin Layer Chromatography (TLC) workflow to assess the purity of this compound. Unlike High-Performance Liquid Chromatography (HPLC), which requires significant setup and equilibration time, this optimized TLC protocol offers a rapid, self-validating system capable of simultaneously detecting starting materials, isomers, and degradation products through multi-mode visualization.[1]

Part 1: Comparative Analysis of Analytical Methods

While HPLC is the quantitative gold standard, TLC provides superior "at-line" utility for reaction monitoring and rapid purity assessment.[1] The following table compares TLC against alternative methods for this specific nitrovinyl scaffold.

FeatureTLC (Optimized Method) HPLC (Reverse Phase) Melting Point
Primary Utility Rapid qualitative validation & isomer separation.[1]Quantitative assay & trace impurity analysis.[1]Bulk purity confirmation.
Speed High (10–15 mins).[1]Low (30–45 mins per run).[1]Medium (Requires dried sample).[1][2]
Specificity High (Visual + UV + Chemical Stain).[1]High (Retention time + UV spectrum).[1]Low (Depression indicates impurity but not identity).[1]
Isomer Resolution Excellent (Distinct Rf due to H-bonding differences).Good (Requires specific column selection).[1]N/A (Melting range broadens).[1]
Detection of Anthranilic Acid Superior (Blue Fluorescence at 365 nm).[1]Good (UV 254 nm).[1]None .
Cost per Run < $1.00> $20.00 (Solvents + Column wear).[1]Negligible.[1]

Verdict: For routine synthesis checks and purification monitoring, TLC is the preferred alternative due to its ability to visually differentiate the fluorescent starting material (anthranilic acid) from the non-fluorescent, colored product.

Part 2: The Validated TLC Protocol

This protocol utilizes a "self-validating" visualization strategy: the product is visible/UV-quenching, while the major impurity is fluorescent.[1]

1. Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing (Merck or equivalent).
    
  • Solvents (HPLC Grade): Toluene, Ethyl Acetate (EtOAc), Acetic Acid (AcOH), Methanol (MeOH).

  • Reference Standards: Pure Anthranilic Acid (Starting Material).[1]

  • Visualization: UV Lamp (254 nm & 365 nm), Iodine Chamber.

2. Mobile Phase Optimization

The polarity of the carboxylic acid group combined with the nitrovinyl moiety requires a solvent system that suppresses ionization while managing the dipole of the nitro group.[1]

  • System A (General Screening): Hexane : Ethyl Acetate : Acetic Acid (50 : 50 : 1)

    • Use: General purity check.[1]

    • Behavior: Product moves to mid-plate; Anthranilic acid trails.[1]

  • System B (Isomer Resolution - Recommended): Toluene : Ethyl Acetate : Acetic Acid (80 : 20 : 1) [1]

    • Use: Critical validation of (E)-isomer purity.

    • Mechanism:[1][3] Toluene interacts with the pi-system of the nitrovinyl group.[1] The (E)-isomer, being more linear and less capable of intramolecular H-bonding compared to the (Z)-isomer, will exhibit a distinct R

      
      .[1]
      
3. Step-by-Step Workflow
  • Plate Preparation: Cut a 5x10 cm silica plate. Draw a baseline 1 cm from the bottom using a soft graphite pencil (do not scratch the silica).[1]

  • Sample Preparation:

    • Dissolve ~2 mg of the sample in 0.5 mL of Acetone or MeOH.

    • Critical: Ensure the solution is dilute to prevent "streaking" which masks impurities.[1]

  • Spotting:

    • Spot 1: Anthranilic Acid Standard (Co-spot).

    • Spot 2: Reaction Mixture / Purified Product.[1]

    • Spot 3: Co-spot (Standard + Product) to verify separation.[1]

  • Development:

    • Pre-saturate the TLC chamber with System B for 10 minutes (filter paper wick recommended).[1]

    • Elute until the solvent front reaches 1 cm from the top.[1]

  • Drying: Air dry completely to remove acetic acid (essential for fluorescence visualization).[1]

Part 3: Visualization & Interpretation (The Self-Validating System)

This specific compound allows for a unique tri-modal detection system that confirms identity and purity without external mass spectrometry.[1]

Detection Mode2-{[(E)-2-Nitrovinyl]amino}benzoic acid (Product)Anthranilic Acid (Impurity)(Z)-Isomer / Degradants
Visible Light Yellow/Orange Spot (Due to nitro-conjugation).[1]Colorless.[1]Darker Orange/Red (often).[1][2]
UV 254 nm Strong Quenching (Dark spot on green background).[1]Weak Quenching.[1]Strong Quenching.
UV 365 nm Non-Fluorescent (Quenched by Nitro group).[1]Intense Blue Fluorescence .Non-Fluorescent.[1][4]
Iodine Stain Brown/Yellow (Slow uptake).[1]Brown (Fast uptake).[1]Variable.

Interpretation Logic:

  • If you see Blue Fluorescence at Rf ~0.3-0.4: Your product is contaminated with unreacted Anthranilic Acid.[1]

  • If you see two Yellow spots: Isomerization has occurred.[1] The (E)-isomer typically runs lower than the (Z)-isomer in non-polar solvents if the (Z)-form forms an internal Hydrogen bond (pseudo-ring), making it effectively less polar.[1]

  • Target Rf: In System B, the (E)-product should appear at Rf ~0.5 , distinct from the baseline.

Part 4: Process Visualization

The following diagram illustrates the logical flow for validating the product, including decision gates for re-purification.

PurityValidation Start Crude Product 2-{[(E)-2-Nitrovinyl]amino}benzoic acid Prep Dissolve in Acetone (1 mg/mL) Start->Prep TLC_Run Run TLC (Toluene:EtOAc:AcOH 80:20:1) Prep->TLC_Run Vis_UV365 Visualize: UV 365nm TLC_Run->Vis_UV365 Vis_Visible Visualize: Visible Light TLC_Run->Vis_Visible Decision_Fluor Blue Fluorescence Present? Vis_UV365->Decision_Fluor Decision_Spots Single Yellow Spot? Vis_Visible->Decision_Spots Decision_Fluor->Decision_Spots No Fail_Anth Impurity: Anthranilic Acid Action: Recrystallize (EtOH) Decision_Fluor->Fail_Anth Yes Fail_Iso Impurity: Z-Isomer Action: Column Chromatography Decision_Spots->Fail_Iso No (Multiple Spots) Pass PASS: Validated Purity Proceed to Cyclization Decision_Spots->Pass Yes (Single Spot)

Caption: Logical workflow for TLC-based purity validation, highlighting the specific detection of fluorescent impurities and geometric isomers.

References
  • Kumar, A. et al. "Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory agents."[1][5] Bioorganic & Medicinal Chemistry, 2003.[1][5] Available at: [Link]

  • Sherma, J. "Thin-Layer Chromatography in the Analysis of Amino Acids and Derivatives."[1] Encyclopedia of Analytical Chemistry. (General Reference for Amino Acid TLC behavior).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 2-{[(E)-2-Nitrovinyl]amino}benzoic acid

Welcome to the definitive operational guide for handling 2-{[(E)-2-Nitrovinyl]amino}benzoic acid. As research scientists and drug development professionals, you frequently encounter compounds with complex reactivity profiles. This guide transcends standard Safety Data Sheet (SDS) boilerplate by providing the mechanistic causality behind our safety protocols. By understanding how a chemical interacts at the molecular level, we can engineer self-validating safety systems that protect personnel and ensure experimental integrity.

Mechanistic Hazard Profile (The "Why")

2-{[(E)-2-Nitrovinyl]amino}benzoic acid is characterized by its (E)-2-nitrovinyl functional group. This moiety is a highly electron-deficient olefin, classifying it as a potent Michael acceptor[1]. In biological environments, Michael acceptors rapidly undergo conjugate addition with cellular nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine and the ε-amino groups of lysine in cellular proteins[2].

This irreversible covalent modification acts as the Molecular Initiating Event (MIE) for severe skin sensitization, respiratory irritation, and cellular toxicity[3]. Because the toxicity is driven by the intrinsic electrophilicity of the nitrovinyl warhead, standard barrier methods are insufficient. Our Personal Protective Equipment (PPE) strategy must place an impermeable, non-nucleophilic barrier between the reactive compound and the researcher's biological nucleophiles.

G Chem 2-{[(E)-2-Nitrovinyl]amino} benzoic acid (Electrophile) PPE Nitrile PPE Barrier (Non-nucleophilic) Chem->PPE Blocked by Skin Biological Tissue (Contains Nucleophiles) Chem->Skin Unprotected Exposure PPE->Skin Protects Reaction Michael Addition (Covalent Binding) Skin->Reaction Thiol/Amine Attack Tox Sensitization & Cytotoxicity Reaction->Tox Protein Adducts

Fig 1: Mechanism of nitrovinyl toxicity via Michael addition and protective intervention.

Quantitative Safety Specifications

To effectively mitigate the risks associated with this reactive electrophile, specific quantitative thresholds must be met for both environmental controls and PPE.

Table 1: Quantitative PPE and Environmental Specifications

Safety ParameterSpecificationMechanistic Justification
Fume Hood Face Velocity 80 – 120 fpmPrevents aerosolized powder from escaping the sash into the breathing zone[4].
Inner Glove 4-mil NitrileProvides baseline non-nucleophilic barrier and maintains tactile dexterity[5].
Outer Glove 8-mil Nitrile/NeoprenePrevents lipophilic breakthrough of the nitrovinyl compound during prolonged handling.
Quenching Solution 5% (w/v) NaHSO₃Acts as a sacrificial nucleophile to chemically deactivate the Michael acceptor.
Storage Temperature 2 – 8 °C (Inert Atm)Prevents spontaneous polymerization or thermal degradation of the double bond.

Operational Plan: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the prior validation check is successful.

Phase 1: Environmental & Equipment Validation

  • Verify Airflow: Before opening the chemical container, verify the chemical fume hood's continuous flow monitor reads between 80–120 feet per minute (fpm)[4].

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; visual inward deflection confirms negative pressure.

  • Don Double-Barrier PPE: Apply 4-mil nitrile inner gloves, followed by a flame-resistant (FR) fluid-resistant lab coat, and finally 8-mil extended-cuff outer gloves. Ensure the outer glove completely covers the cuff of the lab coat. Don indirect-vented chemical splash goggles.

Phase 2: Handling and Transfer 3. Static Dissipation: Nitrovinyl powders are highly prone to static charge accumulation, which can lead to rapid aerosolization. Use only static-dissipative (e.g., grounded metal or conductive polymer) spatulas. 4. Enclosed Weighing: Weigh the compound using an analytical balance equipped with draft shields strictly inside the fume hood. Do not transfer unsealed containers across the laboratory under any circumstances.

Phase 3: Chemical Quenching & Decontamination Causality: Standard soap and water do not neutralize reactive electrophiles; they merely dilute them and spread the hazard. We must chemically deactivate the warhead. 5. Prepare Quenching Agent: Prepare a 5% (w/v) sodium bisulfite (NaHSO₃) aqueous solution. The bisulfite acts as a sacrificial nucleophile, reacting rapidly with the nitrovinyl group to form a water-soluble, non-toxic sulfonate adduct. 6. Surface Decontamination: Wipe down the balance, spatulas, and fume hood surface with the quenching solution. Allow a 5-minute contact time for the Michael addition to reach completion, then wipe the area with damp paper towels followed by standard laboratory detergent.

Disposal Plan

Because of its reactivity, 2-{[(E)-2-Nitrovinyl]amino}benzoic acid cannot be discarded into general organic waste without pre-treatment.

  • In-Situ Deactivation: For liquid waste or reaction mixtures containing unreacted 2-{[(E)-2-Nitrovinyl]amino}benzoic acid, add an excess of the 5% NaHSO₃ quenching solution and stir for 30 minutes prior to disposal. This prevents hazardous cross-reactions (e.g., polymerization or exothermic reactions) in the main waste carboy.

  • Segregation: Store the deactivated waste in a clearly labeled, high-density polyethylene (HDPE) container. Keep strictly segregated from strong bases, oxidizing agents, and concentrated acids[6].

  • Manifesting: Label the container as "Hazardous Waste: Chemically Quenched Nitrovinyl Derivative" and dispose of via high-temperature incineration through your institutional hazardous waste management protocol.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[Link]

  • Kühn, B., et al. (2021). "Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids." International Journal of Molecular Sciences, 22(24), 13355.[Link]

  • Khoo, N. K. H., et al. (2020). "The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer." Frontiers in Pharmacology, 11, 1221.[Link]

  • Enoch, S. J., et al. (2009). "Mechanistic Applicability Domains for Nonanimal-Based Prediction of Toxicological End Points: General Principles and Application to Reactive Toxicity." Chemical Research in Toxicology, 22(3), 592-603.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.